molecular formula C18H14F3N3O6S B1679043 Ponazuril CAS No. 69004-04-2

Ponazuril

货号: B1679043
CAS 编号: 69004-04-2
分子量: 457.4 g/mol
InChI 键: VBUNOIXRZNJNAD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ponazuril, also known as toltrazuril sulfone, is a triazinetrione antiprotozoal compound. It is the primary active metabolite of toltrazuril and functions by targeting the protozoal enzymes within the pyrimidine synthesis pathway, effectively inhibiting their replication and survival . This mechanism provides a powerful research tool for studying apicomplexan protozoa. Initially developed for veterinary medicine, this compound has demonstrated broad-spectrum activity against a range of protozoal parasites, making it valuable for in vitro and in vivo research applications . Its research applications primarily focus on pathogens such as Sarcocystis neurona , Cystoisospora spp. (coccidia), Toxoplasma gondii , and Neospora caninum . Studies indicate its efficacy in interfering with the development of these parasites, which is crucial for investigating disease pathogenesis and potential interventions . In laboratory settings, this compound is noted for its high bioavailability and a long elimination half-life, which can be advantageous for designing study durations and dosing regimens . While generally well-tolerated in animal safety studies, researchers should be aware that high doses have been associated with mild gastrointestinal disturbances in some models . This product is supplied for Research Use Only and is strictly not for diagnostic or therapeutic purposes, nor for use in humans or animals as a treatment.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfonyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O6S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)30-12-4-6-13(7-5-12)31(28,29)18(19,20)21/h3-9H,1-2H3,(H,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUNOIXRZNJNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048958
Record name Toltrazuril sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69004-04-2
Record name Ponazuril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69004-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ponazuril [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069004042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ponazuril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11452
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Toltrazuril sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69004-04-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PONAZURIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPW84AS66U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ponazuril: A Technical Guide to its Chemical Properties and Molecular Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ponazuril, a triazinetrione antiprotozoal agent, is a critical therapeutic in veterinary medicine for combating coccidiosis and other protozoal infections.[1][2] This technical guide provides an in-depth overview of the chemical properties and molecular structure of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. This document details the physicochemical characteristics, molecular structure, and relevant experimental protocols for the analysis of this compound, presenting quantitative data in structured tables and visualizing complex information through diagrams.

Chemical Properties

This compound, chemically known as toltrazuril sulfone, is a synthetic compound derived from toltrazuril.[1][3] It is a white to off-white crystalline powder.[4] The following tables summarize the key chemical and physical properties of this compound.

Table 1: Chemical Identification of this compound
IdentifierValueSource
IUPAC Name 1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfonyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione[5]
CAS Number 69004-04-2[5]
Synonyms Toltrazuril sulfone, Marquis, BAY-Vi 9143[5]
InChI Key VBUNOIXRZNJNAD-UHFFFAOYSA-N[5]
SMILES CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F[5]
Table 2: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₈H₁₄F₃N₃O₆S[5]
Molecular Weight 457.38 g/mol [5]
Appearance White to off-white crystalline powder[4]
Melting Point 241-243 °C[6]
Boiling Point Not experimentally determined in reviewed literature.
Solubility Slightly soluble in DMSO.[7] Poorly soluble in water.[8]
logP (calculated) 3.1 (XLogP3-AA)[5][8]
pKa Not experimentally determined in reviewed literature.

Molecular Structure

This compound is a derivative of the triazinetrione group of compounds.[3] Its structure is characterized by a central triazinane-2,4,6-trione ring. This core is substituted with a methyl group and a tolyl group, which in turn is linked to a phenoxy group bearing a trifluoromethylsulfonyl substituent. The molecule is achiral and does not have stereoisomers.[9] The crystal structure of this compound has been determined to be monoclinic, belonging to the P2₁/c space group.

Ponazuril_Molecular_Structure cluster_triazine Triazinane-2,4,6-trione Ring cluster_tolyl m-tolyl Group cluster_phenoxy Phenoxy Group cluster_sulfonyl Trifluoromethylsulfonyl Group N1 C2 N1->C2 N_methyl CH₃ N1->N_methyl N3 C2->N3 O2 C2->O2 C4 N3->C4 C_tolyl_1 N3->C_tolyl_1 N5 C4->N5 O4 C4->O4 C6 N5->C6 C6->N1 O6 C6->O6 C_tolyl_2 C_tolyl_1->C_tolyl_2 C_tolyl_3 C_tolyl_2->C_tolyl_3 C_tolyl_4 C_tolyl_3->C_tolyl_4 C_tolyl_methyl C_tolyl_3->C_tolyl_methyl C_tolyl_5 C_tolyl_4->C_tolyl_5 O_ether C_tolyl_4->O_ether C_tolyl_6 C_tolyl_5->C_tolyl_6 C_tolyl_6->C_tolyl_1 C_phenoxy_1 O_ether->C_phenoxy_1 C_phenoxy_2 C_phenoxy_1->C_phenoxy_2 C_phenoxy_3 C_phenoxy_2->C_phenoxy_3 C_phenoxy_4 C_phenoxy_3->C_phenoxy_4 C_phenoxy_5 C_phenoxy_4->C_phenoxy_5 S C_phenoxy_4->S C_phenoxy_6 C_phenoxy_5->C_phenoxy_6 C_phenoxy_6->C_phenoxy_1 O_sulfonyl_1 S->O_sulfonyl_1 O_sulfonyl_2 S->O_sulfonyl_2 C_fluoro S->C_fluoro F1 C_fluoro->F1 F2 C_fluoro->F2 F3 C_fluoro->F3

Caption: Molecular structure of this compound.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the disruption of pyrimidine synthesis in protozoan parasites, which is essential for nucleic acid (DNA and RNA) production.[3][9] This inhibition ultimately halts parasite replication and leads to their death.[3] The drug is believed to target the apicoplast, a non-photosynthetic plastid organelle found in many apicomplexan protozoa, which houses pathways for fatty acid and heme synthesis, in addition to being implicated in pyrimidine metabolism.

Ponazuril_Mechanism_of_Action This compound This compound Apicoplast Apicoplast (Protozoan Organelle) This compound->Apicoplast Targets Pyrimidine_Synth Pyrimidine Synthesis Pathway Enzymes This compound->Pyrimidine_Synth Inhibits Apicoplast->Pyrimidine_Synth Contains Pyrimidines Pyrimidines (e.g., Uracil, Thymine, Cytosine) Pyrimidine_Synth->Pyrimidines Catalyzes Nucleic_Acids Nucleic Acid (DNA/RNA) Synthesis Pyrimidines->Nucleic_Acids Precursors for Replication Parasite Replication Nucleic_Acids->Replication Essential for Death Parasite Death Replication->Death Inhibition leads to

Caption: Proposed signaling pathway for this compound's mechanism of action.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from toltrazuril or related precursors. A general synthetic scheme is outlined in the patent literature.[6][9]

Step 1: Synthesis of 3-methyl-4-(4-trifluoromethylthio phenoxy)-nitrobenzene

  • This step involves the reaction of 2-chloro-5-nitrotoluene with 4-(trifluoromethylthio)phenol in the presence of a base.

Step 2: Reduction to 3-methyl-4-(4-trifluoromethylthio phenoxy)-aniline

  • The nitro group of the product from Step 1 is reduced to an amine, typically using a reducing agent like iron in acetic acid or catalytic hydrogenation.

Step 3: Formation of the Isocyanate

  • The aniline derivative is then converted to an isocyanate, for example, by reaction with phosgene or a phosgene equivalent.

Step 4: Cyclization to form the Triazinetrione Ring

  • The isocyanate is reacted with a suitable precursor, such as methyl isocyanate, to form the 1,3,5-triazinane-2,4,6-trione ring structure.

Step 5: Oxidation to this compound

  • The trifluoromethylthio group is oxidized to the corresponding trifluoromethylsulfonyl group to yield the final product, this compound. This can be achieved using an oxidizing agent like hydrogen peroxide or a peroxy acid.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound in biological matrices, such as plasma, is commonly performed using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Sample Preparation (Plasma):

  • To a 100 µL plasma sample, add an internal standard (e.g., diclazuril).

  • Perform a liquid-liquid extraction with a suitable organic solvent like chloroform or a solid-phase extraction (SPE) to remove interfering substances.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., SymmetryShield RP18, 5µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile and/or methanol).

  • Detection: UV detection at a wavelength of approximately 254-255 nm.

  • Quantification: The concentration of this compound is determined by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared with known concentrations of the drug.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (e.g., Diclazuril) Plasma_Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into HPLC System Reconstitution->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (254-255 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Peak_Integration Integrate Peak Areas (this compound & IS) Chromatogram->Peak_Integration Quantification Quantify this compound Concentration Peak_Integration->Quantification Calibration_Curve Construct Calibration Curve Calibration_Curve->Quantification

Caption: A typical experimental workflow for the HPLC analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and molecular structure of this compound. The tabulated data offers a quick reference for its physicochemical characteristics, while the diagrams illustrate its molecular structure, mechanism of action, and a standard analytical workflow. The outlined experimental protocols for synthesis and HPLC analysis serve as a practical guide for laboratory work. This compilation of information is intended to support the ongoing research and development efforts in the field of veterinary pharmaceuticals.

References

Unraveling the Molecular Targets of Ponazuril in Apicomplexan Parasites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – An in-depth technical guide released today consolidates current research on the molecular mechanisms of ponazuril, a critical triazine drug used against apicomplexan parasites. This document, intended for researchers, scientists, and drug development professionals, details the current understanding of how this compound functions at a molecular level, focusing on its putative targets and the experimental evidence supporting these claims.

This compound, the sulfone metabolite of toltrazuril, is a potent agent against coccidiosis and equine protozoal myeloencephalitis (EPM), caused by parasites such as Eimeria, Toxoplasma gondii, and Sarcocystis neurona. While its efficacy is well-documented, its precise molecular targets within the parasite have been a subject of ongoing investigation. This guide synthesizes available data, outlining two primary hypotheses for its mode of action: disruption of the mitochondrial electron transport chain and inhibition of a specific cyclophilin enzyme.

The document provides a comprehensive overview of the cellular effects of this compound, which include the inhibition of parasite division (schizogony and gametogony), leading to the formation of multinucleate schizonts and significant ultrastructural damage, particularly to the apicoplast and mitochondria.[1][2]

Proposed Molecular Targets

Current evidence points to two principal molecular targets for the triazine class of drugs, including this compound. These targets are not mutually exclusive and may represent a multi-pronged mechanism of action.

Mitochondrial Electron Transport Chain (ETC)

A compelling body of evidence suggests that this compound and its parent compound, toltrazuril, interfere with the parasite's mitochondrial function.[3] The mitochondrial electron transport chain is crucial for cellular respiration and is linked to vital metabolic pathways, including pyrimidine biosynthesis.

Recent studies on toltrazuril-resistant strains of Cystoisospora suis have identified key components of the ETC as potential targets. Transcriptomic analysis of these resistant parasites revealed a marked downregulation of messenger RNA (mRNA) for cytochrome b (Cytb) and cytochrome c oxidase subunits I and III (CoI, CoIII) when exposed to the drug.[4] This suggests that the drug's primary action may be the inhibition of these complexes, and resistance is achieved by altering their expression.

Furthermore, treatment of Eimeria tenella with toltrazuril leads to a significant increase in mitochondrial reactive oxygen species (ROS) and a corresponding decrease in the mitochondrial membrane potential, providing strong evidence of mitochondrial dysfunction.[5] Earlier work also demonstrated that toltrazuril could inhibit respiratory chain enzymes like succinate-cytochrome C reductase and NADH oxidase in parasite and mammalian liver models, hinting at the specific enzymatic activities affected.[3]

Cyclophilin EtCyp20.5

An alternative, specific molecular target was identified in Eimeria tenella. Using a phage display method, researchers identified a 20.5 kDa cyclophilin, EtCyp20.5 , as a putative receptor for toltrazuril.[1][2][6] Cyclophilins are peptidyl-prolyl cis-trans isomerases (PPIases) that play roles in protein folding and regulation. Subsequent enzymatic assays confirmed that toltrazuril inhibits the PPIase activity of the recombinant EtCyp20.5 protein, suggesting a direct binding interaction.[2][6]

Quantitative Data on this compound Activity

While the molecular targets have been proposed, there is a notable absence of publicly available quantitative data, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, for this compound or toltrazuril against these specific protein targets. The available data primarily describe the drug's effect on parasite viability in cell culture.

CompoundParasite SpeciesAssay TypeEffective ConcentrationCitation
This compoundToxoplasma gondiiTachyzoite Production Inhibition0.1–5 µg/mL[6][7]
ToltrazurilNeospora caninumTachyzoite Viability (Microscopy)30 µg/mL (lethal damage)[3]
ToltrazurilEimeria spp. (in vivo)Oocyst Excretion Reduction7 mg/kg body weight[8]

Experimental Protocols for Target Identification and Validation

The identification of this compound's putative molecular targets relies on a combination of genetic, biochemical, and biophysical techniques. The following sections detail the methodologies used in key experiments.

Target Identification by Phage Display

This technique was reportedly used to identify the cyclophilin EtCyp20.5 as a toltrazuril-binding protein.[1][2] The general procedure involves screening a library of phage particles, each displaying a different peptide or protein, against an immobilized small molecule "bait" (in this case, toltrazuril or an analog).

Methodology:

  • Bait Immobilization: A derivative of toltrazuril is synthesized with a functional group allowing it to be covalently linked to a solid support, such as the surface of a microtiter plate well, often via a biotin-streptavidin interaction.

  • Library Panning: The phage display library (e.g., a cDNA library from Eimeria tenella) is incubated with the immobilized bait. Phages displaying proteins that bind to the bait are captured.

  • Washing: Non-specifically bound phages are removed through a series of stringent wash steps.

  • Elution and Amplification: The specifically bound phages are eluted (e.g., by changing pH or using a competitive inhibitor). The eluted phages are then used to infect host bacteria (E. coli) to amplify the population.

  • Biopanning Cycles: Steps 2-4 are repeated for 3-5 rounds, with each round enriching the phage population for high-affinity binders.

  • Target Identification: After the final round, individual phage clones are isolated, and the DNA encoding the displayed protein is sequenced. The resulting sequence is identified using bioinformatics tools (e.g., BLAST) to determine the protein's identity (e.g., EtCyp20.5).[4][9]

G cluster_0 Phage Display Workflow Bait Immobilize Toltrazuril Bait Library Introduce Phage Display Library Bait->Library Pan Incubate & Pan: Capture Binders Library->Pan Wash Wash to Remove Non-specific Phages Pan->Wash Elute Elute Specific Bound Phages Wash->Elute Amplify Amplify in E. coli Elute->Amplify Repeat Repeat 3-5x Amplify->Repeat Seq Sequence DNA of Enriched Phages Amplify->Seq Repeat->Pan ID Identify Target Protein (e.g., EtCyp20.5) Seq->ID

Figure 1: Workflow for identifying small-molecule binding proteins using phage display.

Peptidyl-Prolyl Isomerase (PPIase) Inhibition Assay

To validate that toltrazuril inhibits the enzymatic function of the identified cyclophilin, a chymotrypsin-coupled PPIase assay is used. This assay spectrophotometrically measures the rate of cis-to-trans isomerization of a synthetic peptide substrate.

Methodology:

  • Reagents:

    • Recombinant EtCyp20.5 protein.

    • Assay Buffer (e.g., 50 mM HEPES, pH 8.0).

    • Substrate: Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). The proline-phenylalanine bond is synthesized in a high-energy cis conformation.

    • Coupling Enzyme: α-chymotrypsin.

    • Inhibitor: Toltrazuril dissolved in DMSO.

  • Assay Principle: PPIase (EtCyp20.5) accelerates the slow, rate-limiting isomerization of the cis-Pro-Phe bond in the substrate to the trans form. α-chymotrypsin can only cleave the trans isomer, rapidly releasing the chromophore p-nitroanilide (pNA). The rate of pNA release is therefore proportional to the PPIase activity.

  • Procedure:

    • Reactions are set up in a 96-well plate.

    • Recombinant EtCyp20.5, chymotrypsin, and varying concentrations of toltrazuril (or DMSO control) are pre-incubated in the assay buffer.

    • The reaction is initiated by adding the peptide substrate.

    • The increase in absorbance at 390 nm (due to pNA release) is monitored kinetically using a plate reader.

  • Analysis: The rate of reaction is calculated from the linear portion of the absorbance curve. The inhibitory effect of toltrazuril is determined by comparing the rates in its presence to the control.[2][3][10]

G cluster_0 PPIase Inhibition Assay Cis Substrate (cis-Pro) Trans Substrate (trans-Pro) Cis->Trans Isomerization (Slow, Rate-Limiting) Product Cleaved Substrate + p-Nitroanilide (Yellow) Trans->Product Cleavage (Fast) PPIase EtCyp20.5 (PPIase) PPIase->Cis Accelerates Chymo Chymotrypsin Chymo->Trans Catalyzes Toltrazuril Toltrazuril Toltrazuril->PPIase Inhibits

Figure 2: Logical diagram of the chymotrypsin-coupled PPIase inhibition assay.

Mitochondrial Respiratory Chain Complex Activity Assay

To test the hypothesis that this compound inhibits specific ETC complexes, the activity of these complexes can be measured in isolated parasite mitochondria. The following is a representative protocol for a Complex III (Ubiquinol-cytochrome c reductase) activity assay.

Methodology:

  • Mitochondria Isolation: Parasites are harvested, lysed, and mitochondria are isolated by differential centrifugation.

  • Reagents:

    • Assay Buffer (e.g., Phosphate buffer, pH 7.4).

    • Substrate: Reduced Coenzyme Q (Ubiquinol) and oxidized Cytochrome c.

    • Inhibitor: this compound.

    • Control Inhibitor: Antimycin A (a known Complex III inhibitor).

  • Procedure:

    • Isolated mitochondria are added to a cuvette or microplate well with assay buffer.

    • The reaction is initiated by adding the substrates.

    • Complex III transfers electrons from ubiquinol to cytochrome c, causing its reduction. The rate of cytochrome c reduction is measured by monitoring the increase in absorbance at 550 nm over time.

    • The assay is run in the presence and absence of this compound to determine its inhibitory effect.

  • Analysis: The specific activity of Complex III is calculated based on the rate of absorbance change and the amount of mitochondrial protein. The activity in the presence of this compound is compared to the control to quantify inhibition. The use of Antimycin A confirms that the measured activity is specific to Complex III.[11]

Concluding Remarks

The mode of action of this compound in apicomplexan parasites is complex, with strong evidence pointing towards the disruption of mitochondrial function as a central mechanism. The identification of specific components of the electron transport chain (Cytb, CoI, CoIII) as potential targets in resistant parasites provides a compelling direction for future research. Concurrently, the discovery of a cyclophilin (EtCyp20.5) as a toltrazuril-binding protein in Eimeria suggests that the drug may have multiple, potentially genus-specific, molecular targets.

To definitively elucidate the mechanism, further studies are required. These include direct binding assays with purified recombinant target proteins and this compound, crystallographic studies to determine the binding site, and genetic validation in a wider range of apicomplexan parasites. A quantitative understanding of this compound's interaction with these targets will be critical for the development of next-generation anticoccidial drugs and for managing the emergence of resistance.

References

In Vitro Susceptibility of Theileria equi to Ponazuril: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theileria equi, a tick-borne apicomplexan protozoan, is a causative agent of equine piroplasmosis, a disease with significant economic impact on the equine industry worldwide.[1][2][3] The persistent nature of T. equi infections and concerns over the efficacy and safety of current treatments necessitate the exploration of novel therapeutic agents.[1][4][5] Ponazuril, a triazine-based antiprotozoal drug, has demonstrated efficacy against other apicomplexan parasites, prompting investigation into its activity against T. equi.[1][6][7][8] This technical guide provides an in-depth overview of the in vitro susceptibility of Theileria equi to this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant workflows and potential mechanisms of action.

Quantitative Data Summary

The in vitro activity of this compound against Theileria equi has been evaluated in equine erythrocyte cultures. The following table summarizes the reported concentrations and their observed effects on parasite replication over a 5-day period.

This compound Concentration (µg/mL)Observed Effect on Theileria equi ReplicationReference
Multiple concentrations testedInhibition of parasite replication[1][9][10]
≥ 500Elimination of parasites[1][9][10]

Note: The available literature indicates that while this compound inhibited T. equi at all tested concentrations, a high dose was required for complete elimination in vitro.[1][9][10] This suggests that the high dose of this compound required for in vitro inhibition may limit its ability to control or clear T. equi infection in vivo.[1][2][9]

Experimental Protocols

A standardized protocol for assessing the in vitro susceptibility of Theileria equi to this compound involves the continuous cultivation of the parasite in equine erythrocytes and subsequent exposure to the drug.

In Vitro Cultivation of Theileria equi

The successful in vitro cultivation of T. equi is fundamental for drug susceptibility studies.[11][12][13][14]

  • Culture Initiation: Blood from a T. equi-infected horse is collected in tubes containing an anticoagulant like EDTA.[13]

  • Erythrocyte Preparation: The equine erythrocytes are washed multiple times by centrifugation and resuspension in a sterile phosphate-buffered saline (PBS) to remove plasma and white blood cells.[13]

  • Culture Medium: A specific culture medium is prepared, typically containing amino acids, enzymes, antibiotics, and a pH stabilizing buffer.[13]

  • Incubation: The washed, infected erythrocytes are incubated in culture plates with the specific medium in a controlled environment.[13][14] This usually involves a modular incubator chamber with a "blood gas mixture" of oxygen (2%), carbon dioxide (5%), and nitrogen (93%) at 37°C.[13][14]

  • Culture Maintenance: The culture medium is changed daily, and fresh, uninfected equine erythrocytes are added every three days to sustain parasite replication.[14] Parasite growth and multiplication are monitored by examining Giemsa-stained blood smears.[13][14]

In Vitro Drug Susceptibility Assay
  • Drug Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared to achieve the desired final concentrations for testing.

  • Drug Exposure: T. equi-infected erythrocyte cultures are treated with multiple concentrations of this compound.[1][10] Control cultures receive the vehicle (e.g., DMSO) without the drug.

  • Assessment of Inhibition: The effect of this compound on parasite replication is monitored over a period of several days, typically five.[1][10] The degree of inhibition is determined by comparing the parasitemia (percentage of infected erythrocytes) in the treated cultures to the control cultures. This can be assessed by microscopic examination of Giemsa-stained blood smears or by flow cytometry using DNA intercalating dyes like ethidium bromide to differentiate viable parasites.[4]

  • Data Analysis: The concentration of this compound that inhibits parasite replication by 50% (IC50) can be calculated to quantify the drug's potency.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro susceptibility of Theileria equi to this compound.

G cluster_0 Parasite Culture cluster_1 Drug Treatment cluster_2 Data Analysis A Collect blood from T. equi-infected horse B Isolate and wash erythrocytes A->B C Establish in vitro culture B->C E Add this compound to T. equi cultures C->E D Prepare serial dilutions of this compound D->E F Incubate for 5 days E->F G Monitor parasitemia (Microscopy/Flow Cytometry) F->G H Calculate percent inhibition G->H I Determine IC50 value H->I

Caption: Workflow for in vitro susceptibility testing of T. equi to this compound.

Potential Mechanism of Action

The precise mechanism of action of this compound against Theileria equi has not been fully elucidated.[2] However, studies on other apicomplexan parasites suggest that as a triazine-based drug, it likely targets the apicoplast, a non-photosynthetic plastid organelle essential for parasite survival.[15][16] this compound is a metabolite of toltrazuril and is also known as toltrazuril sulfone.[6][17] It is believed to interfere with enzyme systems or pyrimidine synthesis within the parasite.[6][17]

G cluster_0 This compound Action cluster_1 Theileria equi Cell This compound This compound Apicoplast Apicoplast This compound->Apicoplast Targets Enzyme_Systems Enzyme Systems This compound->Enzyme_Systems Inhibits Pyrimidine_Synthesis Pyrimidine Synthesis This compound->Pyrimidine_Synthesis Inhibits Apicoplast->Enzyme_Systems Apicoplast->Pyrimidine_Synthesis Cytokinesis Cytokinesis Enzyme_Systems->Cytokinesis Required for Enzyme_Systems->Cytokinesis Replication Parasite Replication Pyrimidine_Synthesis->Replication Essential for Pyrimidine_Synthesis->Replication Cytokinesis->Replication Leads to

Caption: Conceptual diagram of the potential mechanism of action of this compound in Theileria equi.

References

Ponazuril: An In-depth Technical Guide for the Study of Eimeria Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coccidiosis, caused by protozoan parasites of the genus Eimeria, poses a significant economic threat to the global poultry and livestock industries. The continuous emergence of drug-resistant strains necessitates the exploration of effective research tools to understand the parasite's biology and develop novel control strategies. Ponazuril, a triazine-based antiprotozoal agent, has emerged not only as a potent therapeutic but also as a valuable instrument in the laboratory for the detailed investigation of Eimeria species. This technical guide provides a comprehensive overview of this compound's mechanism of action, its application in experimental settings, and detailed protocols for its use as a research tool.

Introduction

This compound (toltrazuril sulfone) is a broad-spectrum anticoccidial drug with high efficacy against various stages of the Eimeria life cycle.[1][2] Its specific mode of action and potent inhibitory effects make it an ideal candidate for dissecting the intricate biological processes of this parasite. This guide will delve into the technical aspects of utilizing this compound to study Eimeria, focusing on its molecular targets, its impact on parasitic development, and methodologies for both in vitro and in vivo research applications.

Mechanism of Action

This compound's primary mechanism of action lies in the disruption of pyrimidine synthesis, a metabolic pathway essential for the parasite's DNA replication and proliferation.[3][4] This targeted action is primarily directed at the apicoplast, a non-photosynthetic plastid organelle found in apicomplexan parasites, including Eimeria.[1][5][6]

The inhibition of pyrimidine synthesis effectively halts the development of various intracellular stages of the parasite.[1] Triazine compounds, including this compound, are known to interfere with nuclear division, thereby affecting the development of schizonts and gametocytes.[1][7]

Affected Signaling Pathway:

Ponazuril_Mechanism This compound This compound Apicoplast Apicoplast This compound->Apicoplast Targets Pyrimidine_Synthesis Pyrimidine Synthesis (Enzyme Inhibition) Apicoplast->Pyrimidine_Synthesis Site of DNA_Replication DNA Replication Pyrimidine_Synthesis->DNA_Replication Inhibits precursor synthesis for Nuclear_Division Nuclear Division DNA_Replication->Nuclear_Division Essential for Schizont_Development Schizont & Gametocyte Development Nuclear_Division->Schizont_Development Crucial for Parasite_Proliferation Parasite Proliferation Schizont_Development->Parasite_Proliferation Leads to in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment & Infection cluster_analysis Analysis Oocyst_Collection 1. Oocyst Collection & Sporulation Sporozoite_Excystation 2. Sporozoite Excystation & Purification Oocyst_Collection->Sporozoite_Excystation Infection 5. Infect Host Cells with Sporozoites (with/without this compound) Sporozoite_Excystation->Infection Cell_Culture 3. Host Cell Culture (e.g., MDBK) Cell_Culture->Infection Ponazuril_Prep 4. Prepare this compound Solutions Ponazuril_Prep->Infection Incubation 6. Incubate (e.g., 24-96h at 41°C) Infection->Incubation Quantification 7. Quantify Invasion & Development (qPCR, Microscopy) Incubation->Quantification in_vivo_workflow cluster_setup Setup cluster_infection_treatment Infection & Treatment cluster_monitoring_analysis Monitoring & Analysis Animal_Acquisition 1. Acquire Coccidia-Free Chicks Acclimatization 2. Acclimatize and Randomize into Groups Animal_Acquisition->Acclimatization Infection 3. Oral Inoculation with Sporulated Oocysts Acclimatization->Infection Treatment 4. Administer this compound (e.g., in drinking water) Infection->Treatment Monitoring 5. Monitor Clinical Signs & Weight Gain Treatment->Monitoring Fecal_Collection 6. Collect Feces for Oocyst Counts Monitoring->Fecal_Collection Necropsy 7. Necropsy and Lesion Scoring Fecal_Collection->Necropsy

References

Investigating the Potential of Ponazuril Against Cryptosporidium in Laboratory Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Ponazuril and Cryptosporidium

Cryptosporidium is a genus of apicomplexan parasites that cause the gastrointestinal illness cryptosporidiosis. The parasite infects the intestinal epithelial cells, leading to symptoms ranging from self-limiting diarrhea in immunocompetent individuals to severe, life-threatening illness in those with compromised immune systems. The current standard of care, nitazoxanide, has limited efficacy in the latter population, highlighting the urgent need for new therapeutic agents.

This compound is a metabolite of toltrazuril and belongs to the triazine class of antiprotozoal drugs.[1] It is known to be effective against various coccidian parasites.[2] The primary mechanism of action for triazines in other apicomplexans is the inhibition of pyrimidine synthesis, which is crucial for DNA replication.[3] However, it is important to note that some apicomplexans targeted by this compound possess an apicoplast, an organelle involved in various metabolic pathways, which is absent in Cryptosporidium. This suggests that the mechanism of action of this compound in Cryptosporidium might differ.[4]

This guide provides a framework for the systematic laboratory investigation of this compound as a potential treatment for cryptosporidiosis.

Data Presentation: Efficacy of this compound and Other Compounds Against Apicomplexans

While specific dose-response data for this compound against Cryptosporidium is scarce in the literature, data from studies on other apicomplexan parasites can provide a starting point for dose selection in screening assays. The following tables summarize the reported efficacy of this compound against Toxoplasma gondii and the efficacy of other compounds against Cryptosporidium parvum to offer a comparative perspective.

Table 1: In Vitro Efficacy of this compound against Toxoplasma gondii

CompoundParasiteHost Cell LineConcentrationInhibitionCitation
This compoundToxoplasma gondiiAfrican green monkey kidney cells0.1 µg/mLSignificant[5]
This compoundToxoplasma gondiiAfrican green monkey kidney cells1.0 µg/mLSignificant[5]
This compoundToxoplasma gondiiAfrican green monkey kidney cells5.0 µg/mLSignificant[5]

Table 2: In Vivo Efficacy of this compound against Toxoplasma gondii in Mice

CompoundDosageTreatment ScheduleOutcomeCitation
This compound10 or 20 mg/kgDaily for 10 days, starting 1 day before infection100% protection against acute toxoplasmosis[5]
This compound10 or 20 mg/kgDaily for 10 days, starting 3 days after infection100% protection from fatal toxoplasmosis[5]
This compound20 or 50 mg/kgDaily for 10 days, starting 6 days after infection100% protection from fatal toxoplasmosis[5]

Table 3: In Vitro Efficacy of Other Compounds against Cryptosporidium parvum

CompoundTargetIC50Host Cell LineCitation
NSC158011Lactate Dehydrogenase (CpLDH)14.88 µMHCT-8[6]
NSC10447Lactate Dehydrogenase (CpLDH)72.65 µMHCT-8[6]
BKI-1294Calcium-Dependent Protein Kinase 1 (CDPK1)~100 nMHCT-8[7]
BKI-1517Calcium-Dependent Protein Kinase 1 (CDPK1)~50 nMHCT-8[8]

Experimental Protocols

In Vitro Efficacy Assessment

Objective: To determine the dose-dependent inhibitory effect of this compound on the growth of Cryptosporidium parvum in a human intestinal epithelial cell line.

Materials:

  • Cryptosporidium parvum oocysts (e.g., Iowa strain)

  • Human ileocecal adenocarcinoma cell line (HCT-8)

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics)

  • This compound

  • Control compounds (e.g., paromomycin, nitazoxanide)

  • Reagents for oocyst excystation (e.g., acidic water or sodium hypochlorite)

  • Reagents for RNA/DNA extraction

  • Reagents for quantitative real-time PCR (qPCR)

  • 96-well cell culture plates

Protocol:

  • Cell Culture:

    • Maintain HCT-8 cells in complete cell culture medium at 37°C in a humidified atmosphere with 5% CO2.

    • Seed HCT-8 cells into 96-well plates at a density that allows for the formation of a confluent monolayer within 24-48 hours.

  • Oocyst Preparation and Excystation:

    • Surface sterilize C. parvum oocysts with a brief incubation in sodium hypochlorite, followed by washing with sterile PBS.

    • Induce excystation by incubating the oocysts in an acidic solution (e.g., pH 2-3) on ice.

  • Infection and Treatment:

    • Infect the confluent HCT-8 cell monolayers with a predetermined number of excysted sporozoites (e.g., 1 x 10^5 sporozoites per well).

    • After a 2-3 hour incubation period to allow for parasite invasion, remove the inoculum and wash the cells with fresh medium.

    • Add fresh medium containing serial dilutions of this compound to the infected cells. Include vehicle controls (DMSO) and positive controls (paromomycin or nitazoxanide).

  • Incubation and Sample Collection:

    • Incubate the treated and control plates for 48-72 hours at 37°C and 5% CO2.

    • After incubation, lyse the cells directly in the wells for nucleic acid extraction.

  • Quantification of Parasite Growth by qPCR:

    • Extract total RNA or DNA from the cell lysates.

    • Perform quantitative real-time PCR (qRT-PCR for RNA or qPCR for DNA) using primers and probes specific for a C. parvum target gene (e.g., 18S rRNA or hsp70).[9][10]

    • Normalize the parasite gene expression to a host cell housekeeping gene to account for variations in cell number.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a suitable model.

In Vivo Efficacy Assessment

Objective: To evaluate the efficacy of this compound in reducing parasite burden in an immunocompromised mouse model of cryptosporidiosis.

Materials:

  • Immunocompromised mice (e.g., SCID, IFN-γ knockout, or dexamethasone-immunosuppressed C57BL/6N mice)[11]

  • Cryptosporidium parvum oocysts

  • This compound formulation for oral gavage

  • Vehicle control

  • Positive control drug (e.g., paromomycin)

  • Cages with wire-mesh floors to minimize reinfection

  • Reagents for DNA extraction from fecal samples and intestinal tissue

  • Reagents for qPCR

Protocol:

  • Animal Model and Infection:

    • Acclimate immunocompromised mice to the experimental conditions.

    • Infect mice orally by gavage with a defined number of C. parvum oocysts (e.g., 10^5 to 10^6 oocysts).[11][12]

  • Treatment:

    • Initiate treatment with this compound (e.g., daily oral gavage) at a predetermined time post-infection (e.g., 24 hours).

    • Administer the vehicle control and a positive control drug to separate groups of infected mice.

    • Monitor the mice daily for clinical signs of illness (e.g., weight loss, diarrhea).

  • Quantification of Parasite Shedding:

    • Collect fecal pellets from individual mice at regular intervals (e.g., daily or every other day).

    • Extract DNA from the fecal samples.

    • Quantify the number of oocysts shed using qPCR targeting a C. parvum-specific gene.

  • Quantification of Intestinal Parasite Burden:

    • At the end of the experiment, euthanize the mice and collect sections of the intestine (e.g., ileum, cecum).

    • Extract DNA from the intestinal tissue.

    • Quantify the parasite burden in the tissue using qPCR.

  • Data Analysis:

    • Compare the oocyst shedding profiles and intestinal parasite loads between the this compound-treated group and the control groups.

    • Analyze weight changes and other clinical parameters.

    • Statistical analysis should be performed to determine the significance of any observed differences.

Mandatory Visualizations

Experimental_Workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy cluster_mechanism Mechanism of Action Studies HCT8_culture HCT-8 Cell Culture Infection Infection with C. parvum HCT8_culture->Infection Treatment This compound Treatment (Dose-Response) Infection->Treatment Quantification_vitro Quantification (qPCR) Treatment->Quantification_vitro IC50 IC50 Determination Quantification_vitro->IC50 Target_ID Potential Target Identification IC50->Target_ID Mouse_model Immunocompromised Mouse Model Infection_vivo Infection with C. parvum Mouse_model->Infection_vivo Treatment_vivo This compound Treatment Infection_vivo->Treatment_vivo Monitoring Monitor Oocyst Shedding (qPCR) Treatment_vivo->Monitoring Endpoint Endpoint Analysis: Intestinal Burden Monitoring->Endpoint Endpoint->Target_ID Pathway_analysis Signaling Pathway Analysis Target_ID->Pathway_analysis

Caption: Experimental workflow for investigating this compound's efficacy.

CDPK1_Signaling_Pathway cluster_host_cell Host Cell cluster_parasite Cryptosporidium Ca_influx Ca2+ Influx CDPK1 CDPK1 Ca_influx->CDPK1 Phosphorylation Phosphorylation CDPK1->Phosphorylation Substrate Substrate Proteins Substrate->Phosphorylation Invasion Host Cell Invasion Motility Egress Phosphorylation->Invasion This compound This compound (Hypothetical Target) This compound->CDPK1

Caption: Hypothetical targeting of the CDPK1 signaling pathway.

Potential Mechanisms of Action and Signaling Pathways

Given the absence of an apicoplast in Cryptosporidium, the known target of triazines in other coccidia, alternative mechanisms for this compound's potential activity must be considered.

Pyrimidine Synthesis

While this compound is known to inhibit pyrimidine synthesis, Cryptosporidium is thought to rely on salvage pathways for its pyrimidine needs, lacking the de novo synthesis pathway.[13] However, the enzymes in the salvage pathway could still be potential targets. Further investigation into the specific enzymes of the pyrimidine salvage pathway in Cryptosporidium and their susceptibility to this compound is warranted.

Calcium-Dependent Protein Kinases (CDPKs)

CDPKs are crucial for various processes in apicomplexan parasites, including motility, invasion, and egress from host cells.[14] Cryptosporidium parvum possesses several CDPKs, with CDPK1 being a well-studied drug target.[7][15] Inhibitors of CpCDPK1 have shown potent anti-cryptosporidial activity in vitro and in vivo.[7][8] It is conceivable that this compound could exert its effect by inhibiting one or more of the parasite's CDPKs. The diagram above illustrates a hypothetical scenario where this compound inhibits CDPK1, thereby disrupting downstream signaling essential for the parasite's life cycle.

Lactate Dehydrogenase (LDH)

Cryptosporidium parvum relies heavily on glycolysis for energy production, and its lactate dehydrogenase (CpLDH) is a key enzyme in this pathway.[6] CpLDH is structurally distinct from mammalian LDH, making it an attractive drug target.[16] Inhibitors of CpLDH have demonstrated efficacy against C. parvum in both in vitro and in vivo models.[6] Investigating whether this compound has any inhibitory activity against CpLDH could be a valuable line of inquiry.

Conclusion

While this compound has a proven track record against other apicomplexan parasites, its potential against Cryptosporidium remains to be rigorously established. This technical guide provides a comprehensive framework for researchers to systematically evaluate the in vitro and in vivo efficacy of this compound. The detailed protocols for cell culture and animal models, coupled with robust quantification methods, will enable the generation of reliable data to determine the therapeutic potential of this compound for cryptosporidiosis. Furthermore, the exploration of alternative mechanisms of action, beyond the classical target of triazines, may uncover novel insights into the biology of Cryptosporidium and aid in the development of new anti-parasitic strategies. The lack of readily available quantitative data for this compound against Cryptosporidium underscores the importance of conducting the foundational research outlined in this guide.

References

Ultrastructural Effects of Ponazuril on Toxoplasma gondii Tachyzoites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the ultrastructural effects of the triazine anticoccidial drug, ponazuril, on the tachyzoite stage of the protozoan parasite Toxoplasma gondii. The document is intended for researchers, scientists, and professionals in drug development investigating novel anti-parasitic agents. It details the significant morphological and divisional abnormalities induced by this compound, supported by a summary of available data, detailed experimental protocols for ultrastructural analysis, and visual representations of the experimental workflow and observed effects. The findings underscore the potent activity of this compound against T. gondii and highlight its impact on the parasite's replication machinery.

Introduction

Toxoplasma gondii is an obligate intracellular parasite of significant medical and veterinary importance, capable of causing severe disease, particularly in immunocompromised individuals and congenitally infected newborns.[1] The development of effective therapeutic agents is a key focus of ongoing research. This compound, a metabolite of toltrazuril, is a triazine compound that has demonstrated considerable efficacy against various apicomplexan parasites.[1] This guide focuses on the specific ultrastructural changes observed in T. gondii tachyzoites following exposure to this compound, providing a foundational understanding of its mechanism of action at the cellular level.

Ultrastructural Effects of this compound on T. gondii Tachyzoites

Treatment of Toxoplasma gondii tachyzoites with this compound leads to profound and ultimately lethal alterations in the parasite's morphology and division process. The primary observable effects via transmission electron microscopy (TEM) are a severe disruption of the normal replicative cycle, which in T. gondii occurs through a process called endodyogeny (the formation of two daughter cells within a mother cell).

The key ultrastructural changes induced by this compound include:

  • Interference with Parasite Division: this compound fundamentally disrupts the normal process of tachyzoite division.[1][2] This interference is the primary mode of action observed at the ultrastructural level.

  • Formation of Multinucleate Schizonts: Instead of undergoing normal binary fission, the parasite undergoes nuclear division without cytokinesis, resulting in the formation of large, abnormal multinucleate schizont-like stages.[1][2]

  • Aberrant Budding of Tachyzoites: From the surface of these multinucleate schizonts, the partial budding of multiple daughter tachyzoites is observed.[1][2] This budding process is incomplete and disorganized.

  • Vacuolization and Degeneration: The abnormal schizont stages develop large vacuoles within their cytoplasm.[1][2] These vacuoles are indicative of cellular stress and precede the eventual degeneration and death of the parasite.

Quantitative Data Summary

While comprehensive morphometric analyses are not extensively detailed in the primary literature, key quantitative and qualitative observations have been reported. The following table summarizes the available data from in vitro studies of this compound's effect on T. gondii tachyzoites.

ParameterObservationThis compound ConcentrationExposure TimeHost Cell LineParasite StrainReference
Parasite Division Interference with normal division5 µg/ml3 daysAfrican green monkey kidney cellsRH[1][2]
Multinucleate Schizonts Presence of multinucleate stages5 µg/ml3 daysAfrican green monkey kidney cellsRH[1][2]
Partial Tachyzoite Budding Up to 6 tachyzoites observed partially budding from schizont surface5 µg/ml3 daysAfrican green monkey kidney cellsRH[1][2]
Vacuolization Development of large vacuoles in schizonts5 µg/ml3 daysAfrican green monkey kidney cellsRH[1][2]
Parasite Degeneration Eventual degeneration of schizonts5 µg/ml3 daysAfrican green monkey kidney cellsRH[1][2]
Tachyzoite Production Inhibition Significant inhibition (P < 0.05)0.1, 1.0, and 5.0 µg/mlNot specifiedAfrican green monkey kidney cellsRH[3][4]

Experimental Protocols

The following sections provide a detailed methodology for the key experiments cited in the study of this compound's effects on Toxoplasma gondii tachyzoites.

In Vitro Cultivation and this compound Treatment

This protocol is based on the methodology described by Mitchell et al. (2004).

  • Host Cell Culture: African green monkey kidney (CV-1) cells are maintained in a suitable culture medium (e.g., Dulbecco's Modified Eagle's Medium) supplemented with 10% fetal bovine serum, penicillin (100 U/ml), and streptomycin (100 µg/ml). Cells are grown to confluency in T-25 culture flasks at 37°C in a humidified atmosphere of 5% CO2.

  • Parasite Infection: Confluent host cell monolayers are infected with RH strain Toxoplasma gondii tachyzoites at a concentration of 2.0 x 10^5 tachyzoites per flask.

  • This compound Preparation: A stock solution of this compound is prepared by dissolving it in dimethyl sulfoxide (DMSO). This stock is then diluted in the culture medium to the desired final concentration.

  • Treatment: Two hours post-infection, the medium is removed from the culture flasks and replaced with fresh maintenance medium containing 5 µg/ml of this compound. Control flasks receive medium with the corresponding concentration of DMSO without the drug.

  • Incubation: The infected and treated cultures are incubated for 3 days under the same conditions as the host cell culture.

Transmission Electron Microscopy (TEM)

This is a generalized protocol for the preparation of infected cell cultures for TEM analysis, adapted from standard procedures.

  • Fixation: After the 3-day incubation period, the culture medium is removed, and the cell monolayers are washed with a suitable buffer (e.g., 0.1 M cacodylate or phosphate buffer, pH 7.3). The cells are then fixed in a solution of 2.5% glutaraldehyde in the same buffer for at least 1 hour at room temperature.

  • Cell Scraping and Pelleting: The fixed cells are gently scraped from the bottom of the flask using a cell scraper and transferred to a centrifuge tube. The cells are pelleted by centrifugation (e.g., 800 x g for 10 minutes).

  • Post-fixation: The supernatant is removed, and the cell pellet is post-fixed in 1% osmium tetroxide in buffer for 1-2 hours at 4°C. This step enhances the contrast of cellular membranes.

  • Dehydration: The cell pellet is dehydrated through a graded series of ethanol concentrations (e.g., 50%, 70%, 95%, and 100%) to remove water.

  • Infiltration and Embedding: The dehydrated pellet is infiltrated with an epoxy resin (e.g., Epon or Araldite) by gradually increasing the concentration of resin in a transitional solvent like propylene oxide. The pellet is then embedded in pure resin in a mold and polymerized in an oven at 60°C for 48-72 hours.

  • Ultrathin Sectioning: The hardened resin block containing the cell pellet is trimmed, and ultrathin sections (60-90 nm) are cut using an ultramicrotome equipped with a diamond knife.

  • Staining: The sections are collected on copper grids and stained with heavy metal salts, such as uranyl acetate and lead citrate, to further enhance contrast.

  • Imaging: The stained sections are then examined using a transmission electron microscope.

Visualizations

The following diagrams illustrate the experimental workflow and the cellular effects of this compound on Toxoplasma gondii tachyzoites.

experimental_workflow cluster_culture In Vitro Culture cluster_treatment Treatment cluster_analysis Analysis host_cells Host Cell Culture (African Green Monkey Kidney Cells) infection Infection with T. gondii Tachyzoites host_cells->infection ponazuril_treatment This compound Treatment (5 µg/ml for 3 days) infection->ponazuril_treatment control Control (Vehicle Only) infection->control tem Transmission Electron Microscopy ponazuril_treatment->tem control->tem ultrastructural_analysis Ultrastructural Analysis tem->ultrastructural_analysis ponazuril_effects start T. gondii Tachyzoite (Normal Endodyogeny) This compound This compound Treatment start->this compound disruption Disruption of Normal Division This compound->disruption multinucleate Formation of Multinucleate Schizont-like Stages disruption->multinucleate budding Aberrant Partial Budding of Daughter Tachyzoites multinucleate->budding vacuolization Vacuolization of Schizont Cytoplasm budding->vacuolization degeneration Degeneration and Parasite Death vacuolization->degeneration

References

In Vitro Efficacy of Ponazuril Against Sarcocystis neurona: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of ponazuril against Sarcocystis neurona, the primary causative agent of Equine Protozoal Myeloencephalitis (EPM). This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of experimental workflows and the proposed mechanism of action to facilitate a comprehensive understanding for research and development purposes.

Quantitative Efficacy of this compound

The in vitro efficacy of this compound has been demonstrated through the significant inhibition of Sarcocystis neurona merozoite production. The following tables summarize the quantitative data from key studies.

Table 1: Inhibition of Sarcocystis neurona Merozoite Production by this compound

This compound Concentration (µg/mL)Inhibition of Merozoite ProductionCell Culture SystemReference
1.0>90%Not specified in abstract[1][2]
5.0>95%Not specified in abstract[1][2]

Table 2: Multi-Parasite In Vitro Sensitivity to this compound

Parasite StrainThis compound Concentration (µg/mL)Cell LineReference
Sarcocystis neurona (SN3)1.0 and 10.0Bovine Turbinate (BT)[3][4]
Sarcocystis falcatula (SF1)1.0 and 10.0Bovine Turbinate (BT)[3][4]
Toxoplasma gondii (RH)1.0 and 10.0Bovine Turbinate (BT)[3][4]
Neospora caninum (NC-1)1.0 and 10.0Bovine Turbinate (BT)[3][4]

Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of this compound against Sarcocystis neurona.

General In Vitro Inhibition Assay for Merozoite Production

This protocol is based on the methodology described for assessing the efficacy of this compound in cell cultures.

  • Cell Culture:

    • Cell Lines: Bovine turbinate (BT) cells or African green monkey kidney cells are commonly used.[5]

    • Culture Vessels: Cells are grown to confluence in 25 cm² plastic cell culture flasks.[5]

    • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL of penicillin, 100 µg/mL of streptomycin, and 5 x 10⁻² mmol of 2-mercaptoethanol is utilized.[4]

    • Incubation Conditions: Cultures are maintained at 37°C in a reduced oxygen atmosphere.[5]

  • Parasite Infection:

    • Parasite Strain: The SN6 strain of Sarcocystis neurona, isolated from a horse with EPM, has been used.[5]

    • Inoculation: Confluent cell monolayers are infected with S. neurona merozoites.[5]

  • This compound Treatment:

    • Drug Application: Two hours after parasite inoculation, various concentrations of this compound (e.g., 0.1, 1.0, 5.0, 10.0 µg/mL) are added to the culture medium.[3][4][5] The treatment is applied a single time.[5]

    • Incubation: The treated, infected cultures are incubated for 10 days under the same conditions.[5]

  • Assessment of Merozoite Production:

    • Visual Assessment: After the incubation period, the cell monolayer is visually assessed for damage.[5]

    • Quantification: The culture medium is removed, and the number of merozoites per milliliter is determined by counting using a hemocytometer.[5]

    • Inhibition Calculation: The percentage of inhibition is calculated by comparing the number of merozoites in treated cultures to untreated control cultures.

G prep Prepare Host Cell Culture (e.g., Bovine Turbinate Cells) infect Infect Cell Monolayer with S. neurona Merozoites prep->infect 2 hours treat Add this compound at Various Concentrations infect->treat incubate Incubate for a Defined Period (e.g., 10 days) treat->incubate assess Assess Merozoite Production incubate->assess count Quantify Merozoites (e.g., Hemocytometer) assess->count analyze Calculate Percent Inhibition count->analyze

In Vitro this compound Efficacy Testing Workflow.

Proposed Mechanism of Action

While the precise mechanism of action of this compound is not fully elucidated, it is believed to be similar to its parent compound, toltrazuril.[6] this compound, a triazine derivative, is thought to disrupt key metabolic and reproductive processes within the parasite.

  • Mitochondrial and Respiratory Chain Disruption: Evidence suggests that toltrazuril impacts the mitochondria and respiratory chain of coccidian parasites.[6] This would lead to a catastrophic failure in energy production.

  • Inhibition of Nuclear Division: The drug has been observed to cause swelling of the endoplasmic reticulum and perinuclear space, which disrupts the nuclear division of schizonts and microgamonts.[3] This action effectively halts the replication of the parasite by limiting the formation of merozoites.[3]

  • Action Against the Apicoplast: this compound may also target the apicoplast, a non-photosynthetic plastid organelle found in many apicomplexan parasites.[6][7] This organelle is crucial for fatty acid synthesis, amino acid synthesis, and electron transport.[6] As this organelle is absent in vertebrate cells, it represents an excellent selective drug target.[6] The inhibitory effects may manifest differently in various apicomplexan parasites, potentially affecting different downstream pathways.[7]

G This compound This compound er Endoplasmic Reticulum & Perinuclear Space Swelling This compound->er mitochondria Mitochondria & Respiratory Chain This compound->mitochondria apicoplast Apicoplast This compound->apicoplast nuclear_division Inhibition of Nuclear Division er->nuclear_division energy Disruption of Energy Metabolism mitochondria->energy synthesis Inhibition of Fatty Acid & Amino Acid Synthesis apicoplast->synthesis replication Parasite Replication Halted nuclear_division->replication energy->replication synthesis->replication

Proposed this compound Mechanism of Action.

References

The Use of Ponazuril in Establishing Neospora caninum Infection Research Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of ponazuril in the development of research models for Neospora caninum infection. Neospora caninum, a leading cause of abortion in cattle worldwide, presents a significant challenge to the livestock industry.[1][2][3] Effective research models are crucial for understanding the pathogenesis of neosporosis and for the development of novel therapeutics and vaccines. This compound, a triazine antiprotozoal agent, has emerged as a valuable tool in these models, not for establishing the infection itself, but for controlling its severity and progression, thereby enabling the study of chronic infection and the efficacy of interventions.[1][4][5]

This compound: Mechanism of Action

This compound, the sulfone metabolite of toltrazuril, exerts its antiprotozoal effect by targeting the parasite's metabolic pathways.[6] Specifically, it is thought to inhibit enzymes involved in pyrimidine synthesis, which are essential for nucleic acid production and, consequently, parasite replication.[6][7] This disruption of DNA synthesis effectively halts the proliferation of Neospora caninum tachyzoites, the rapidly dividing stage of the parasite responsible for acute disease.[6][7] Its lipophilic nature allows for effective penetration of host cells to target the intracellular parasites.[6]

cluster_parasite Neospora caninum Pyrimidine_Synthesis Pyrimidine Synthesis DNA_Replication DNA Replication Pyrimidine_Synthesis->DNA_Replication Essential for Parasite_Proliferation Parasite Proliferation DNA_Replication->Parasite_Proliferation Leads to This compound This compound This compound->Pyrimidine_Synthesis Inhibits

Mechanism of Action of this compound on Neospora caninum.

Experimental Models and this compound Application

The primary in vivo model for studying neosporosis is the mouse model, with various strains such as C57BL/6 and BALB/c being utilized.[4][8] Pregnant mice are often used to study vertical transmission, a key feature of the disease in cattle.[9][10] Calf models have also been employed to assess the efficacy of treatments in the target species.[1][2]

In these models, this compound is typically administered after the initial infection with N. caninum tachyzoites. This approach allows researchers to prevent the development of severe, acute neosporosis, which can be fatal in animal models, and instead establish a state of chronic infection. This chronic phase is more representative of the natural course of the disease in cattle and is essential for studying long-term host-parasite interactions and the efficacy of therapeutic interventions.

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data from key studies on the efficacy of this compound in Neospora caninum infection models.

Table 1: Efficacy of this compound in a Mouse Model

ParameterValueReference
Mouse StrainC57BL/6[4]
Infection Dose2 x 10^6 N. caninum tachyzoites (intraperitoneal)[4]
This compound Dose20 mg/kg body weight/day (in drinking water)[4]
Treatment DurationNot specified[4]
Efficacy Readouts
Prevention of Cerebral Lesions100%[4]
Reduction in Parasite DNA Detectability (PCR)90%[4]

Table 2: Efficacy of this compound in a Calf Model

ParameterValueReference
Animal ModelCalves[1][2]
Infection Dose2 x 10^8 N. caninum tachyzoites (intravenous and subcutaneous)[2]
This compound DoseNot specified, administered for 1 or 6 consecutive days[1][2]
Treatment Start1 day post-infection[1][2]
Efficacy Readouts
Parasite Detectability in Brain and other Organs (PCR)Complete abrogation[1][2]
Clinical Signs (Fever)Reduced[1][2]
Anti-Neospora Antibody Concentrations (6-day treatment)Significantly lower[1]

Experimental Protocols

Mouse Model of Cerebral Neosporosis

This protocol is synthesized from the methodology described by Gottstein et al. (2001).[4]

Start Start: Female C57BL/6 mice Infection Infection: Intraperitoneal injection of 2 x 10^6 N. caninum tachyzoites Start->Infection Treatment_Group Treatment Group: Administer this compound (20 mg/kg/day) in drinking water Infection->Treatment_Group Control_Group Control Group: No treatment Infection->Control_Group Monitoring Monitoring: - Clinical signs - Body weight Treatment_Group->Monitoring Control_Group->Monitoring Endpoint Endpoint Analysis: - Histopathology of brain (lesion assessment) - Immunohistochemistry for parasite detection - PCR for parasite DNA in brain Monitoring->Endpoint Objective Research Objective: Study chronic N. caninum infection or evaluate therapeutic efficacy Infection_Model Establish Infection Model: Inoculate animals with N. caninum tachyzoites Objective->Infection_Model Ponazuril_Intervention This compound Intervention: Administer this compound to control acute parasite replication Infection_Model->Ponazuril_Intervention Chronic_Phase Establishment of Chronic Phase: Parasite load is controlled, preventing acute disease/mortality Ponazuril_Intervention->Chronic_Phase Therapeutic_Testing Therapeutic/Vaccine Testing: Administer novel drug/vaccine Chronic_Phase->Therapeutic_Testing Outcome_Assessment Outcome Assessment: - Parasite burden (PCR, IHC) - Host immune response (serology, cytokines) - Clinical signs/pathology Therapeutic_Testing->Outcome_Assessment

References

Methodological & Application

Establishing Effective Ponazuril Concentrations for In Vitro Parasite Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ponazuril, a triazine antiprotozoal agent, is a potent inhibitor of various apicomplexan parasites. It is the primary metabolite of toltrazuril and is widely used in veterinary medicine to treat infections caused by parasites such as Sarcocystis neurona, Toxoplasma gondii, Neospora caninum, and various coccidia species.[1][2] Establishing effective in vitro concentrations of this compound is a critical first step in drug discovery and development, allowing for the determination of parasite susceptibility and the selection of candidate compounds for further in vivo studies. These application notes provide detailed protocols for determining the effective concentration of this compound against various parasites in vitro, including cell culture, parasite preparation, drug susceptibility assays, and data analysis.

Mechanism of Action

This compound's primary mechanism of action involves the disruption of pyrimidine synthesis in the parasite, which is essential for DNA and RNA replication.[3][4] This targeted action is believed to occur within the apicoplast, a non-photosynthetic plastid organelle found in many apicomplexan parasites. By inhibiting key enzymes in this pathway, this compound effectively halts parasite multiplication and development.[5][6] Specifically, studies have shown that this compound can interfere with normal parasite division, leading to the formation of multinucleate schizonts and eventual degeneration of the parasite.[7][8]

Data Presentation: Effective this compound Concentrations In Vitro

The following table summarizes the reported in vitro effective concentrations of this compound against various apicomplexan parasites. This data provides a valuable starting point for designing dose-response experiments.

Parasite SpeciesHost Cell LineEffective Concentration (µg/mL)Assay Endpoint/Effect
Sarcocystis neuronaBovine Turbinate Cells1.0>90% inhibition of merozoite production
Sarcocystis neuronaBovine Turbinate Cells5.0>95% inhibition of merozoite production
Sarcocystis neuronaNot specified<0.1Estimated IC₅₀
Toxoplasma gondiiAfrican Green Monkey Kidney Cells0.1, 1.0, 5.0Significant inhibition of tachyzoite production
Neospora caninumNot specified5.0Inhibition of tachyzoite development
Cystoisospora suisNot specified3.4IC₅₀

Experimental Protocols

General Laboratory Requirements
  • Sterile cell culture hood

  • Humidified CO₂ incubator (37°C, 5% CO₂)

  • Inverted microscope

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Multi-well plates (96-well, 24-well)

  • Standard cell culture flasks

  • Pipettes and sterile, disposable tips

  • Freezer (-20°C and -80°C)

  • Liquid nitrogen for cell and parasite cryopreservation

Cell Culture and Parasite Maintenance

Objective: To maintain healthy host cell cultures for parasite propagation and subsequent drug assays.

Materials:

  • Appropriate host cell line (see table above, e.g., Vero, African Green Monkey Kidney, Bovine Turbinate)

  • Complete cell culture medium (e.g., DMEM or RPMI 1640)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), sterile

  • Cryopreservation medium (e.g., complete medium with 10% DMSO)

Protocol:

  • Cell Culture Maintenance:

    • Culture host cells in T-75 flasks with complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[9]

    • Incubate at 37°C in a humidified 5% CO₂ atmosphere.

    • Subculture cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cell monolayer with PBS, add Trypsin-EDTA to detach the cells, neutralize with complete medium, centrifuge, and resuspend the cell pellet in fresh medium for seeding new flasks.

  • Parasite Propagation:

    • Infect a confluent monolayer of host cells with the desired parasite species (e.g., tachyzoites of T. gondii or N. caninum, merozoites of S. neurona).

    • The multiplicity of infection (MOI) will vary depending on the parasite and host cell line and should be optimized.

    • Monitor the infection daily using an inverted microscope.

    • Harvest parasites when signs of host cell lysis are observed (typically 2-4 days post-infection). For intracellular parasites, this may involve scraping the cell monolayer, passing the cell suspension through a syringe with a narrow gauge needle to lyse the host cells, and then purifying the parasites from the host cell debris by filtration and centrifugation.[9]

This compound Stock Solution Preparation

Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

Protocol:

  • Prepare a 1 mg/mL stock solution of this compound by dissolving the powder in DMSO.[10]

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Prepare aliquots of the stock solution and store them at -20°C. Avoid repeated freeze-thaw cycles.

  • For experiments, dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed a level toxic to the host cells (typically <0.5%).

In Vitro Drug Susceptibility Assay

Objective: To determine the effective concentration of this compound against the target parasite.

Protocol:

  • Plate Seeding:

    • Seed host cells into a 96-well plate at a density that will result in a confluent monolayer on the day of infection. This density needs to be optimized for each cell line.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Parasite Infection:

    • Prepare a suspension of purified parasites in complete medium.

    • Infect the host cell monolayer with a predetermined number of parasites per well.

  • Drug Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete medium. A common starting range is 0.01 to 10 µg/mL.

    • Remove the medium from the infected cells and add the medium containing the different concentrations of this compound.

    • Include appropriate controls:

      • Untreated infected cells: (negative control)

      • Uninfected cells: (host cell viability control)

      • Vehicle control: (cells treated with the highest concentration of DMSO used in the drug dilutions)

      • Positive control: (a known anti-parasitic drug, if available)

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere. The incubation time will depend on the parasite's replication cycle.

Quantification of Parasite Inhibition

A. Resazurin-Based Viability Assay

Principle: Resazurin is a blue, non-fluorescent dye that is reduced to the pink, highly fluorescent resorufin by metabolically active cells. The amount of fluorescence is proportional to the number of viable cells. In this assay, a decrease in fluorescence in treated wells compared to untreated controls indicates parasite inhibition (and preservation of host cells).

Protocol:

  • After the incubation period, add a resazurin solution to each well to a final concentration of 44 µM.[5][11]

  • Incubate the plate for an additional 4-24 hours.

  • Measure the fluorescence using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Calculate the 50% inhibitory concentration (IC₅₀) using a suitable software (e.g., GraphPad Prism).

B. qPCR-Based Quantification

Principle: Quantitative PCR (qPCR) can be used to quantify the amount of parasite DNA in each well, providing a direct measure of parasite replication.

Protocol:

  • After the incubation period, carefully remove the medium from each well.

  • Wash the cell monolayer with PBS.

  • Extract total DNA from each well using a commercial DNA extraction kit.

  • Perform qPCR using primers and probes specific to a single-copy parasite gene.[3][12]

  • Generate a standard curve using known amounts of parasite DNA to quantify the parasite load in each sample.

  • Calculate the percentage of inhibition for each this compound concentration relative to the untreated control.

Host Cell Cytotoxicity Assay

Objective: To determine the toxicity of this compound to the host cells and calculate the selectivity index.

Protocol:

  • Seed host cells in a 96-well plate as described for the drug susceptibility assay.

  • Add serial dilutions of this compound to the uninfected host cells.

  • Incubate for the same duration as the drug susceptibility assay.

  • Assess cell viability using a resazurin-based assay or another suitable cytotoxicity assay (e.g., MTT).[5][13]

  • Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of this compound that reduces host cell viability by 50%.

  • Determine the Selectivity Index (SI) using the following formula: SI = CC₅₀ / IC₅₀ A higher SI value indicates greater selectivity of the compound for the parasite over the host cell.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Host_Cell_Culture 1. Host Cell Culture (e.g., Vero, BT) Parasite_Propagation 2. Parasite Propagation (Infect Host Cells) Host_Cell_Culture->Parasite_Propagation Cytotoxicity_Assay 9. Host Cell Cytotoxicity Assay Host_Cell_Culture->Cytotoxicity_Assay Infect_Cells 5. Infect Cells with Parasites Parasite_Propagation->Infect_Cells Ponazuril_Stock 3. Prepare this compound Stock Solution (in DMSO) Add_this compound 6. Add Serial Dilutions of this compound Ponazuril_Stock->Add_this compound Ponazuril_Stock->Cytotoxicity_Assay Seed_Plate 4. Seed Host Cells in 96-well Plate Seed_Plate->Infect_Cells Infect_Cells->Add_this compound Incubate 7. Incubate (48-72h) Add_this compound->Incubate Quantify_Inhibition 8. Quantify Inhibition (Resazurin or qPCR) Incubate->Quantify_Inhibition Calculate_IC50_CC50 10. Calculate IC50 & CC50 Quantify_Inhibition->Calculate_IC50_CC50 Cytotoxicity_Assay->Calculate_IC50_CC50 Calculate_SI 11. Calculate Selectivity Index (SI = CC50/IC50) Calculate_IC50_CC50->Calculate_SI

Caption: Experimental workflow for determining the in vitro efficacy of this compound.

Ponazuril_Mechanism This compound This compound Apicoplast Parasite Apicoplast This compound->Apicoplast Pyrimidine_Synthesis Pyrimidine Synthesis Pathway This compound->Pyrimidine_Synthesis Inhibits DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Required for Parasite_Replication Parasite Replication & Division DNA_RNA_Synthesis->Parasite_Replication Parasite_Death Parasite Degeneration & Death Parasite_Replication->Parasite_Death Disrupted

Caption: Proposed mechanism of action of this compound in apicomplexan parasites.

References

Application Notes and Protocols for Ponazuril Administration in Rodent Drinking Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponazuril, a triazine antiprotozoal agent, is a metabolite of toltrazuril and is effective against a range of coccidial and other protozoal infections.[1] While oral gavage is a common method for precise dosing in rodent studies, administration in drinking water offers a less stressful alternative for the animals and can be more practical for longer treatment periods. However, due to this compound's poor water solubility, careful preparation and monitoring are essential to ensure accurate dosing and prevent dehydration.[2]

This document provides a detailed protocol for the administration of this compound in the drinking water of rodents for research purposes, based on available data for this compound and its parent compound, toltrazuril.

Data Presentation

Table 1: Recommended this compound Dosing in Rodents (Oral Gavage)
SpeciesDosage Range (mg/kg/day)Study ContextReference
Mouse10 - 20Prophylactic and therapeutic for Toxoplasma gondii[3][4]
Mouse20 - 50Therapeutic for Toxoplasma gondii (delayed treatment)[4]
Mouse20Single dose for Sarcocystis neurona[5]
Rat150 (NOEL)14-week toxicity study (administered in feed)

Note: NOEL = No-Observed-Effect-Level.

Table 2: Average Daily Water Consumption in Common Laboratory Rodents
Species/StrainAverage Daily Water ConsumptionReference
Mouse (adult)5.8 ml[6]
Mouse (C57BL/6)4.03 ± 0.25 ml[7]
Mouse (BALB/c)8 - 10 ml[8]
Rat (adult)10 - 12 ml per 100g body weight[9]

This data is crucial for calculating the required concentration of this compound in the drinking water.

Experimental Protocols

Protocol 1: Calculation of this compound Concentration for Medicated Drinking Water

This protocol provides a method to calculate the concentration of this compound required in drinking water to achieve a target dose in mg/kg.

Objective: To prepare a medicated drinking water solution that delivers a specific daily dose of this compound to rodents based on their average water intake.

Materials:

  • This compound (Marquis® 15% oral paste or a compounded formulation)

  • Vehicle/solvent (e.g., purified water, a solution with a pH stabilizer and/or a co-solvent)

  • Calibrated scale

  • Graduated cylinders or volumetric flasks

  • Stir plate and stir bar

Procedure:

  • Determine the Target Dose: Based on literature or experimental design, establish the target daily dose of this compound in mg/kg for the specific rodent species and strain. For example, a common dose for mice is 20 mg/kg/day.[3]

  • Establish Average Body Weight and Water Consumption:

    • Weigh a representative sample of the study animals to determine the average body weight in kilograms.

    • Measure the average daily water consumption per animal in milliliters (mL). This should be done for at least three consecutive days prior to the start of treatment to establish a baseline.[10]

  • Calculate the Total Daily this compound Requirement per Animal:

    • Formula: Average Body Weight (kg) x Target Dose (mg/kg) = Total this compound per Animal per Day (mg)

    • Example (for a 30g mouse at 20 mg/kg): 0.030 kg x 20 mg/kg = 0.6 mg of this compound per day.

  • Calculate the Required Concentration in Drinking Water:

    • Formula: Total this compound per Animal per Day (mg) / Average Daily Water Consumption (mL) = Required Concentration (mg/mL)

    • Example (assuming 5 mL daily water consumption): 0.6 mg / 5 mL = 0.12 mg/mL.

  • Extrapolation from Toltrazuril Data: A study using toltrazuril in mice for neosporosis control used a concentration of 31.5 mg per 100 ml of water, which resulted in an average daily uptake of 52.5 mg/kg for a 30g mouse consuming 5 ml of water per day.[11] This provides a valuable reference for dosing calculations.

Protocol 2: Preparation of this compound Medicated Drinking Water

This protocol outlines the steps for preparing a this compound suspension for administration in drinking water.

Objective: To prepare a homogenous and stable suspension of this compound in drinking water for rodent studies.

Materials:

  • Calculated amount of this compound (from Protocol 1)

  • Vehicle (e.g., purified water, potentially with a sweetening agent like VAL syrup to improve palatability)

  • Mortar and pestle (if starting with a solid form)

  • Beaker or flask

  • Stir plate and stir bar

  • Rodent drinking water bottles (amber or covered with foil to protect from light)

Procedure:

  • Weigh the this compound: Accurately weigh the required amount of this compound. If using Marquis® paste, one gram contains 150 mg of this compound.

  • Create a Slurry: If starting with a solid or paste, place the this compound in a mortar and gradually add a small amount of the vehicle, triturating to form a smooth slurry. This helps to break down larger particles and facilitate suspension.

  • Dilute to Final Volume: Transfer the slurry to a larger beaker or flask. Use additional vehicle to rinse the mortar and pestle to ensure all the this compound is transferred.

  • Add Remaining Vehicle: Gradually add the remaining vehicle while continuously stirring with a stir plate to reach the final desired volume.

  • Enhance Palatability (Optional): To encourage consumption, a small amount of a sweetening agent like VAL syrup can be added.[1] If a sweetener is used, it should also be included in the control group's drinking water.

  • Transfer to Drinking Bottles: While stirring to maintain a homogenous suspension, pour the medicated water into the drinking water bottles.

  • Storage and Handling:

    • Store the prepared medicated water in a light-proof container.[1]

    • The medicated water should be freshly prepared daily to ensure stability and minimize the risk of degradation.

    • Thoroughly shake each water bottle before placing it on the cage to re-suspend any settled particles.

Protocol 3: Monitoring of Animals

This protocol details the essential monitoring required for rodents receiving this compound in their drinking water.

Objective: To ensure the welfare of the animals and the accuracy of the study by monitoring for adverse effects and changes in water consumption.

Procedure:

  • Daily Water Consumption: Measure the volume of water consumed from each cage daily. A significant decrease (e.g., more than 10-15%) compared to the baseline may indicate poor palatability and the risk of dehydration.[10]

  • Body Weight: Record the body weight of each animal at least twice a week. Weight loss can be an indicator of dehydration, reduced food intake, or other adverse effects.

  • Clinical Observations: Perform daily health checks on all animals. Look for signs of dehydration (e.g., sunken eyes, skin tenting), changes in fecal consistency (soft stools are a possible side effect), and any other behavioral changes.[12]

  • Record Keeping: Maintain detailed records of all observations, including water consumption, body weights, and any clinical signs.

Mandatory Visualization

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration & Monitoring Phase cluster_data Data Analysis Phase Determine Dose 1. Determine Target Dose (mg/kg/day) Measure Baseline 2. Measure Baseline Body Weight & Water Intake Determine Dose->Measure Baseline Input for Calculate Concentration 3. Calculate Water Concentration (mg/mL) Measure Baseline->Calculate Concentration Input for Prepare Solution 4. Prepare Medicated Water (Daily) Calculate Concentration->Prepare Solution Guides Administer Water 5. Provide Medicated Water to Rodents Prepare Solution->Administer Water Daily Monitor Consumption 6. Monitor Daily Water Consumption Administer Water->Monitor Consumption Monitor Health 7. Monitor Body Weight & Clinical Signs Administer Water->Monitor Health Analyze Data 8. Analyze Experimental Endpoints Monitor Consumption->Analyze Data Monitor Health->Analyze Data

Caption: Experimental workflow for administering this compound in drinking water.

signaling_pathway cluster_parasite Apicomplexan Parasite Cell Plastid Apicoplast Organelle Pyrimidine Pyrimidine Synthesis Plastid->Pyrimidine Site of Action DNA_RNA DNA/RNA Synthesis Pyrimidine->DNA_RNA Required for Replication Parasite Replication DNA_RNA->Replication Required for This compound This compound This compound->Pyrimidine Inhibits

Caption: this compound's mechanism of action in protozoa.

References

Application Notes and Protocols for the Use of Ponazuril Oral Paste in Experimental Equine Protozoal Myeloencephalitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ponazuril oral paste in experimental models of Equine Protozoal Myeloencephalitis (EPM). This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key processes to facilitate research and development in this area.

Introduction

Equine Protozoal Myeloencephalitis (EPM) is a debilitating neurological disease in horses, primarily caused by the protozoan parasite Sarcocystis neurona.[1][2][3][4][5] this compound, a triazine antiprotozoal agent, is an FDA-approved treatment for EPM.[6] It functions by disrupting the parasite's metabolic pathways, specifically inhibiting pyrimidine synthesis, which is crucial for DNA replication and proliferation.[5][7] This document outlines the protocols for inducing experimental EPM and the subsequent application of this compound oral paste for therapeutic evaluation.

Data Presentation

The following tables summarize quantitative data from various studies on the efficacy and pharmacokinetics of this compound in horses.

Table 1: In Vitro Efficacy of this compound against Sarcocystis neurona

Cell LineThis compound Concentration (µg/mL)Merozoite Reduction (%)
African Green Monkey Cells0.170.7
1.090.1
5.097.1
Bovine Turbinate Cells0.0127.2
0.194.4
1.098.5
5.097.9

Data sourced from FDA NADA 141-188 review.[8]

Table 2: Clinical Efficacy of this compound Oral Paste in Horses with Naturally Occurring EPM

Treatment Group (Dosage)Number of HorsesDuration of TreatmentClinical Success Rate (%)*
5 mg/kg body weight4728 consecutive days59.6
10 mg/kg body weight5428 consecutive days64.8
Overall 101 28 consecutive days 62.4

*Clinical success was defined as an improvement in neurologic score by at least one grade on a 0 to 5 scale or conversion to negative status on Western blot for S. neurona antibodies by 90 days post-treatment.[1][2][3][5][6]

Table 3: Pharmacokinetic Parameters of this compound in Horses

Dosage RegimenMean Serum Half-Life (days)Time to Reach Steady State (days)Mean Serum Concentration at Steady State (mg/L)Mean Cerebrospinal Fluid (CSF) Concentration at Steady State (mg/L)
5 mg/kg once daily for 28 days4.3 ± 0.6~74.33 ± 1.100.162 ± 0.05
15 mg/kg loading doseNot ApplicableImmediatelyNot specifiedPredicted to reach effective concentrations

Data compiled from multiple pharmacokinetic studies.[4][6][9] A loading dose of 15 mg/kg is suggested to achieve effective CSF concentrations more rapidly.[9][10]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound oral paste in an experimental EPM model.

Protocol 1: Experimental Induction of Equine Protozoal Myeloencephalitis

1. Animal Selection:

  • Select healthy, young horses (weanlings or yearlings) that are seronegative for S. neurona-specific IgG antibodies.

  • House the horses indoors to prevent natural exposure to the parasite.

2. Preparation of Sarcocystis neurona Sporocyst Inoculum:

  • Obtain S. neurona sporocysts from the intestinal scrapings of opossums (Didelphis virginiana), the definitive host.[1][2]

  • Purify and count the sporocysts using a hemocytometer.

  • Dilute the sporocysts to the desired concentration (e.g., 10² to 10⁶ sporocysts/mL) in a suitable buffer.[2]

  • Confirm the viability of the sporocysts through bioassay in gamma-interferon gene knockout (KO) mice.[2]

3. Inoculation:

  • Administer the sporocyst inoculum to the horses via a nasogastric tube.[2][11] Doses ranging from 10² to 10⁶ sporocysts have been used to induce infection.[2][11] A higher dose (e.g., 10⁶ sporocysts) is more likely to produce consistent clinical signs.[2][11]

  • A control group should receive a placebo (e.g., buffer alone).[2]

  • Subjecting the horses to a natural stressor, such as transportation, prior to inoculation may increase the likelihood of developing clinical disease.[2][11]

4. Monitoring and Confirmation of Infection:

  • Perform weekly neurologic examinations using a standardized scoring system (see below).[2]

  • Collect blood samples weekly for serological testing (e.g., Western blot analysis) to detect antibodies against S. neurona. Seroconversion is expected within 14 to 56 days post-infection.[2]

  • Collect cerebrospinal fluid (CSF) before inoculation and at specified time points post-inoculation to test for intrathecal antibody production.[2]

Protocol 2: Administration of this compound Oral Paste

1. Formulation:

  • Use a commercially available 15% (150 mg/g) this compound oral paste.

2. Dosing and Administration:

  • Standard Treatment Protocol: Administer the paste orally at a dosage of 5 mg/kg body weight once daily for 28 consecutive days.[1][2][3][5]

  • Loading Dose Protocol: To achieve therapeutic concentrations more rapidly, a single loading dose of 15 mg/kg can be administered on day 1, followed by the standard 5 mg/kg daily dose for the remainder of the treatment period.[9][10]

  • Intermittent Prophylactic Protocol: For preventative studies, a higher dose of 20 mg/kg can be administered orally every 7 days.

  • Administer the paste using a dosing syringe placed on the back of the horse's tongue.

Protocol 3: Clinical and Pathological Evaluation

1. Neurological Scoring:

  • Conduct regular, blinded neurological examinations.

  • Use a 0 to 5 grading scale to assess the severity of clinical signs, where:

    • 0: Normal

    • 1: Mild deficits, often subtle.

    • 2: Moderate deficits, easily detectable.

    • 3: Severe deficits, horse is at risk of falling.

    • 4: Recumbent, unable to stand.

    • 5: Moribund.[1][2][3][5]

2. Post-Mortem Examination:

  • At the end of the study, euthanize the horses and perform a necropsy.

  • Collect central nervous system (CNS) tissues for histopathological examination to identify lesions and the presence of protozoa.

Visualizations

Mechanism of Action of this compound

ponazuril_mechanism cluster_parasite Sarcocystis neurona This compound This compound pyrimidine_synthesis Pyrimidine Synthesis This compound->pyrimidine_synthesis Inhibits dna_replication DNA Replication pyrimidine_synthesis->dna_replication parasite_death Parasite Death parasite_proliferation Parasite Proliferation dna_replication->parasite_proliferation

Caption: this compound's mechanism of action against Sarcocystis neurona.

Experimental Workflow

experimental_workflow cluster_treatment Treatment Groups animal_selection Animal Selection (Seronegative Horses) stress_induction Stress Induction (Optional - e.g., Transport) animal_selection->stress_induction inoculation Inoculation with S. neurona Sporocysts stress_induction->inoculation ponazuril_group This compound Oral Paste (e.g., 5 mg/kg/day) inoculation->ponazuril_group placebo_group Placebo Control inoculation->placebo_group monitoring Clinical & Serological Monitoring ponazuril_group->monitoring placebo_group->monitoring data_collection Data Collection (Neurological Scores, Blood, CSF) monitoring->data_collection necropsy Necropsy & Histopathology data_collection->necropsy analysis Data Analysis necropsy->analysis

Caption: Workflow for experimental EPM studies with this compound.

References

Application Note: Quantification of Ponazuril in Plasma using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and validated method for the quantification of ponazuril in plasma samples using reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. The protocol outlines procedures for sample preparation using liquid-liquid extraction, protein precipitation, or solid-phase extraction, followed by chromatographic separation and detection. This method is demonstrated to be sensitive, specific, and accurate, making it suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound in various animal species.

Introduction

This compound, also known as toltrazuril sulfone, is a triazine antiprotozoal agent effective against a range of protozoal parasites in veterinary medicine. Accurate measurement of this compound concentrations in plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and preventing potential toxicity. This document provides a detailed protocol for the determination of this compound in plasma using HPLC-UV, a widely accessible and reliable analytical technique.

Experimental

Materials and Reagents
  • This compound reference standard (>99% purity)

  • Internal standard (IS), e.g., Diclazuril or Toltrazuril

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (analytical grade)

  • Chloroform, Ethyl Acetate (analytical grade)

  • Blank plasma from the species of interest

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., Symmetry RP18, 5 µm, 4.6 x 150 mm).

  • Data acquisition and processing software.

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

Protocols

Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
  • Thaw frozen plasma samples at room temperature (approximately 22°C) for about 30 minutes and vortex to ensure homogeneity.[1][2]

  • Pipette 100 µL of plasma into a screw-top tube.

  • Add 10 µL of internal standard solution (e.g., 100 µg/mL diclazuril).[1][2]

  • Add 2 mL of chloroform.[1][2]

  • Place the tubes on a rocker for 15 minutes.

  • Centrifuge the tubes for 20 minutes at 1,000 x g.[2]

  • Carefully transfer the organic (lower) layer to a clean glass tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen gas.[2]

  • Reconstitute the residue in 250 µL of mobile phase.[2]

  • Inject 100 µL of the reconstituted sample into the HPLC system.[2]

Protocol 2: Sample Preparation via Protein Precipitation (PP)
  • Thaw frozen plasma samples at room temperature and vortex.[3][4]

  • Pipette 500 µL of plasma into a 2 mL centrifuge tube.[3][4]

  • Add 1 mL of acetonitrile.[3][4]

  • Vortex the mixture for 1 minute.[3][4]

  • Centrifuge at 5,590 x g for 10 minutes at 4°C.[3][4]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 45°C.[3][4]

  • Reconstitute the residue with 1 mL of the mobile phase (e.g., acetonitrile/water 46/54, v/v).[3][4]

  • Filter the reconstituted sample through a 0.22 µm filter prior to injection into the HPLC system.[3][4]

Protocol 3: Sample Preparation via Solid-Phase Extraction (SPE)
  • To 500 µL of plasma, add 10 µL of internal standard (e.g., 10 µg/mL toltrazuril in methanol).[5]

  • Add an equal volume of 2% formic acid to the sample and mix.[5]

  • Condition a 1 cc Oasis HLB SPE cartridge.

  • Load the sample mixture onto the conditioned SPE cartridge.[5]

  • Wash the cartridge with 1 mL of 5% methanol.[6]

  • Elute the analytes with 1 mL of methanol.[6]

  • Dry the eluate under nitrogen gas at 40°C.[6]

  • Reconstitute the residue in 150 µL of mobile phase.[6]

  • Inject 25 µL onto the HPLC system.[6]

HPLC Conditions
  • Column: Symmetry RP18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (50:50, v/v).[1][7]

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 30°C[8]

  • Detection Wavelength: 254 nm or 255 nm[7][8][9]

  • Injection Volume: 25-100 µL

Data Presentation

Table 1: HPLC Method Parameters for this compound Quantification

ParameterValueReference
Column Symmetry RP18 or equivalent C18[7],[9]
Mobile Phase 0.1% Formic Acid : Acetonitrile (50:50)[7],[1]
Flow Rate 1.0 mL/min[8]
Detection UV at 254-255 nm[7],[9],[8]
Column Temp. 30°C[8]

Table 2: Method Validation and Performance Characteristics

ParameterResultReference
Linearity Range 0.1 - 25 µg/mL[7],[1]
Lower Limit of Quantification (LLOQ) 0.05 - 0.1 µg/mL[7],[9]
Recovery > 95%[7],[1]
Intra-day Precision (%CV) 3.7 - 10%[2]
Inter-day Precision (%CV) 2.1 - 5.5%[2]
Intra-day Accuracy 108 - 109%[5]
Inter-day Accuracy 102 - 114%[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample is Add Internal Standard plasma->is extraction Extraction (LLE, PP, or SPE) is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (254-255 nm) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification calibration->quantification

Caption: Overall workflow for this compound quantification in plasma.

logical_relationship This compound This compound in Plasma sample_prep Sample Preparation This compound->sample_prep Isolate Analyte hplc_analysis HPLC Analysis sample_prep->hplc_analysis Separate & Detect data_processing Data Processing hplc_analysis->data_processing Generate Chromatogram concentration This compound Concentration data_processing->concentration Calculate Result

Caption: Logical steps from sample to final concentration result.

Conclusion

The HPLC-UV method detailed in this application note provides a reliable and accessible approach for the quantification of this compound in plasma. The described sample preparation techniques offer flexibility depending on laboratory resources and sample matrix complexity. The method has been shown to be linear, accurate, and precise, making it a valuable tool for researchers, scientists, and drug development professionals in the field of veterinary pharmacology.

References

Designing Prophylactic Ponazuril Treatment Regimens for Challenge Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ponazuril, a triazine antiprotozoal agent, is a potent inhibitor of apicomplexan parasite replication. It is the active metabolite of toltrazuril and is known for its efficacy against parasites such as Sarcocystis neurona, the primary causative agent of Equine Protozoal Myeloencephalitis (EPM), and Toxoplasma gondii, a globally significant zoonotic pathogen. These application notes provide detailed protocols for designing and implementing prophylactic this compound treatment regimens in murine and equine challenge studies. The aim is to equip researchers with the necessary methodologies to evaluate the efficacy of this compound in preventing clinical disease and parasite proliferation.

Mechanism of Action

This compound targets the apicoplast, a non-photosynthetic plastid organelle found in many apicomplexan parasites. This organelle is crucial for parasite survival, being involved in essential metabolic pathways like fatty acid and isoprenoid synthesis. This compound is believed to disrupt the division of schizonts and may also interfere with pyrimidine synthesis, ultimately inhibiting parasite development and replication.[1][2][3] In vitro studies have demonstrated that this compound treatment leads to the formation of multinucleate schizonts and inhibits cytokinesis, resulting in parasite degeneration.[4][5]

Pharmacokinetics Overview

This compound is characterized by good oral absorption and a long half-life in several species, though significant interspecies differences exist.[6] After oral administration in horses, this compound is readily absorbed and penetrates the cerebrospinal fluid (CSF), making it effective against neurological parasites.[2][6] Peak serum and CSF levels are typically reached after several days of daily administration.[2] Understanding the pharmacokinetic profile of this compound in the target species is crucial for designing effective prophylactic dosing regimens that ensure therapeutic concentrations are achieved before and during the parasite challenge.

Data Summary

The following tables summarize the in vitro and in vivo efficacy of prophylactic this compound treatment from key studies.

Table 1: In Vitro Efficacy of this compound
ParasiteHost Cell LineThis compound ConcentrationEfficacyReference
Toxoplasma gondiiAfrican Green Monkey Kidney0.1 µg/mLSignificant inhibition of tachyzoite production[7]
1.0 µg/mLSignificant inhibition of tachyzoite production[7]
5.0 µg/mLSignificant inhibition of tachyzoite production[7]
Sarcocystis neuronaBovine Turbinate1.0 µg/mL>90% inhibition of merozoite production[1]
5.0 µg/mL>95% inhibition of merozoite production[1]
Table 2: Prophylactic Efficacy of this compound in Toxoplasma gondii Mouse Challenge Studies
Mouse StrainTreatment RegimenChallengeKey FindingsReference
CD-110 mg/kg/day, oral, for 10 days, starting 1 day pre-infection1,000 RH strain tachyzoites, subcutaneous100% survival; complete protection from acute toxoplasmosis; no T. gondii DNA detected in brains.[7]
CD-120 mg/kg/day, oral, for 10 days, starting 1 day pre-infection1,000 RH strain tachyzoites, subcutaneous100% survival; complete protection from acute toxoplasmosis; no T. gondii DNA detected in brains.[7]
Table 3: Prophylactic Efficacy of this compound in Sarcocystis neurona Equine Challenge Studies
Treatment Group (n=6/group)Treatment RegimenChallengeIncidence of Neurologic SignsSerum Seroconversion RateReference
ControlNone1 million S. neurona sporocysts100% (6/6)100% (6/6)[8][9]
Low Dose2.5 mg/kg/day, oral, for 35 days (starting 7 days pre-infection)1 million S. neurona sporocysts71% (5/7 - one horse was a replacement)Not significantly different from control[8][9]
High Dose5.0 mg/kg/day, oral, for 35 days (starting 7 days pre-infection)1 million S. neurona sporocysts40% (2/5)40% (2/5) - Significantly lower than control[8][9]

Experimental Protocols

Protocol 1: Prophylactic this compound Treatment in a Toxoplasma gondii Mouse Challenge Model

1.1. Objective: To evaluate the efficacy of a prophylactic this compound regimen in preventing acute toxoplasmosis in mice.

1.2. Materials:

  • Female CD-1 mice (or other appropriate strain)

  • Toxoplasma gondii tachyzoites (e.g., virulent RH strain)[7]

  • This compound (e.g., Marquis® 15% oral paste)

  • Vehicle for suspension (e.g., water, VAL syrup)[10][11]

  • Oral gavage needles

  • Sterile phosphate-buffered saline (PBS)

  • Materials for clinical assessment, euthanasia, and tissue collection

  • Reagents and equipment for DNA extraction and quantitative PCR (qPCR)

1.3. This compound Preparation (Oral Suspension):

  • To create a stock solution (e.g., 135 mg/mL), dilute one syringe of Marquis® paste (127g at 150 mg/g) with 21 mL of sterile water in a light-proof container.[10]

  • Mix thoroughly to ensure a homogenous suspension.

  • For a desired concentration (e.g., 10 mg/mL for a 20g mouse receiving a 0.2 mL dose), further dilute the stock solution with a suitable vehicle.

  • Store the suspension in a light-proof container and shake vigorously before each use.[10][11]

1.4. Experimental Workflow:

G cluster_pre_challenge Pre-Challenge Phase cluster_challenge Challenge Phase cluster_post_challenge Post-Challenge Monitoring acclimatize Animal Acclimatization (7 days) randomize Randomize into Groups (Control, 10mg/kg, 20mg/kg) acclimatize->randomize prophylaxis Begin Prophylactic Treatment (Day -1) randomize->prophylaxis challenge Infect with T. gondii (Day 0) 1,000 tachyzoites, s.c. prophylaxis->challenge continue_tx Continue Daily Treatment (Day 1-9) challenge->continue_tx monitor Daily Clinical Assessment (Weight, Clinical Signs) continue_tx->monitor endpoint Humane Endpoint / Study End (e.g., Day 30) monitor->endpoint necropsy Necropsy & Tissue Collection (Brain) endpoint->necropsy qpcr qPCR for Parasite Load necropsy->qpcr

Caption: Workflow for a prophylactic this compound mouse challenge study.

1.5. Procedure:

  • Animal Handling: Acclimatize mice for at least 7 days before the experiment. Randomly assign mice to treatment groups (e.g., vehicle control, 10 mg/kg this compound, 20 mg/kg this compound).

  • Prophylactic Treatment: One day prior to infection (Day -1), begin oral administration of this compound or vehicle via gavage. Continue daily administration for a total of 10 days.[7]

  • Parasite Challenge (Day 0): Infect each mouse subcutaneously with 1,000 tachyzoites of the T. gondii RH strain suspended in sterile PBS.[7]

  • Post-Infection Monitoring:

    • Record body weight and perform clinical assessments daily.

    • Monitor for clinical signs of acute toxoplasmosis, including ruffled fur, lethargy, ascites, and respiratory distress.[12]

    • A clinical scoring system can be implemented to quantify disease severity.

  • Efficacy Assessment:

    • Survival: Record mortality daily for the duration of the study (e.g., 30 days).

    • Parasite Load: At the study's endpoint, euthanize surviving mice. Aseptically collect the brain. Extract genomic DNA from a weighed portion of the brain tissue. Quantify T. gondii DNA using a validated qPCR assay targeting a multi-copy gene such as B1 or the 529-bp repeat element.[13] Express results as parasite equivalents per milligram of brain tissue.

Protocol 2: Prophylactic this compound Treatment in a Sarcocystis neurona Equine Challenge Model

2.1. Objective: To determine the efficacy of a prophylactic this compound regimen in preventing or reducing the clinical signs of EPM in horses.

2.2. Materials:

  • Healthy, seronegative horses

  • Sarcocystis neurona sporocysts

  • This compound (Marquis® 15% oral paste)

  • Nasogastric tube

  • Materials for neurological examination

  • Equipment for serum and CSF collection

  • Reagents and equipment for Western blot analysis

2.3. Experimental Workflow:

G cluster_pre Pre-Challenge Phase cluster_challenge_phase Challenge & Treatment Phase cluster_post Post-Challenge Monitoring screening Screen Horses (Seronegative for S. neurona) randomization Randomize into Groups (Control, 2.5mg/kg, 5.0mg/kg) screening->randomization prophylaxis_start Begin Daily Oral this compound (Day -7) randomization->prophylaxis_start transport_stress Transport Stress (Optional, Day 0) prophylaxis_start->transport_stress challenge_horse Challenge with S. neurona (Day 0) ~1x10^6 sporocysts via NG tube transport_stress->challenge_horse continue_tx_horse Continue Daily Treatment (Day 1-28) challenge_horse->continue_tx_horse neuro_exams Serial Neurologic Exams (Assign Ataxia Score 0-5) continue_tx_horse->neuro_exams sampling Collect Serum/CSF Samples (e.g., every 14 days) neuro_exams->sampling western_blot Western Blot for Antibodies sampling->western_blot

Caption: Workflow for a prophylactic this compound equine challenge study.

2.4. Procedure:

  • Animal Selection: Use horses confirmed to be seronegative for S. neurona antibodies and neurologically normal.

  • Prophylactic Treatment: Seven days prior to challenge (Day -7), begin daily oral administration of this compound paste at the designated dose (e.g., 2.5 mg/kg or 5.0 mg/kg).[8] The paste can be administered directly onto the base of the tongue.

  • Parasite Challenge (Day 0):

    • Optionally, apply a transport stressor on the day of challenge, as this has been shown to increase the severity of clinical signs.[8]

    • Administer approximately 1 million S. neurona sporocysts suspended in a suitable buffer via a nasogastric tube.[8]

  • Post-Challenge Treatment and Monitoring:

    • Continue daily oral this compound administration until Day 28 post-infection.[8]

    • Perform thorough neurological examinations at regular intervals (e.g., weekly).

    • Assign a neurologic/ataxia score based on a standardized scale (e.g., 0-5, where 0 is normal and 5 is recumbent).[9]

  • Efficacy Assessment:

    • Clinical Signs: Compare the incidence and severity of neurologic deficits among treatment groups.

    • Seroconversion: Collect serum and CSF samples at baseline and regular intervals post-challenge (e.g., every 14 days).[13] Analyze samples for the presence of S. neurona-specific antibodies using a validated Western blot assay.[8] A positive result indicates seroconversion.

Proposed Mechanism of Action

The precise signaling pathways affected by this compound are not fully elucidated. However, its primary target is believed to be the apicoplast. By disrupting processes within this organelle, this compound interferes with parasite cell division.

G This compound This compound apicoplast Apicoplast This compound->apicoplast metabolism Disruption of Essential Metabolic Pathways (e.g., Fatty Acid Synthesis) apicoplast->metabolism division Inhibition of Parasite Division (Cytokinesis) metabolism->division multinucleate Formation of Multinucleate Schizonts division->multinucleate degeneration Parasite Degeneration & Death multinucleate->degeneration

Caption: Conceptual workflow of this compound's mechanism of action.

Safety and Side Effects

This compound is generally well-tolerated in horses and mice at therapeutic doses.[6][10]

  • Horses: The most common side effect is soft feces. Less common effects can include blisters on the mouth or nose, skin rash, mild colic, or seizures.[1][8]

  • Mice: Studies using doses up to 50 mg/kg for 10 days reported the treatment to be apparently safe.[6]

  • Other Species: In dogs and cats, potential side effects include gastrointestinal upset and, rarely, neurological signs or changes in liver enzymes.[8]

Researchers should monitor animals daily for any adverse effects and consult a veterinarian if serious side effects are observed.

References

Application Notes and Protocols for Ponazuril in Experimental Coccidiosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of Ponazuril in experimental models of coccidiosis. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy of anticoccidial compounds.

Introduction

This compound, a triazine derivative, is a potent anticoccidial agent effective against various species of Eimeria. It functions by disrupting the life cycle of these apicomplexan parasites.[1] Specifically, this compound is believed to target the apicoplast, an essential organelle in the parasite, and inhibit pyrimidine synthesis, which is critical for nucleic acid production and parasite replication.[2][3] This document outlines protocols for the experimental induction of coccidiosis in avian and murine models and subsequent treatment with this compound.

Experimental Protocols

Avian Model: Eimeria tenella Induced Coccidiosis in Broiler Chickens

This protocol describes the induction of coccidiosis in broiler chickens using Eimeria tenella, a common and pathogenic species affecting poultry.

Materials:

  • Day-old broiler chicks

  • Coccidia-free starter feed and water

  • Sporulated Eimeria tenella oocysts

  • This compound

  • Oral gavage needles

  • McMaster counting chambers

  • Microscope

  • Fecal collection trays

  • Disinfectant (e.g., 10% formalin, sodium hypochlorite)[4]

Procedure:

  • Animal Acclimatization: House day-old broiler chicks in a coccidia-free environment with ad libitum access to feed and water for 14 days.[5]

  • Infection: At 14 days of age, orally inoculate each chicken with a specific dose of sporulated E. tenella oocysts (e.g., 2,000 to 5,000 oocysts/bird) via oral gavage.[1][5] A control group should receive a sham inoculation with phosphate-buffered saline (PBS).[1]

  • This compound Administration:

    • Prophylactic Administration: Begin treatment with this compound in the drinking water at specified concentrations (e.g., 5, 10, 20, 40, 50 mg/L) for two consecutive days post-infection.[6]

    • Therapeutic Administration: Alternatively, administer a single oral dose of this compound (e.g., 15 mg/kg body weight) at different time points post-infection to target various endogenous stages of the parasite.[6]

  • Data Collection:

    • Oocyst Shedding: From day 6 to 12 post-infection, collect feces daily from each group and determine the number of oocysts per gram (OPG) using the McMaster technique.[5]

    • Lesion Scoring: At specific time points post-infection (e.g., day 6 or 7), euthanize a subset of birds from each group and score the cecal lesions based on a standardized scale (e.g., 0-4, where 0 is normal and 4 is severe).

    • Weight Gain: Record the body weight of each bird at the beginning and end of the experiment to calculate the average daily weight gain.[5]

    • Feed Conversion Ratio (FCR): Measure feed intake and calculate the FCR for each group.

Murine Model: Eimeria vermiformis Induced Coccidiosis in Mice

This protocol details the induction of coccidiosis in an outbred Swiss mouse model using Eimeria vermiformis.[7]

Materials:

  • 8-week-old female outbred Swiss mice[7]

  • Standard laboratory chow and water

  • Sporulated Eimeria vermiformis oocysts[7]

  • This compound (15% paste formulation or other)

  • Oral gavage needles

  • Fecal collection cages

  • McMaster or Fuchs Rosenthal counting chambers[7][8]

  • Microscope

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.

  • Infection: On day 0, infect each mouse by oral gavage with approximately 5,000 sporulated E. vermiformis oocysts.[7] A control group should receive a sham gavage.

  • This compound Administration: On days 3 and 4 post-infection, administer this compound orally at a rate of 20 mg/kg.[7] The control group should receive the vehicle (e.g., 30% propylene glycol).[7]

  • Data Collection:

    • Oocyst Shedding: On day 10 post-infection (peak patency), determine the rate of oocyst passage (oocysts per gram of feces) using a fecal aliquot counting technique.[7]

Quantitative Data Summary

The following tables summarize quantitative data from experimental studies on this compound administration for coccidiosis.

Table 1: Efficacy of this compound in Broiler Chickens Experimentally Infected with Eimeria tenella

This compound Dose (in drinking water)Administration PeriodAnticoccidial Index (ACI)
5 mg/L2 consecutive days post-infection157.0
10 mg/L2 consecutive days post-infection162.3
20 mg/L2 consecutive days post-infection196.9
40 mg/L2 consecutive days post-infection194.5
50 mg/L2 consecutive days post-infection190.9
Toltrazuril (control)2 consecutive days post-infection191.7

Data from a study on the clinical efficacy of this compound against E. tenella.[6]

Table 2: Efficacy of this compound in a Murine Model of Eimeria vermiformis Infection

Treatment GroupOocysts per Gram of Feces (Day 10)
This compound (20 mg/kg on days 3 & 4)Not observed
Control (Vehicle)>104,000 (geometric mean)

Data from a study evaluating a 15% paste formulation of this compound in outbred Swiss mice.[7]

Visualizations

Experimental_Workflow_Coccidiosis_Induction cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment acclimatization Animal Acclimatization randomization Randomization into Groups acclimatization->randomization infection Experimental Infection (Eimeria oocysts) randomization->infection treatment This compound Administration infection->treatment data_collection Data Collection (Oocyst counts, Lesion scores, Weight gain) treatment->data_collection analysis Data Analysis data_collection->analysis Ponazuril_Mechanism_of_Action This compound This compound apicoplast Apicoplast (in Eimeria) This compound->apicoplast Targets pyrimidine_synthesis Pyrimidine Synthesis Enzymes This compound->pyrimidine_synthesis Inhibits apicoplast->pyrimidine_synthesis Contains dna_rna_synthesis DNA & RNA Synthesis pyrimidine_synthesis->dna_rna_synthesis Essential for replication_inhibition Inhibition of Parasite Replication dna_rna_synthesis->replication_inhibition Leads to

References

Application of Ponazuril in Mouse Models of Chronic Toxoplasma gondii Infection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ponazuril in preclinical mouse models of chronic Toxoplasma gondii infection. This document includes detailed experimental protocols, a summary of efficacy data, and visualizations of key processes to guide researchers in evaluating this compound as a potential therapeutic agent against chronic toxoplasmosis.

Introduction

Toxoplasma gondii is a widespread protozoan parasite that establishes a lifelong chronic infection in the central nervous system (CNS) and other tissues of infected hosts, including humans. The chronic phase is characterized by the presence of dormant bradyzoite-containing tissue cysts, primarily in the brain. While the host's immune system typically controls parasite reactivation in immunocompetent individuals, these cysts pose a significant threat to immunocompromised patients, where reactivation can lead to life-threatening toxoplasmic encephalitis. Current therapies, such as the combination of pyrimethamine and sulfadiazine, are effective against the acute (tachyzoite) stage of the infection but have limited efficacy against the chronic (bradyzoite) stage and are associated with significant side effects.

This compound, a triazine-based antiprotozoal agent, has demonstrated efficacy in treating protozoal infections in veterinary medicine. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological infections. This document outlines the application of this compound in murine models to assess its efficacy against chronic T. gondii infection.

Mechanism of Action

This compound's primary mechanism of action against Toxoplasma gondii involves the disruption of parasite division. It targets the apicoplast, a non-photosynthetic plastid organelle essential for parasite survival, interfering with biochemical pathways crucial for nucleic acid synthesis. This leads to the formation of multinucleated schizonts and ultimately results in the degeneration and death of the parasite.[1][2] While its activity is well-documented against the rapidly dividing tachyzoites, its precise effects on the slow-growing bradyzoites within tissue cysts are an area of ongoing research.

This compound This compound Apicoplast Apicoplast Target This compound->Apicoplast Inhibits Division Parasite Division This compound->Division Disrupts Apicoplast->Division Essential for Degeneration Parasite Degeneration Division->Degeneration Failure leads to

This compound's Mechanism of Action on T. gondii

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in mouse models of Toxoplasma gondii infection. The data primarily focuses on survival rates and parasite detection, as direct quantitative data on the reduction of brain cyst numbers in chronically infected mice treated with this compound is not extensively available in the reviewed literature.

Table 1: Survival Rates in this compound-Treated Mice with Established T. gondii Infection

Treatment GroupDosage (mg/kg)Treatment Start (days post-infection)Treatment Duration (days)Survival Rate (%)Reference
This compound10310100[3][4]
This compound20310100[3][4]
This compound1061060[3][4]
This compound20610100[3][4]
This compound50610100[3][4]

Table 2: Detection of T. gondii DNA in the Brains of Surviving Mice

Treatment GroupDosage (mg/kg)Treatment RegimenOutcomeReference
Prophylactic this compound10 or 20Daily for 10 days starting 1 day before infectionT. gondii DNA not detected by PCR[3][4]
Therapeutic this compound10, 20, or 50Daily for 10 days starting 3 or 6 days post-infectionT. gondii DNA detected by PCR in some, but not all, mice[3][4]

Experimental Protocols

This section provides detailed methodologies for establishing a chronic T. gondii infection mouse model and for evaluating the efficacy of this compound.

Protocol 1: Establishment of Chronic Toxoplasma gondii Infection in Mice

This protocol is designed to establish a chronic infection characterized by the presence of tissue cysts in the brain.

Materials:

  • Mouse Strain: CD-1, Swiss Webster, or C57BL/6 mice (female, 6-8 weeks old).

  • Toxoplasma gondii Strain: A cystogenic strain such as ME49 or Pru.

  • Inoculum: Tissue cysts harvested from the brains of previously infected mice.

  • Vehicle: Phosphate-buffered saline (PBS).

  • Administration: Oral gavage needles.

Procedure:

  • Parasite Preparation:

    • Sacrifice chronically infected source mice (infected for at least 4 weeks) by CO₂ asphyxiation.

    • Aseptically remove the brains and homogenize them in PBS.

    • Count the number of tissue cysts per brain homogenate using a light microscope.

    • Dilute the brain homogenate with PBS to achieve the desired concentration of cysts for infection (e.g., 10-20 cysts per 200 µL).

  • Infection:

    • Orally infect naive mice with the prepared tissue cyst suspension using a gavage needle.

    • House the infected mice under standard laboratory conditions.

  • Confirmation of Chronic Infection:

    • The chronic phase of infection is typically established by 4-6 weeks post-infection.

    • Confirmation can be achieved by observing the presence of tissue cysts in the brains of a subset of infected mice or through serological testing for T. gondii-specific IgG antibodies.

cluster_0 Parasite Source cluster_1 Infection Protocol cluster_2 Establishment of Chronic Model Source_Mice Chronically Infected Source Mice Brain_Harvest Harvest & Homogenize Brains Source_Mice->Brain_Harvest Cyst_Count Count Tissue Cysts Brain_Harvest->Cyst_Count Inoculum_Prep Prepare Inoculum Cyst_Count->Inoculum_Prep Oral_Gavage Oral Infection of Naive Mice Inoculum_Prep->Oral_Gavage Incubation 4-6 Weeks Incubation Oral_Gavage->Incubation Confirmation Confirmation of Chronic Infection (Histology/Serology) Incubation->Confirmation

Workflow for Establishing Chronic T. gondii Infection

Protocol 2: Evaluation of this compound Efficacy in Chronically Infected Mice

This protocol details the steps to assess the therapeutic efficacy of this compound in mice with established chronic toxoplasmosis.

Materials:

  • Chronically infected mice (from Protocol 1).

  • This compound: Formulated as an oral suspension.

  • Vehicle Control: The vehicle used for the this compound suspension.

  • Positive Control (Optional): A standard-of-care treatment like sulfadiazine.

  • Oral gavage needles.

  • Equipment for endpoint analysis (e.g., PCR, histology).

Procedure:

  • Treatment Groups:

    • Divide the chronically infected mice into the following groups:

      • Group 1: this compound-treated (e.g., 10, 20, or 50 mg/kg/day).

      • Group 2: Vehicle-treated (control).

      • Group 3 (Optional): Positive control-treated.

  • Drug Administration:

    • Administer the assigned treatment orally via gavage once daily for a specified duration (e.g., 10-28 days).

  • Monitoring:

    • Monitor the mice daily for clinical signs of illness and mortality.

  • Endpoint Analysis (at the end of the treatment period):

    • Survival: Record the survival rate for each group.

    • Brain Cyst Burden (Quantitative):

      • Sacrifice the mice and harvest their brains.

      • Homogenize each brain in a fixed volume of PBS.

      • Count the number of tissue cysts in multiple aliquots of the homogenate to determine the mean number of cysts per brain.

    • Parasite DNA Quantification (qPCR):

      • Extract DNA from a portion of the brain tissue.

      • Perform quantitative PCR (qPCR) to determine the parasite load.

    • Histopathology:

      • Fix brain tissue in formalin, embed in paraffin, and section.

      • Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and visualize tissue cysts.

cluster_endpoints Efficacy Endpoints Start Chronically Infected Mice Grouping Group Allocation (this compound, Vehicle, Positive Control) Start->Grouping Treatment Daily Oral Administration Grouping->Treatment Monitoring Daily Monitoring for Clinical Signs Treatment->Monitoring Survival Survival Rate Monitoring->Survival Brain_Harvest Brain Harvest Monitoring->Brain_Harvest Cyst_Count Brain Cyst Count Brain_Harvest->Cyst_Count qPCR Parasite DNA Quantification Brain_Harvest->qPCR Histology Histopathological Analysis Brain_Harvest->Histology

Logical Workflow for Efficacy Evaluation

Conclusion

This compound demonstrates significant therapeutic potential in mouse models of Toxoplasma gondii infection, particularly in preventing mortality in the acute and early chronic stages. Its ability to penetrate the central nervous system is a key advantage for a disease that manifests with neurological cysts. However, further research is required to definitively quantify its efficacy in reducing the brain cyst burden in long-standing chronic infections and to fully elucidate its mechanism of action against the dormant bradyzoite stage of the parasite. The protocols and data presented herein provide a framework for researchers to further investigate this compound as a novel treatment for chronic toxoplasmosis.

References

Application Notes and Protocols: In Vitro Drug Susceptibility Testing of Sarcocystis neurona to Ponazuril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcocystis neurona is a protozoan parasite and the primary causative agent of Equine Protozoal Myeloencephalitis (EPM), a significant neurological disease affecting horses in the Americas. The development of effective therapeutic agents is crucial for managing EPM. Ponazuril, a triazine antiprotozoal agent, is an approved treatment for this condition. Understanding its efficacy and mechanism of action through in vitro studies is fundamental for optimizing treatment strategies and discovering new therapeutic compounds. These application notes provide a detailed protocol for assessing the in vitro susceptibility of S. neurona to this compound, along with a summary of its known efficacy and mechanism of action.

Data Presentation: Efficacy of this compound against Sarcocystis neurona In Vitro

The following table summarizes the quantitative data on the inhibitory effects of this compound on the in vitro proliferation of S. neurona merozoites.

This compound Concentration (µg/mL)Host Cell LineInhibition of Merozoite Production (%)Reference
0.1Bovine Turbinate94%[1]
1.0Bovine Turbinate>90%[1][2][3]
1.0Not Specified98.6%[4]
5.0Not Specified>95%[2][3]

Experimental Protocols

This section details the methodology for conducting in vitro drug susceptibility testing of S. neurona to this compound.

Materials and Reagents
  • Cell Lines:

    • Bovine turbinate (BT) cells[1][5]

    • African green monkey kidney (Vero) cells

    • Bovine monocytes (M617)[6]

  • S. neurona Strain:

    • A well-characterized strain of S. neurona (e.g., SN3 or SN6 strain)[1][5]

  • Culture Media:

    • RPMI 1640 medium supplemented with L-glutamine, 25 mM HEPES buffer, 2% heat-inactivated fetal bovine serum (FBS), 50 IU/mL penicillin/streptomycin solution, and 1% sodium pyruvate solution.[7]

  • This compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration.

  • Equipment:

    • 25 cm² plastic cell culture flasks[1]

    • Humidified incubator with a reduced oxygen atmosphere (e.g., 5% CO₂) at 37°C[1]

    • Inverted microscope

    • Hemocytometer[1]

    • Centrifuge

    • Pipettes and sterile, disposable plasticware

Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_infection Infection & Treatment Phase cluster_analysis Analysis Phase prep_cells 1. Host Cell Culture (e.g., Bovine Turbinate Cells) Grow to confluence in 25 cm² flasks. prep_parasites 2. S. neurona Merozoite Harvesting Collect merozoites from infected cell cultures. infection 3. Inoculation Infect confluent host cell monolayers with S. neurona merozoites. prep_parasites->infection incubation_pre 4. Initial Incubation Incubate for 2 hours to allow parasite invasion. infection->incubation_pre treatment 5. This compound Treatment Add varying concentrations of this compound to the culture media. incubation_pre->treatment incubation_post 6. Extended Incubation Incubate treated cultures for 10 days at 37°C. treatment->incubation_post assessment 7. Assessment of Monolayer Damage Visually inspect cell monolayers for cytopathic effects. incubation_post->assessment quantification 8. Merozoite Quantification Collect culture supernatant and count merozoites using a hemocytometer. assessment->quantification analysis 9. Data Analysis Calculate the percentage of inhibition for each this compound concentration. quantification->analysis

Caption: Experimental workflow for in vitro susceptibility testing.

Step-by-Step Protocol
  • Host Cell Culture:

    • Culture the chosen host cells (e.g., bovine turbinate cells) in 25 cm² cell culture flasks using the appropriate culture medium.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂ until a confluent monolayer is formed.[1]

  • S. neurona Merozoite Preparation:

    • Maintain a continuous culture of S. neurona in the same host cell line.

    • Harvest merozoites from heavily infected cultures by collecting the culture supernatant.

    • Centrifuge the supernatant to pellet the merozoites and resuspend them in fresh culture medium.

    • Determine the concentration of merozoites using a hemocytometer.

  • Infection of Host Cells:

    • Remove the culture medium from the confluent host cell monolayers.

    • Inoculate the monolayers with a suspension of S. neurona merozoites. The multiplicity of infection (MOI) should be optimized for the specific host cell and parasite strain.

  • Drug Treatment:

    • After a 2-hour incubation period to allow for parasite invasion, remove the inoculum.[1]

    • Add fresh culture medium containing various concentrations of this compound (e.g., 0.001, 0.01, 0.1, 1.0, 5.0 µg/mL) to the flasks.[1]

    • Include appropriate controls:

      • Negative Control: Infected cells with no drug treatment.

      • Vehicle Control: Infected cells treated with the same concentration of the drug solvent (e.g., DMSO) as the highest drug concentration group.

      • Uninfected Control: Uninfected cells to monitor cell health.

  • Incubation:

    • Incubate the treated and control flasks for 10 days at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • Quantification of Merozoite Production:

    • After the incubation period, visually assess the cell monolayers for any cytopathic effects under an inverted microscope.[1]

    • Collect the culture medium from each flask and measure its volume.[1]

    • Determine the concentration of merozoites in the collected medium by counting with a hemocytometer.[1]

    • Calculate the total number of merozoites per flask.

  • Data Analysis:

    • Calculate the percentage of inhibition of merozoite production for each this compound concentration using the following formula: % Inhibition = [1 - (Number of merozoites in treated culture / Number of merozoites in negative control culture)] x 100

    • The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Mechanism of Action of this compound

This compound belongs to the triazine class of antiprotozoal drugs.[8] Its primary mechanism of action is the disruption of critical metabolic pathways within the parasite.[8] While the exact molecular targets are still under investigation, it is understood that this compound interferes with pyrimidine synthesis, which is essential for DNA and RNA replication.[8][9] This inhibition of nucleic acid synthesis effectively halts the proliferation of S. neurona.[8][9]

Furthermore, this compound is believed to target the apicoplast, a non-photosynthetic plastid organelle found in many apicomplexan parasites, including S. neurona.[10] The apicoplast is involved in vital metabolic processes such as fatty acid and amino acid synthesis. As this organelle is absent in host cells, it presents an excellent target for selective drug action.[10] In S. neurona, this compound has been observed to inhibit the development of schizonts and their ability to undergo cytokinesis, leading to the formation of vacuoles and subsequent degeneration of the parasite.[11][12]

mechanism_of_action cluster_parasite Sarcocystis neurona Cell This compound This compound apicoplast Apicoplast This compound->apicoplast Targets pyrimidine_synthesis Pyrimidine Synthesis Pathway This compound->pyrimidine_synthesis Inhibits proliferation Parasite Proliferation apicoplast->proliferation Essential for Survival dna_synthesis DNA Synthesis & Replication pyrimidine_synthesis->dna_synthesis Required for schizont_dev Schizont Development & Cytokinesis dna_synthesis->schizont_dev schizont_dev->proliferation

References

Application Notes and Protocols for Field Trial Methodology of Ponazuril in Naturally Acquired Coccidiosis in Lambs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for conducting a field trial to evaluate the efficacy of ponazuril for the treatment of naturally acquired coccidiosis in lambs. The protocols are based on established methodologies in veterinary parasitology and findings from relevant studies.

Introduction

Coccidiosis, caused by protozoa of the genus Eimeria, is a significant enteric disease in young lambs, leading to diarrhea, reduced weight gain, and mortality, thereby causing substantial economic losses in the sheep industry.[1][2] While several coccidiostats are available, challenges in their administration and effectiveness, particularly late in the disease course, have prompted investigation into alternative treatments.[1][2][3] this compound, a triazine derivative and an active metabolite of toltrazuril, has demonstrated efficacy against a wide range of Eimeria life cycle stages.[1][2][3] Although approved in the United States for equine protozoal myeloencephalitis, its use in small ruminants for coccidiosis treatment is considered extra-label.[1][3][4]

These protocols outline a field trial methodology to assess the efficacy of a single oral dose of this compound in weaned feeder lambs with naturally acquired coccidiosis, focusing on fecal oocyst shedding, fecal consistency, and growth performance.[1][3]

Experimental Design and Objectives

The primary objective of this field trial is to determine the efficacy of different oral doses of this compound on the clinical and parasitological parameters of naturally acquired coccidiosis in lambs.

Key Parameters to be Evaluated:

  • Fecal Oocyst Counts (OPG): To quantify the reduction in Eimeria spp. oocyst shedding post-treatment.

  • Fecal Consistency Score: To assess the clinical improvement in diarrhea.

  • Average Daily Gain (ADG): To evaluate the impact of treatment on lamb growth performance.

Experimental Groups:

A randomized, controlled study design is recommended. Lambs should be blocked by factors such as sex and initial body weight to reduce variability.

Group IDTreatmentDosageRoute of Administration
G1ControlPlacebo (e.g., water or saline)Oral
G2Low-Dose this compound5 mg/kg body weightOral
G3High-Dose this compound20 mg/kg body weightOral

Table 1: Experimental Treatment Groups

Detailed Experimental Protocols

Animal Selection and Acclimation
  • Animals: Weaned commercial feeder lambs, of a suitable age (e.g., 4-8 weeks old), with clinical signs of naturally acquired coccidiosis (e.g., diarrhea) and confirmed Eimeria spp. infection through fecal examination.

  • Inclusion Criteria: Lambs with a pre-treatment fecal oocyst count indicative of infection (e.g., >5,000 oocysts per gram).

  • Exclusion Criteria: Lambs with other concurrent diseases or those that have received anticoccidial treatment within a specified period (e.g., the last 4 weeks).

  • Acclimation: Allow lambs a suitable acclimation period (e.g., 7 days) to the study environment before the trial commences. During this period, provide ad libitum access to feed and water.

Randomization and Treatment Administration
  • Randomization: Following acclimation and baseline data collection, randomly assign lambs to the experimental groups, ensuring a balanced distribution of weight and sex across groups.

  • Treatment Administration (Day 0):

    • Individually weigh each lamb to accurately calculate the required dose.

    • Administer the assigned treatment (this compound or placebo) as a single oral drench.

Sample Collection and Data Recording
  • Schedule: Collect fecal samples and record body weights and fecal scores at baseline (Day 0) and at specified intervals post-treatment (e.g., Days 3, 7, 14, 21, and 28).

Experimental Workflow Diagram

G cluster_pre Pre-Trial Phase cluster_trial Trial Phase cluster_post Post-Trial Phase A Animal Selection (Weaned lambs with clinical signs) B Acclimation Period (7 days) A->B C Baseline Data Collection (Weight, Fecal Sample - Day 0) B->C D Randomization into Groups (Control, Low Dose, High Dose) C->D E Treatment Administration (Single Oral Dose - Day 0) D->E F Post-Treatment Monitoring E->F G Data Collection (Weight, Fecal Samples, Fecal Scores) Days 3, 7, 14, 21, 28 F->G H Data Analysis (OPG, ADG, Fecal Scores) G->H I Conclusion on Efficacy H->I

Figure 1: Experimental workflow for the this compound field trial.

Laboratory Protocols

This quantitative method is used to determine the number of Eimeria oocysts per gram (OPG) of feces.

Materials:

  • McMaster slide

  • Saturated salt (NaCl) or sugar solution (flotation solution)

  • Digital scale (0.1 g increments)

  • 2 beakers or cups

  • Tea strainer or cheesecloth

  • Tongue depressor or spatula

  • Transfer pipette or syringe

  • Microscope

Procedure:

  • Weigh 2 grams of feces into a beaker.

  • Add 28 ml of flotation solution.

  • Thoroughly mix the feces and flotation solution with a tongue depressor until homogenized.

  • Strain the mixture through a tea strainer or cheesecloth into the second beaker.

  • Immediately, use a transfer pipette to draw up the suspension and fill both chambers of the McMaster slide.

  • Let the slide sit for 5 minutes to allow the oocysts to float to the top.

  • Using a microscope at 100x magnification, count all the oocysts within the grid of both chambers.

  • Calculate the OPG using the following formula: OPG = (Total oocysts in both chambers) x 50

A scoring system should be used to evaluate changes in diarrhea.

ScoreDescription
1Normal, well-formed pellets
2Soft, pasty feces
3Loose, unformed feces (diarrhea)
4Watery feces (severe diarrhea)
5Watery feces with blood

Table 2: Fecal Consistency Scoring Chart

Growth Performance Assessment
  • Body Weight: Record the individual body weight of each lamb at the start of the trial (Day 0) and at the end (e.g., Day 28).

  • Average Daily Gain (ADG): Calculate the ADG for each lamb using the following formula: ADG ( kg/day ) = (Final Weight - Initial Weight) / Number of Days

Data Presentation and Analysis

All quantitative data should be summarized for clear comparison between the treatment groups. Statistical analysis should be performed to determine the significance of the observed differences.

Fecal Oocyst Counts
Treatment GroupNMean OPG (Day 0)Mean OPG (Day 7)Mean OPG (Day 14)Mean OPG (Day 21)Mean OPG (Day 28)% Reduction (Day 14)
Control11
This compound (5 mg/kg)11
This compound (20 mg/kg)11

Table 3: Summary of Fecal Oocyst Counts (OPG)

Fecal Consistency Scores
Treatment GroupNMedian Fecal Score (Day 0)Median Fecal Score (Day 7)Median Fecal Score (Day 14)
Control11
This compound (5 mg/kg)11
This compound (20 mg/kg)11

Table 4: Summary of Median Fecal Consistency Scores

Growth Performance
Treatment GroupNMean Initial Weight (kg)Mean Final Weight (kg)Mean ADG ( kg/day )
Control11
This compound (5 mg/kg)11
This compound (20 mg/kg)11

Table 5: Summary of Growth Performance Data

Logical Relationships in Efficacy Assessment

The assessment of this compound's efficacy is based on the logical relationship between treatment administration and the resulting changes in key health and production parameters.

G cluster_cause Intervention cluster_effect Observed Effects A Single Oral Dose of this compound B Reduction in Fecal Oocyst Shedding A->B C Improvement in Fecal Consistency A->C D Increase in Average Daily Gain A->D E Improved Lamb Health and Performance B->E C->E D->E

Figure 2: Logical flow of this compound efficacy assessment.

References

Troubleshooting & Optimization

Technical Support Center: Improving Ponazuril Solubility for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ponazuril. This resource provides guidance on addressing the challenges of this compound's low aqueous solubility in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

A1: this compound is a triazine-based antiprotozoal agent, chemically known as toltrazuril sulfone.[1] It is a lipophilic compound, meaning it has high solubility in lipids and low solubility in aqueous solutions.[1] This poor water solubility can lead to challenges in preparing homogenous solutions for in vitro assays, potentially causing precipitation in cell culture media and leading to inaccurate and irreproducible results.

Q2: What is the typical effective concentration of this compound for in vitro studies?

A2: The effective concentration of this compound can vary depending on the protozoan species and the assay conditions. However, studies have shown that this compound can significantly inhibit the production of Toxoplasma gondii tachyzoites at concentrations of 0.1, 1.0, and 5.0 µg/mL. For Sarcocystis neurona, this compound inhibited merozoite production by over 90% at 1.0 µg/mL and by over 95% at 5.0 µg/mL.

Q3: What are the primary methods to improve the solubility of this compound in aqueous solutions?

A3: Several methods can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These include the use of co-solvents, surfactants, cyclodextrins, pH adjustment, and the formation of salts or nanoparticles.

Q4: Is Dimethyl Sulfoxide (DMSO) a suitable solvent for this compound?

A4: Yes, Dimethyl Sulfoxide (DMSO) is an effective solvent for this compound and has been shown to significantly increase its bioavailability in oral formulations.[2][3] For in vitro studies, it is common to prepare a concentrated stock solution of the drug in 100% DMSO and then dilute it to the final working concentration in the aqueous culture medium.

Q5: What is the maximum concentration of DMSO that can be used in cell culture?

A5: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. While many cell lines can tolerate up to 0.5% (v/v) DMSO, it is recommended to keep the final concentration below 0.1% (v/v) if possible. It is crucial to include a vehicle control (media with the same final DMSO concentration without the drug) in your experiments to account for any effects of the solvent on the cells.

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

Problem: My this compound solution is cloudy or has visible precipitate after dilution in my aqueous buffer or cell culture medium.

This is a common issue due to the hydrophobic nature of this compound. Here are the potential causes and solutions:

Potential Cause Explanation Recommended Solution
Low Aqueous Solubility This compound is inherently poorly soluble in water.Prepare a high-concentration stock solution in an organic solvent like DMSO and dilute it to the final working concentration in your aqueous medium.
Solvent Shock Rapidly adding a concentrated DMSO stock solution to an aqueous medium can cause the drug to precipitate out of solution.Perform a stepwise serial dilution. First, dilute the DMSO stock in a small volume of pre-warmed (37°C) medium, mix well, and then add this intermediate dilution to the final volume of the medium.
Temperature Effects The solubility of many compounds is temperature-dependent. A decrease in temperature can reduce solubility.Thaw frozen stock solutions slowly and ensure your culture medium is pre-warmed to 37°C before adding the this compound stock solution.
pH of the Medium The solubility of some drugs can be influenced by the pH of the solution.While the pKa of this compound is not readily available, adjusting the pH of your buffer system (if your experiment allows) may improve solubility. A patent for a soluble this compound powder mentions the use of a pH stabilizing agent to maintain stability in solution.
High Final Concentration The desired final concentration of this compound may exceed its solubility limit in the final aqueous medium, even with a co-solvent.If possible, perform a dose-response experiment to determine the maximum soluble concentration that still provides the desired biological effect.
Interaction with Media Components Components in complex media, such as salts and proteins, can sometimes interact with the compound and cause precipitation.If using serum-free media, consider if any components could be interacting. For serum-containing media, the proteins can sometimes help to keep hydrophobic compounds in solution.

Data Presentation: Enhancing this compound Solubility

Note: Specific quantitative solubility data for this compound in various aqueous solutions is not widely available in peer-reviewed literature. The following tables provide a qualitative and comparative summary based on general principles for poorly soluble drugs and available information on this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₈H₁₄F₃N₃O₆SPubChem
Molecular Weight457.4 g/mol PubChem
XLogP3-AA3.1PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count9PubChem
Aqueous SolubilityPoorly soluble/InsolubleGeneral knowledge

Table 2: Qualitative Comparison of this compound Solubilization Methods

MethodDescriptionAdvantagesConsiderations
Co-solvents (e.g., DMSO) Using a water-miscible organic solvent to dissolve this compound before dilution.Simple and effective for preparing stock solutions. DMSO is a strong solvent for many organic compounds.Potential for cytotoxicity at higher concentrations. May affect cell function.
Cyclodextrins (e.g., HP-β-CD) Encapsulating the hydrophobic this compound molecule within the cyclodextrin's hydrophobic cavity.Can significantly increase aqueous solubility. Generally have low toxicity.The complex formation is an equilibrium, and the degree of solubility enhancement depends on the type and concentration of cyclodextrin.
Surfactants (e.g., Polysorbate 80) Forming micelles that encapsulate this compound, increasing its apparent solubility.Effective at low concentrations.Can have biological effects of their own and may interfere with some assays.
pH Adjustment Altering the pH to ionize the molecule, which can increase solubility.Can be a simple and effective method if the compound has an ionizable group.The pKa of this compound is not readily available. Changes in pH can affect cell viability and other experimental parameters.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for use in in vitro assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder using an analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube or vial.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube vigorously until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solution for Cell Culture

Objective: To dilute the this compound DMSO stock solution into cell culture medium for treating cells.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm the complete cell culture medium to 37°C in a water bath.

  • Perform a serial dilution to minimize solvent shock. For example, to prepare a 10 µg/mL working solution from a 10 mg/mL stock: a. Prepare an intermediate dilution by adding 10 µL of the 10 mg/mL stock to 990 µL of pre-warmed medium. This gives a 100 µg/mL solution in 1% DMSO. b. Add 1 mL of this 100 µg/mL intermediate solution to 9 mL of pre-warmed medium to achieve a final concentration of 10 µg/mL in 0.1% DMSO.

  • Gently mix the final working solution by swirling or gentle pipetting.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

  • Always prepare a vehicle control containing the same final concentration of DMSO as your this compound working solution.

Protocol 3: Quantification of this compound in Aqueous Solution by HPLC

Objective: To determine the concentration of this compound in an aqueous solution using High-Performance Liquid Chromatography (HPLC) with UV detection. This can be used to verify the concentration of prepared solutions.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Formic acid or potassium dihydrogen phosphate (HPLC grade)

  • Purified water (HPLC grade)

  • 0.22 µm syringe filters

HPLC Conditions (Example):

  • Mobile Phase: Isocratic mixture of acetonitrile and 0.1% formic acid in water (e.g., 50:50 v/v).[4] The exact ratio may need to be optimized for your specific column and system.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-35°C

  • Detection Wavelength: 255 nm

  • Injection Volume: 20 µL

Procedure:

  • Prepare the Mobile Phase: Mix the acetonitrile and aqueous component in the desired ratio, degas, and filter through a 0.45 µm filter.

  • Prepare Standard Solutions: Prepare a series of this compound standard solutions of known concentrations in the mobile phase or a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Prepare the Sample: Filter your aqueous this compound sample through a 0.22 µm syringe filter to remove any particulates.

  • Create a Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Analyze the Sample: Inject your prepared sample into the HPLC system and record the peak area.

  • Calculate the Concentration: Using the equation from the calibration curve, calculate the concentration of this compound in your sample.

Visualizations

Signaling Pathways

This compound's primary mechanism of action is the inhibition of pyrimidine synthesis within the apicoplast of protozoa. Additionally, it has been identified as a positive allosteric modulator of Tropomyosin receptor kinase A (TrkA) and TrkB in host cells.

ponazuril_pathways cluster_protozoa Protozoan Cell (Apicoplast) cluster_host Host Cell Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Orotate Orotate Dihydroorotate->Orotate UMP UMP (Pyrimidine Synthesis) Orotate->UMP Ponazuril_p This compound Ponazuril_p->Dihydroorotate Inhibits enzymes in de novo pyrimidine synthesis pathway TrkA_TrkB TrkA / TrkB Receptors Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) TrkA_TrkB->Downstream Activates Ponazuril_h This compound Ponazuril_h->TrkA_TrkB Positive Allosteric Modulation

This compound's dual mechanisms of action.
Experimental Workflow

The following workflow outlines the general process for preparing and using this compound in an in vitro cell-based assay.

experimental_workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay cluster_troubleshoot Troubleshooting start Start: This compound Powder stock Prepare Stock Solution (e.g., 10 mg/mL in 100% DMSO) start->stock store Store Aliquots at -20°C or -80°C stock->store thaw Thaw Stock Solution store->thaw dilute Serially Dilute in Pre-warmed Medium thaw->dilute check Check for Precipitation dilute->check treat Treat Cells with Working Solution check->treat Clear precipitate Precipitate Observed check->precipitate Not Clear incubate Incubate treat->incubate analyze Analyze Results incubate->analyze end End analyze->end troubleshoot_guide Refer to Troubleshooting Guide precipitate->troubleshoot_guide

Workflow for preparing and using this compound in cell culture.
Logical Relationships in Troubleshooting

This diagram illustrates the decision-making process when encountering precipitation issues with this compound in cell culture media.

troubleshooting_logic start Precipitation Observed in Working Solution q1 Is Stock Solution Clear? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was Medium Pre-warmed to 37°C? a1_yes->q2 sol1 Re-dissolve Stock: - Vortex - Gentle Warming (37°C) - Check Concentration Limit a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was Serial Dilution Performed? a2_yes->q3 sol2 Pre-warm Medium Before Adding Stock a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is Final DMSO Concentration >0.5%? a3_yes->q4 sol3 Use Serial Dilution to Avoid Solvent Shock a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no sol4 Lower Final DMSO Concentration a4_yes->sol4 end_node If Precipitation Persists: - Lower Final this compound Concentration - Explore Other Solubilizers (e.g., Cyclodextrins) a4_no->end_node

References

Ponazuril Dose Optimization: A Technical Support Guide for Non-Rodent Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Ponazuril dosage in non-rodent experimental animal models. It includes troubleshooting guides, frequently asked questions (FAQs), pharmacokinetic data, and detailed experimental protocols to address specific issues encountered during in-vivo studies.

Pharmacokinetic Data Summary

Understanding the pharmacokinetic profile of this compound across different species is fundamental for dose optimization. The following tables summarize key parameters from single-dose oral administration studies.

Table 1: Pharmacokinetic Parameters of this compound in Various Non-Rodent Species

SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (hours)Elimination Half-Life (t½) (hours)
Cats 507.49 ± 2.0614.67 ± 7.45~136
Dogs (Puppies) 20-50Not explicitly stated, but dosages ≥ 40 mg/kg acted more rapidly.Not explicitly statedNot explicitly stated
Pigs (Piglets) 55.83 ± 0.9442.0 ± 6.57135.28 ± 19.03
Pigs (Piglets) 20~18~48Nonlinear elimination
Goats (Weanling) 109.0 ± 2.036.0 ± 13.0129.0 ± 72.0
Llamas 2023.6 ± 6.084.0 (range: 48-120)135.5 ± 16.7
Horses 5 (daily for 18 days)Peak serum levels reached in ~18 days.~18 days (for peak)~108 (4.5 days)

Data compiled from multiple sources.[1][2][3][4][5][6][7]

Common Extra-Label Dosing Regimens

This compound is FDA-approved for treating Equine Protozoal Myeloencephalitis (EPM) but is used off-label for various conditions in other species.[8][9]

Table 2: Example Extra-Label Dosing Protocols

SpeciesConditionDosage RegimenReference
Cats Coccidiosis50 mg/kg, PO, once daily for 3-5 days.[1][10]
Cats Toxoplasmosis7.5 - 15 mg/kg, PO, once daily for 28 days.[2]
Dogs Coccidiosis20-50 mg/kg, PO, once daily for 3 days.[2][11]
Dogs Neosporosis7.5 - 15 mg/kg, PO, once daily for 28 days.[2]
Rabbits Coccidiosis (Eimeria spp.)20 mg/kg, PO, once daily for 7 days.[2]
Reptiles (Bearded Dragons) Coccidiosis30 mg/kg, PO, two doses 48 hours apart.[2][12]

Experimental Protocols & Methodologies

Accurate and reproducible data depend on standardized protocols. The following are key methodologies derived from published studies.

Drug Formulation and Administration

The commercially available product for horses is a 15% (150 mg/g) oral paste (Marquis®).[1][9] For small animals, this paste is often compounded into an oral suspension to ensure accurate dosing.[13]

  • Administration: Administer orally using a calibrated syringe.[14] It can be given with or without food; however, administration with food may be necessary if vomiting occurs on an empty stomach.[8]

Blood Sample Collection for Pharmacokinetic Studies
  • Catheter Placement: For serial sampling, an indwelling catheter is placed in a suitable vein (e.g., cephalic or jugular vein).

  • Sampling Schedule: A robust sampling schedule is crucial for accurately defining the pharmacokinetic profile. An example schedule based on a feline study is: 0 (pre-dose), 15, and 30 minutes, then 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168, 192, 216, 240, 264, 288, 312, and 336 hours post-administration.[1]

  • Sample Handling: Collect blood into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA). Centrifuge to separate plasma, which should then be stored frozen, typically at -80°C, until analysis.[15][16]

Analytical Method: this compound Quantification in Plasma

High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying this compound in plasma.[1][3][15]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Thaw plasma samples at room temperature.[16]

    • To a 100 µL plasma sample, add an internal standard (e.g., 10 µL of 100 µg/mL diclazuril).[16]

    • Add 2 mL of chloroform and mix on a rocker for 15 minutes.[16]

    • Centrifuge for 20 minutes at approximately 1,000 x g.[16]

    • Transfer the organic (bottom) layer to a clean glass tube and evaporate to dryness under a stream of nitrogen gas.[16]

    • Reconstitute the residue in 250 µL of mobile phase.[16]

    • Inject a portion (e.g., 100 µL) into the HPLC system.[16]

  • HPLC Conditions (Example):

    • Column: SymmetryShield RP18, 5µm.[17]

    • Mobile Phase: 0.1% formic acid in a solution of 61% (1:1 acetonitrile:methanol) and 39% water.[17]

    • Detection: UV detector at 255 nm.[3][17]

    • Standard Curve: Prepare a standard curve by spiking untreated, pooled plasma with known concentrations of this compound (e.g., 0.1 to 25 µg/mL).[1]

Visualized Workflows and Pathways

Mechanism of Action

This compound is a triazine antiprotozoal agent and a metabolite of toltrazuril.[2][18] Its mechanism of action is believed to involve the disruption of pyrimidine synthesis, which is essential for DNA replication in Apicomplexa protozoa, thereby halting parasite proliferation.[19][20]

Ponazuril_MoA This compound This compound Enzyme Pyrimidine Synthesis Enzymes in Apicomplexa This compound->Enzyme Inhibits Pyrimidine Pyrimidine Synthesis Enzyme->Pyrimidine Catalyzes Death Parasite Death DNA DNA Replication Pyrimidine->DNA Proliferation Parasite Proliferation DNA->Proliferation

Caption: this compound's proposed mechanism of action against Apicomplexa protozoa.

Experimental Workflow for a Pharmacokinetic Study

A typical workflow for determining the pharmacokinetic profile of this compound in an animal model is outlined below.

PK_Workflow start Start: Protocol Approval (IACUC) acclimation 1. Animal Acclimation & Health Screening start->acclimation catheter 2. Catheter Placement (Optional, for serial sampling) acclimation->catheter admin 3. This compound Administration (Oral Gavage/Paste) catheter->admin sampling 4. Serial Blood Sampling (Defined time points) admin->sampling processing 5. Plasma Processing (Centrifugation & Storage at -80°C) sampling->processing analysis 6. Sample Analysis (HPLC-UV) processing->analysis pk_model 7. Pharmacokinetic Modeling (Non-compartmental analysis) analysis->pk_model interpretation 8. Data Interpretation (Calculate Cmax, Tmax, t½, AUC) pk_model->interpretation end End: Report Generation interpretation->end

Caption: Standard experimental workflow for a this compound pharmacokinetic study.

Troubleshooting and FAQs

Q1: We are observing high inter-animal variability in plasma concentrations. What could be the cause?

A: High variability is a common challenge and can stem from several factors:

  • Formulation: this compound has low water solubility. If using a compounded suspension, inconsistent mixing can lead to variable dosing. Ensure the suspension is thoroughly mixed before each administration.

  • Gastrointestinal Factors: The rate and extent of absorption can be influenced by the animal's GI motility, fed/fasted state, and individual differences in gut physiology. While this compound can be given with or without food, maintaining a consistent feeding schedule relative to dosing can help reduce variability.[8]

  • Dose Administration: Inaccurate oral dosing, especially with small volumes or paste formulations, can be a significant source of error. Ensure precise measurement and confirm the animal has swallowed the entire dose.[8]

Q2: What are the expected side effects of this compound in non-rodent models?

A: this compound is generally well-tolerated, but some side effects have been reported:

  • General: The most common side effects are mild gastrointestinal issues like soft stools or diarrhea.[8][18]

  • Horses: At higher doses (30 mg/kg), loose feces and uterine edema in mares have been observed.[12][21]

  • Dogs: While generally safe even at high overdose levels in puppies, keratoconjunctivitis sicca (KCS) has been anecdotally reported, particularly in predisposed breeds.[18][22]

  • Cats: In a study administering a single 50 mg/kg oral dose, no side effects were observed.[1]

Q3: Our oocyst counts are not decreasing as expected after treatment. What steps should we take?

A: If treatment efficacy is lower than expected, consider the following:

  • Dosage and Duration: The required dose and duration can vary. For severe coccidial infections, a single dose or a short course may be insufficient. Studies in shelter animals showed that a 3-day course of 50 mg/kg was more effective than a single dose, and animals with high initial oocyst counts were more likely to remain positive after initial treatment.[11]

  • Re-infection: Coccidia oocysts are highly resistant in the environment. Without stringent environmental decontamination, re-infection can occur, masking the efficacy of the drug.

  • Parasite Resistance: Although less common for this drug class, parasite resistance is a possibility.

  • Diagnosis Confirmation: Ensure the initial diagnosis is correct and that other pathogens are not contributing to the clinical signs.

Caption: Logical workflow for considering this compound dose adjustments.

Q4: For how long and at what temperature can we store plasma samples before this compound degradation becomes a concern?

A: Based on stability studies in feline plasma, this compound is stable for at least 4 weeks (28 days) when stored at -80°C with no loss of drug. Minimal loss (<5-6%) was observed between 5 and 12 weeks. Therefore, for optimal results, analysis within 4 weeks of storage at -80°C is recommended.[16][23]

Q5: Is this compound effective against all intracellular stages of coccidia?

A: Yes, a key advantage of this compound is its coccidiocidal action against all intracellular developmental stages of the parasite.[7] This is different from older medications, known as coccidiostats, which only inhibit reproduction and rely on the host's immune system to clear the infection.[13] This broad-stage activity contributes to a faster response and a shorter typical course of therapy.[13]

References

Technical Support Center: Investigating Potential Off-Target Effects of Ponazuril in Host Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of the antiprotozoal drug ponazuril in host cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a triazine-based antiprotozoal agent.[1][2] Its primary therapeutic effect is derived from its activity against apicomplexan parasites.[2] The main target is believed to be the apicoplast, a unique organelle in these parasites, where it interferes with parasite division.[3] This leads to the formation of multinucleate schizonts and ultimately, parasite degeneration.[1][4] this compound is a metabolite of toltrazuril.

Q2: Are there any known or suspected off-target effects of this compound in host (mammalian) cells?

Yes. Recent research has identified that this compound (also referred to as ACD855) can act as a positive allosteric modulator of Tropomyosin receptor kinase A (TrkA) and TrkB in host cells. This is a significant potential off-target effect that could influence neuronal cell signaling and other pathways regulated by these receptors. Additionally, as a member of the triazine class of compounds, there is a potential for this compound to interact with other host cell signaling pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, which have been observed with other triazine derivatives.[5][6][7][8][9]

Q3: What are the typical concentrations of this compound used in in vitro parasite studies?

In vitro studies investigating the efficacy of this compound against parasites like Toxoplasma gondii and Sarcocystis neurona have used concentrations ranging from 0.1 to 5.0 µg/mL.[10] One study on T. gondii used a concentration of 5 µg/mL.[1][4] These concentrations can serve as a starting point for designing experiments to evaluate off-target effects in host cells.

Troubleshooting Guides

Problem 1: Unexpected changes in cell morphology, proliferation, or viability after this compound treatment.
  • Possible Cause: this compound may be exerting cytotoxic effects on the host cell line at the concentrations being tested.

  • Troubleshooting Steps:

    • Perform a dose-response cytotoxicity assay: It is crucial to determine the cytotoxic profile of this compound in your specific host cell line. Standard assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays can be used.

    • Lower the concentration: If significant cytotoxicity is observed at concentrations intended for anti-parasitic activity, consider using a lower concentration range for your off-target effect studies.

Problem 2: Alterations in cell signaling pathways not related to the parasite.
  • Possible Cause: As a positive allosteric modulator of TrkA and TrkB, this compound may be activating downstream signaling cascades. Other triazine compounds have also been shown to affect pathways like PI3K/AKT/mTOR.[5][6][7][8][9]

  • Troubleshooting Steps:

    • Investigate TrkA/TrkB signaling: If working with cells expressing these receptors (e.g., neuronal cell lines), assess the phosphorylation status of TrkA, TrkB, and their downstream effectors such as AKT and ERK using techniques like Western blotting.

    • Broad kinase profiling: To identify other potential off-target kinases, consider performing a kinase inhibitor profiling screen.[11][12]

    • Examine PI3K/AKT and MAPK/ERK pathways: Given the known effects of other triazines, it is prudent to check for modulation of key proteins in these pathways (e.g., phosphorylation of AKT, p70S6K, ERK1/2).

Problem 3: Observed metabolic changes in host cells.
  • Possible Cause: this compound or other triazine compounds may interfere with host cell metabolism, potentially through effects on mitochondrial function.

  • Troubleshooting Steps:

    • Assess mitochondrial health: Use assays to measure mitochondrial membrane potential (e.g., JC-1 staining) or cellular respiration (e.g., Seahorse analyzer).

    • Metabolomic profiling: For a comprehensive view, consider performing metabolomic analysis to identify specific metabolic pathways affected by this compound treatment.

    • Review literature on related compounds: Look for studies on the metabolic effects of other triazine herbicides or drugs, as they may provide insights into potential mechanisms.

Quantitative Data

Table 1: In Vitro Efficacy of this compound Against Apicomplexan Parasites

ParasiteHost Cell LineEffective ConcentrationReference
Sarcocystis neuronaNot specified>90% inhibition at 1.0 µg/mL; >95% inhibition at 5.0 µg/mL[10]
Toxoplasma gondiiAfrican green monkey kidney cells5 µg/mL[1][4]

Table 2: Cytotoxicity of Toltrazuril (Parent Compound of this compound) on Various Cell Lines

Cell LineAssayIncubation TimeCytotoxicity ObservedReference
Chicken fibroblasts (CEC-32)LIVE/DEAD Viability/Cytotoxicity Kit72 hoursDose-dependent decrease in viability (53.20% at 141.00 µM)[13]
Chicken fibroblast (DF1)CCK-824 hoursNo significant cytotoxicity observed at various concentrations[14]
Hirame natural embryo (HINAE)CCK-8Not specifiedSafe up to 50 µg/mL[15]

Table 3: Off-Target Activity of this compound (ACD855) on Trk Receptors

TargetActivityEC50Reference
TrkAPositive Allosteric Modulator1.9 µM
TrkBPositive Allosteric Modulator3.2 µM

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed host cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for TrkA/B Signaling

This protocol outlines the steps to investigate the effect of this compound on TrkA/B signaling.

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phosphorylated and total TrkA, TrkB, AKT, and ERK overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Experimental_Workflow_for_Off_Target_Investigation cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanistic Investigation cluster_phase3 Phase 3: Data Interpretation start Treat Host Cell Lines with this compound cytotoxicity Cytotoxicity Assays (MTT, LDH) start->cytotoxicity signaling Signaling Pathway Analysis (Western Blot, Kinase Profiling) cytotoxicity->signaling metabolism Metabolic Assays (Seahorse, Metabolomics) cytotoxicity->metabolism interpretation Identify Off-Target Effects and Determine No-Observed-Adverse-Effect Level (NOAEL) signaling->interpretation metabolism->interpretation

Caption: Experimental workflow for investigating this compound's off-target effects.

Trk_Signaling_Pathway cluster_downstream Downstream Signaling Cascades This compound This compound (Positive Allosteric Modulator) trka_trkb TrkA / TrkB Receptors This compound->trka_trkb pi3k PI3K trka_trkb->pi3k ras Ras trka_trkb->ras akt AKT pi3k->akt mtor mTOR akt->mtor Cell Growth & Proliferation Cell Growth & Proliferation mtor->Cell Growth & Proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk Gene Expression & Survival Gene Expression & Survival erk->Gene Expression & Survival

Caption: Potential off-target activation of TrkA/TrkB signaling by this compound.

Troubleshooting_Logic start Unexpected Phenotype Observed q1 Is there significant cytotoxicity? Yes No start->q1:f0 a1 Perform Dose-Response (MTT/LDH Assay) q1:f1->a1 a2 Investigate Signaling Pathways (TrkA/B, PI3K, MAPK) q1:f2->a2 a3 Assess Metabolic Function q1:f2->a3

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Determining optimal ponazuril treatment duration for parasite eradication

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for determining the optimal ponazuril treatment duration for parasite eradication.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, a triazine derivative and the primary metabolite of toltrazuril, targets apicomplexan parasites.[1] Its mode of action is believed to involve interference with the parasite's apicoplast, an essential organelle, and potentially the mitochondria, disrupting processes like amino acid synthesis and energy metabolism.[1] Some evidence suggests it may also inhibit pyrimidine synthesis, which is crucial for nucleic acid production in protozoa, thereby preventing parasite replication and leading to their death.[2] this compound has been observed to interfere with normal parasite division, leading to the formation of multinucleated schizonts and subsequent degeneration.[3][4]

Q2: Against which parasites is this compound effective?

A2: this compound has demonstrated broad-spectrum activity against a variety of apicomplexan parasites. It is approved for the treatment of Equine Protozoal Myeloencephalitis (EPM) caused by Sarcocystis neurona.[5] Additionally, it shows efficacy against Toxoplasma gondii, Neospora caninum, Cystoisospora suis, and various species of Eimeria that cause coccidiosis in different animals.[6][7][8]

Q3: How long does it typically take for this compound to inhibit parasite development in vitro?

A3: The time to inhibition can vary depending on the parasite and the concentration of this compound. For example, in studies with Neospora caninum, development was inhibited after approximately 48 hours of exposure to 5 µg/mL of this compound.[6]

Q4: Is this compound considered coccidiocidal or coccidiostatic?

A4: this compound is generally considered to be coccidiocidal, meaning it kills the parasites rather than just inhibiting their reproduction (coccidiostatic).[7] This allows for a potentially faster response to treatment and a shorter therapeutic course compared to coccidiostatic drugs.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in in vitro assays.

  • Possible Cause: Poor solubility of this compound in culture media.

    • Solution: this compound has low water solubility.[8] Prepare a stock solution in an appropriate organic solvent like dimethyl sulfoxide (DMSO) before diluting it to the final concentration in the culture medium. Ensure the final DMSO concentration is low enough to not affect the host cells or parasites.

  • Possible Cause: Instability of this compound in the experimental setup.

    • Solution: While this compound is stable in plasma for at least 4 weeks when stored at -80°C, its stability in culture media at 37°C for extended periods should be considered.[5][9] For longer duration experiments, it may be necessary to replenish the medium with fresh this compound.

  • Possible Cause: Host cell toxicity at high concentrations.

    • Solution: High concentrations of this compound can induce changes in host cells.[6] It is crucial to perform a cytotoxicity assay on the host cell line to determine the maximum non-toxic concentration of this compound. This will help in distinguishing between direct antiparasitic effects and effects due to host cell death.

Issue 2: Difficulty in quantifying parasite eradication.

  • Possible Cause: Inaccurate methods for assessing parasite viability.

    • Solution: Visual assessment of parasite morphology alone may not be sufficient. Employ quantitative methods such as qPCR to measure parasite DNA, which can provide a more accurate measure of parasite load.[10] Alternatively, assays that measure merozoite production can be used to quantify the inhibitory effect of the drug.[11]

  • Possible Cause: Differentiating between parasite death (cidal effect) and growth inhibition (static effect).

    • Solution: To determine if the effect is cidal or static, after the initial treatment period, wash the cells to remove the drug and continue to culture them in a drug-free medium. Monitor for any parasite regrowth. The absence of regrowth suggests a cidal effect.

Issue 3: Apparent treatment failure or parasite persistence.

  • Possible Cause: The treatment duration is too short for the specific parasite and drug concentration.

    • Solution: The optimal treatment duration is dependent on the parasite's life cycle and the drug's mechanism of action. Conduct a time-course experiment with various treatment durations to determine the minimum time required for complete eradication.

  • Possible Cause: Development of drug resistance.

    • Solution: While not commonly reported for this compound, the potential for resistance should be considered, especially with prolonged suboptimal dosing. If resistance is suspected, consider performing drug susceptibility testing on the persistent parasite population.

Data Presentation

Table 1: In Vitro Efficacy of this compound Against Various Apicomplexan Parasites

ParasiteHost Cell LineConcentration (µg/mL)EffectSource
Toxoplasma gondiiAfrican Green Monkey Kidney0.1Significant inhibition of tachyzoite production[10]
Toxoplasma gondiiAfrican Green Monkey Kidney1.0Significant inhibition of tachyzoite production[10]
Toxoplasma gondiiAfrican Green Monkey Kidney5.0Significant inhibition of tachyzoite production[10]
Sarcocystis neuronaCell cultures1.0>90% inhibition of merozoite production[11]
Sarcocystis neuronaCell cultures5.0>95% inhibition of merozoite production[11]
Neospora caninumAfrican Green Monkey Kidney5.0Inhibition of development after ~48 hours[6]
Cystoisospora suisN/A3.4IC50[12]

Table 2: In Vivo Efficacy of this compound in Animal Models

ParasiteHost AnimalDosage (mg/kg)Treatment DurationOutcomeSource
Toxoplasma gondiiMice10 or 2010 days (prophylactic)Complete protection against acute toxoplasmosis[10]
Toxoplasma gondiiMice10 or 2010 days (therapeutic, 3 days post-infection)100% protection from fatal toxoplasmosis[10]
Toxoplasma gondiiMice1010 days (therapeutic, 6 days post-infection)60% protection from fatal toxoplasmosis[10]
Toxoplasma gondiiMice20 or 5010 days (therapeutic, 6 days post-infection)100% protection from fatal toxoplasmosis[10]
Neospora caninumMice20 (in drinking water)N/AReduced parasite DNA detectability by 90%[7]
Isospora amphiboluriBearded Dragons30 (2 doses, 48h apart)2 daysCleared of infection[7]
Eimeria tenellaChickens20 mg/L (in drinking water)2 daysBest anticoccidial effect[1]

Experimental Protocols

1. Protocol for Determining the IC50 of this compound Against Toxoplasma gondiiin vitro

This protocol is a synthesized methodology based on common practices in the cited literature.[10][13]

  • Materials:

    • Host cells (e.g., African green monkey kidney cells)

    • Toxoplasma gondii tachyzoites (e.g., RH strain)

    • Complete cell culture medium

    • This compound

    • DMSO (for stock solution)

    • 96-well plates

    • ELISA reader or microscope for quantification

  • Procedure:

    • Cell Seeding: Seed host cells in a 96-well plate at a density that will result in a confluent monolayer within 24 hours.

    • Parasite Infection: Once the host cells are confluent, infect them with T. gondii tachyzoites at a multiplicity of infection (MOI) that allows for robust parasite replication within the experimental timeframe.

    • Drug Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

    • Treatment: After a few hours to allow for parasite invasion, remove the medium and add the medium containing the different concentrations of this compound.

    • Incubation: Incubate the plate for a predetermined duration (e.g., 48-72 hours).

    • Quantification of Parasite Growth:

      • Microscopy: Fix and stain the cells and count the number of parasites or parasitophorous vacuoles per field of view.

      • ELISA: Use an ELISA-based assay to quantify a parasite-specific antigen.

    • Data Analysis: Calculate the percentage of parasite growth inhibition for each this compound concentration relative to the no-treatment control. Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

2. Protocol for Assessing this compound Cytotoxicity on Host Cells

  • Materials:

    • Host cells

    • Complete cell culture medium

    • This compound

    • DMSO

    • 96-well plates

    • Cytotoxicity assay kit (e.g., MTT, LDH release assay)

  • Procedure:

    • Cell Seeding: Seed host cells in a 96-well plate.

    • Treatment: Add serial dilutions of this compound (and the corresponding vehicle controls) to the cells.

    • Incubation: Incubate for the same duration as the anti-parasitic assay.

    • Cytotoxicity Measurement: Follow the manufacturer's instructions for the chosen cytotoxicity assay kit to measure cell viability.

    • Data Analysis: Calculate the percentage of cytotoxicity for each concentration and determine the CC50 (50% cytotoxic concentration).

Visualizations

Experimental_Workflow_for_Ponazuril_Dose_Duration_Study cluster_prep Preparation cluster_infection_treatment Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis cluster_outcome Outcome prep_this compound Prepare this compound Stock (in DMSO) & Serial Dilutions add_treatment Add this compound Dilutions to Infected Cells prep_this compound->add_treatment assess_cytotoxicity Assess Host Cell Cytotoxicity (in parallel experiment) prep_this compound->assess_cytotoxicity seed_cells Seed Host Cells in 96-well Plates infect_cells Infect Host Cells with Parasites seed_cells->infect_cells seed_cells->assess_cytotoxicity infect_cells->add_treatment incubate Incubate for Varied Durations (e.g., 24h, 48h, 72h) add_treatment->incubate assess_viability Assess Parasite Viability/ Quantify Parasite Load incubate->assess_viability determine_ic50 Determine IC50/EC50 assess_viability->determine_ic50 optimal_duration Determine Optimal Treatment Duration determine_ic50->optimal_duration determine_cc50 Determine CC50 assess_cytotoxicity->determine_cc50 determine_cc50->optimal_duration Troubleshooting_Logic_Tree cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent/Unexpected Results solubility Poor this compound Solubility start->solubility stability This compound Instability start->stability toxicity Host Cell Toxicity start->toxicity quantification Inaccurate Quantification start->quantification dmso_stock Use DMSO for Stock Solution solubility->dmso_stock Action replenish_media Replenish Media in Long-Term Assays stability->replenish_media Action cytotoxicity_assay Perform Cytotoxicity Assay (CC50) toxicity->cytotoxicity_assay Action qpcr Use qPCR for Quantification quantification->qpcr Action

References

Ponazuril Efficacy Enhancement Against Cryptosporidium: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when investigating strategies to enhance the efficacy of ponazuril against Cryptosporidium species.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound, and how might it relate to its activity against Cryptosporidium?

A1: this compound, a triazinetrione derivative and an active metabolite of toltrazuril, is an antiprotozoal agent.[1][2] Its primary mechanism is believed to involve targeting the apicoplast, an essential organelle in apicomplexan parasites.[3][4] By disrupting crucial metabolic pathways within the apicoplast, such as pyrimidine synthesis, this compound inhibits the parasite's ability to replicate and proliferate, ultimately leading to cell death.[5][6] Although Cryptosporidium spp. have lost the apicoplast plastid, research suggests the enzyme pathways targeted by triazines may still be present or that the drug affects different downstream pathways in these parasites.[3][4] The drug effectively halts development in the asexual stages of other coccidia, such as Sarcocystis neurona, by inducing vacuolization and inhibiting cytokinesis.[4]

Q2: Why does this compound exhibit variable or lower-than-expected efficacy against Cryptosporidium in my in vitro assays compared to other coccidia?

A2: Several factors can contribute to this observation:

  • Intrinsic Resistance: As mentioned, Cryptosporidium lacks the traditional apicoplast target, which may contribute to a lower intrinsic susceptibility compared to parasites like Toxoplasma or Sarcocystis.[3]

  • Assay System Limitations: In vitro cultivation of Cryptosporidium is challenging. The parasites do not complete their full lifecycle in standard cell cultures (e.g., HCT-8 cells), which can affect the interpretation of drug efficacy against all life stages.[7]

  • Drug Solubility and Stability: this compound is highly lipid-soluble.[5] Poor solubility or degradation in aqueous culture media can reduce the effective concentration of the drug reaching the parasite.

  • Host Cell Interaction: The drug must cross the host cell membrane and the parasitophorous vacuole to reach the intracellular parasite. Host cell type and metabolic activity can influence drug uptake and availability.

Q3: Are there known strategies to potentiate the action of this compound against Cryptosporidium?

A3: While research specifically on enhancing this compound against Cryptosporidium is limited, general strategies for improving anti-cryptosporidial drug efficacy can be applied:

  • Combination Therapy: Combining this compound with drugs that have different mechanisms of action is a primary strategy. For example, pairing it with nitazoxanide (which targets anaerobic energy metabolism) or inhibitors of other essential parasite functions (e.g., protein synthesis, kinase signaling) could create synergistic effects and reduce the likelihood of resistance.[8][9]

  • Immunomodulation: Since host immunity is critical for clearing Cryptosporidium infections, combining this compound with immunomodulatory agents could be effective, particularly in immunocompromised models.[10][11] Agents that boost interferon-gamma (IFNγ) signaling are of particular interest.[7]

  • Novel Formulations: Developing new formulations of this compound to improve its solubility, stability, and targeted delivery to the intestinal epithelium could significantly enhance its local concentration and efficacy.

Q4: What experimental models are recommended for evaluating this compound's efficacy in vivo?

A4: Several rodent models are available, each with specific advantages. Immunocompromised mice are most common as they support robust and chronic C. parvum infections.[7]

  • SCID (Severe Combined Immunodeficient) Mice: These mice lack functional T and B cells and are highly susceptible to infection.

  • IFN-γ Knockout (KO) Mice: These mice are deficient in a key cytokine for controlling Cryptosporidium and develop chronic infections.[7]

  • Chemically Immunosuppressed Mice: Wild-type mice treated with immunosuppressants like dexamethasone can be a more cost-effective model.[12][13] For larger animal studies that may be more clinically relevant, neonatal calf models are considered a gold standard, though they are expensive and require specialized facilities.[7]

Troubleshooting Experimental Issues

Problem 1: High variability in oocyst shedding is observed in my in vivo mouse study, making efficacy data difficult to interpret.

  • Possible Cause: Inconsistent oocyst viability or infectious dose.

  • Troubleshooting Step: Ensure oocysts are fresh and properly excysted before infection. Quantify the infectious dose carefully for each animal. Consider using excysted sporozoites for infection to bypass variability in excystation.[10]

  • Possible Cause: Variation in the host immune status.

  • Troubleshooting Step: Use age- and sex-matched animals from a reputable supplier. If using chemical immunosuppression, ensure consistent dosing and timing of the regimen for all animals.

  • Possible Cause: Inaccurate measurement of oocyst shedding.

  • Troubleshooting Step: Standardize fecal pellet collection (time of day, number of pellets). Use a reliable quantification method, such as quantitative PCR (qPCR), for greater sensitivity and accuracy compared to microscopy.

Problem 2: My in vitro assay shows this compound is effective, but it fails to control the infection in an animal model.

  • Possible Cause: Poor pharmacokinetic properties.

  • Troubleshooting Step: this compound may have low oral bioavailability or may be rapidly metabolized in the chosen animal model.[14] Conduct pharmacokinetic studies to measure plasma and tissue concentrations of the drug. Consider alternative routes of administration or formulation changes.[15]

  • Possible Cause: The in vitro model does not reflect the in vivo environment.

  • Troubleshooting Step: The complex host-parasite interactions and immune responses in vivo are not replicated in a simple cell culture. The drug's failure may be due to factors present in the animal model but not in the in vitro system. Evaluating the drug in a more complex model, such as intestinal organoids, could provide an intermediate step.

Problem 3: I suspect the development of drug resistance in my long-term experiments.

  • Possible Cause: Spontaneous mutation in the parasite's drug target.

  • Troubleshooting Step: Isolate parasites from treated and untreated animals that show recrudescence of infection. Perform whole-genome sequencing to identify potential single nucleotide variations (SNVs) in genes associated with the drug's proposed metabolic pathway.[16][17]

  • Troubleshooting Step: Conduct in vitro susceptibility testing on the isolated parasites to confirm a shift in the IC50 value compared to the parent strain. Use CRISPR/Cas9 to introduce suspected resistance mutations into a sensitive strain to confirm their role in conferring resistance.[17]

Quantitative Data Summary

Table 1: Efficacy of Various Compounds Against Cryptosporidium in Animal Models

Compound Animal Model Dosage Efficacy Metric Reference
Nitazoxanide Immunosuppressed Mice 100 mg/kg/day Demonstrated efficacy against C. tyzzeri [12][13]
Paromomycin Immunosuppressed Mice 1000 mg/kg/day Demonstrated efficacy against C. tyzzeri [12][13]
Vorinostat Immunosuppressed Mice 30 mg/kg/day Highly effective against C. tyzzeri [12][13]
Docetaxel Immunosuppressed Mice 25 mg/kg/day Highly effective against C. tyzzeri [12][13]
Baicalein Immunosuppressed Mice 50 mg/kg/day Highly effective against C. tyzzeri [12][13]
This compound Horses (S. neurona) 5.0 mg/kg/day Minimized infection and clinical signs [18]

| This compound | Beagle Puppies (C. ohioensis) | 30-50 mg/kg (single dose) | Significantly reduced oocyst counts |[19] |

Experimental Protocols

Protocol 1: In Vitro this compound Susceptibility Assay Using HCT-8 Cells

  • Cell Culture: Culture human ileocecal adenocarcinoma (HCT-8) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics. Maintain at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed HCT-8 cells into 96-well plates at a density that allows for a confluent monolayer to form within 24 hours.

  • Oocyst Preparation: Treat C. parvum oocysts with a 10% bleach solution on ice to sterilize the surface. Wash thoroughly with PBS. To induce excystation, incubate oocysts in a solution containing 0.15% taurocholic acid at 37°C.[12]

  • Infection: Remove the culture medium from the HCT-8 cells and add the prepared sporozoites at a defined multiplicity of infection (MOI). Incubate for 3 hours at 37°C to allow for parasite invasion.[12]

  • Drug Treatment: After the invasion period, wash the wells to remove unexcysted oocysts and free sporozoites. Add fresh media containing serial dilutions of this compound (and appropriate vehicle controls).

  • Incubation: Incubate the infected cells with the drug for 48-72 hours.

  • Quantification: Assess parasite growth inhibition. This can be done via:

    • qRT-PCR: Extract total RNA, reverse transcribe to cDNA, and perform quantitative PCR using primers specific for a Cryptosporidium gene (e.g., 18S rRNA) and a host cell housekeeping gene for normalization.

    • High-Content Imaging: Fix and stain the cells with a DNA dye (e.g., DAPI) and a Cryptosporidium-specific antibody. Use an automated imaging system to count the number of parasites per cell.

  • Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a nonlinear regression model.

Protocol 2: In Vivo this compound Efficacy Study in an Immunocompromised Mouse Model

  • Animal Model: Use 6- to 8-week-old female SCID or IFN-γ KO mice. Alternatively, use wild-type C57BL/6 mice and induce immunosuppression by administering dexamethasone in the drinking water.

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

  • Infection: Orally gavage each mouse with a predetermined infectious dose (e.g., 1 x 10⁵) of viable C. parvum oocysts. Include a group of uninfected control animals.

  • Treatment Initiation: Begin treatment with this compound 24-48 hours post-infection. Administer the drug orally once daily at the desired doses (e.g., 20, 50, 100 mg/kg). Include a vehicle-treated control group.

  • Monitoring:

    • Clinical Signs: Monitor and record body weight and fecal consistency daily.

    • Oocyst Shedding: Collect fecal pellets from each mouse at regular intervals (e.g., every 2 days) starting from day 3 post-infection. Process the pellets and quantify oocyst numbers using qPCR or immunofluorescence microscopy.

  • Endpoint Analysis: Continue monitoring and treatment for a predefined period (e.g., 10-14 days). At the end of the study, euthanize the animals and collect the ileum, cecum, and colon for histopathological analysis to assess parasite burden and tissue damage.

  • Data Analysis: Compare the oocyst shedding curves, weight loss, and intestinal parasite load between the treated and vehicle control groups to determine the efficacy of this compound.

Visualizations

Ponazuril_Mechanism Proposed Mechanism of this compound This compound This compound (Triazinetrione) Apicoplast Apicoplast Organelle (Primary Target in many Apicomplexa) This compound->Apicoplast Inhibits Enzyme_Pathways Enzyme Systems & Pyrimidine Synthesis This compound->Enzyme_Pathways Inhibits Apicoplast->Enzyme_Pathways Replication Parasite DNA Replication & Proliferation Enzyme_Pathways->Replication Required for Enzyme_Pathways->Replication Blocks Crypto_Note Note: Cryptosporidium lacks a traditional apicoplast, suggesting alternative or downstream targets. Cytokinesis Cytokinesis (Cell Division) Replication->Cytokinesis Leads to Replication->Cytokinesis Blocks Death Parasite Death Cytokinesis->Death Inhibition Leads to

Caption: Proposed mechanism of action for this compound against apicomplexan parasites.

Drug_Screening_Workflow General Workflow for Anti-Cryptosporidial Drug Discovery cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization PhenoScreen 1. High-Throughput Phenotypic Screen (e.g., HCT-8 cells) HitConfirm 2. Hit Confirmation & IC50 Determination PhenoScreen->HitConfirm Toxicity 3. Host Cell Toxicity Assay HitConfirm->Toxicity LeadOpt Medicinal Chemistry (Improve Potency, PK, Safety) HitConfirm->LeadOpt PK_Studies 5. Pharmacokinetics (PK) in Rodent Model Toxicity->PK_Studies Mechanism 4. Mechanism of Action Studies (Optional) Efficacy 6. Efficacy Study in Immunocompromised Mouse Model PK_Studies->Efficacy LargeAnimal 7. Advanced Efficacy Study (e.g., Calf Model) Efficacy->LargeAnimal Promising Leads Efficacy->LeadOpt LeadOpt->PK_Studies

Caption: A generalized workflow for the discovery and development of new drugs for cryptosporidiosis.

Troubleshooting_Logic Troubleshooting Logic for Poor In Vivo Efficacy Start Experiment Shows Poor In Vivo Efficacy (High Oocyst Shedding, Weight Loss) CheckPK Is Drug Exposure Sufficient at the Site of Infection? Start->CheckPK CheckFormulation Evaluate Drug Formulation & Dosing Regimen CheckPK->CheckFormulation No CheckModel Is the Animal Model Appropriate? CheckPK->CheckModel Yes MeasureDrug Measure Drug Concentration in Plasma & GI Tissue CheckFormulation->MeasureDrug VerifyInfection Confirm Robust & Consistent Infection in Control Group CheckModel->VerifyInfection No CheckResistance Is Acquired Resistance a Factor? CheckModel->CheckResistance Yes ConsiderMetabolism Assess Host-Specific Drug Metabolism VerifyInfection->ConsiderMetabolism IsolateParasites Isolate & Test Parasites from Treatment Failures for IC50 Shift CheckResistance->IsolateParasites Yes Sequence Sequence Parasite Genome to Identify Resistance Mutations IsolateParasites->Sequence

Caption: A logical workflow for troubleshooting poor in vivo drug efficacy results.

References

Addressing the high ponazuril dosage needed for Theileria equi inhibition in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ponazuril for the in vitro inhibition of Theileria equi.

Frequently Asked Questions (FAQs)

Q1: Why is such a high concentration of this compound needed to inhibit Theileria equi in vitro?

A1: Current research indicates that complete elimination of Theileria equi in vitro requires high concentrations of this compound, with at least 500 μg/mL being necessary for parasite clearance.[1][2][3][4] The precise reasons for this high dosage requirement are not fully elucidated but may be related to the parasite's metabolism, the drug's mechanism of action within the host cell, or potential efflux mechanisms.

Q2: What is the mechanism of action of this compound against Theileria equi?

A2: this compound, a triazine anticoccidial agent, is understood to target the pyrimidine biosynthesis pathway within the apicoplast of apicomplexan parasites.[5][6][7][8][9] This pathway is crucial for the synthesis of nucleotides, which are essential for DNA and RNA replication. By inhibiting this pathway, this compound effectively halts parasite replication.

Q3: Is there a risk of Theileria equi developing resistance to this compound?

A3: While drug resistance to other treatments like imidocarb dipropionate has been observed in Theileria equi, there is currently limited data on the development of resistance to this compound in this parasite.[10][11] However, the potential for resistance development is a general concern in anti-parasitic drug research. Continuous exposure to sub-lethal drug concentrations is a factor that can contribute to the selection of resistant parasite populations.

Q4: What is the recommended solvent for preparing this compound stock solutions?

A4: this compound has low aqueous solubility. Therefore, a solvent such as dimethyl sulfoxide (DMSO) is recommended for preparing high-concentration stock solutions for in vitro assays.[12][13] It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity to the host erythrocytes.[14][15]

Q5: How can I assess the viability of Theileria equi after treatment with this compound?

A5: In addition to traditional Giemsa-stained blood smear analysis to determine the percentage of parasitized erythrocytes (PPE), flow cytometry is a more quantitative and robust method. Stains such as hydroethidine or ethidium bromide can be used to differentiate between viable and non-viable parasites within the erythrocytes, providing a more accurate assessment of drug efficacy.[10]

Troubleshooting Guides

Issue 1: Low or Inconsistent Parasitemia in Control Cultures
Possible Cause Troubleshooting Step
Suboptimal Culture Conditions - Ensure the use of a dedicated clean room for T. equi culture to prevent contamination. - Verify the composition of the culture medium, including essential amino acids, enzymes, and antibiotics. - Confirm the correct gas mixture (O₂, CO₂, N₂) is being used in a modular incubator chamber. - Maintain a consistent and appropriate incubation temperature and humidity.[16]
Poor Quality of Erythrocytes or Serum - Use fresh, washed erythrocytes from a healthy, parasite-free donor. - Screen different serum batches for their ability to support robust parasite growth, as batch-to-batch variability can be significant.[17]
Infrequent Media Changes - Change the culture medium daily to replenish nutrients and remove metabolic waste products.[16]
Issue 2: High Background of Dead or Dying Parasites in Untreated Wells
Possible Cause Troubleshooting Step
Initial Parasite Inoculum Contains a High Percentage of Non-Viable Parasites - Use a fresh, healthy culture with high parasitemia and good morphology for initiating the drug susceptibility assay. - Consider purifying viable merozoites before setting up the assay.
Stressful Handling of Cultures - Minimize the time cultures are outside of the incubator. - Handle cell suspensions gently to avoid mechanical damage to the erythrocytes and parasites.
Issue 3: Evidence of Hemolysis in Culture Wells
Possible Cause Troubleshooting Step
High this compound Concentration or Solvent Cytotoxicity - Assess the hemolytic activity of the this compound concentrations and the final DMSO concentration on uninfected equine erythrocytes in parallel with your drug-treated infected cultures. - If hemolysis is observed, consider lowering the final DMSO concentration by preparing a more concentrated stock solution of this compound.
Poor Erythrocyte Quality - Use fresh erythrocytes and handle them gently during washing and media changes to minimize lysis.
Issue 4: Inconsistent or Non-Reproducible IC50 Values
Possible Cause Troubleshooting Step
Inaccurate Drug Concentration Preparation - Ensure accurate weighing of the this compound powder and precise dilution steps. - Prepare fresh drug dilutions for each experiment.
Variability in Assay Conditions - Standardize all assay parameters, including initial parasitemia, incubation time, and media change schedule. - Use a consistent source and batch of serum for all experiments within a study.[17]
Subjectivity in Parasitemia Assessment - If using microscopy, ensure that the counting is performed by the same trained individual and that a consistent methodology is used. - For more objective and reproducible results, switch to a flow cytometry-based method for assessing parasite viability.[10]

Quantitative Data Summary

Drug Target Organism In Vitro Concentration/IC50 Reference
This compoundTheileria equi≥ 500 μg/mL for parasite eliminationWise et al., 2012[1][2][3][4]
EnrofloxacinTheileria equiIC50: 3.9 nMEl-Sayed et al., 2021
ClofazimineTheileria equiIC50: 0.29 μMEl-Sayed et al., 2019[18]
Imidocarb DipropionateTheileria equiIC50: Varies between isolates (e.g., ~28.7 nM for FL strain)Hines et al., 2015[10]
BKI 1294Theileria equiIC50: ~4 μMHines et al., 2015[10]

Experimental Protocols

Protocol 1: In Vitro Cultivation of Theileria equi

This protocol is a synthesis of best practices for the continuous in vitro culture of the intraerythrocytic stages of Theileria equi.

Materials:

  • Blood from a T. equi-free equine donor collected in EDTA.

  • Complete culture medium (e.g., M199 or RPMI-1640) supplemented with 20-40% heat-inactivated equine serum, L-glutamine, HEPES buffer, and antibiotics/antimycotics.

  • Sterile PBS.

  • Sterile centrifuge tubes and culture flasks (25 cm²).

  • Modular incubator chamber.

  • Gas mixture (e.g., 2% O₂, 5% CO₂, 93% N₂).

  • Humidified CO₂ incubator.

Procedure:

  • Erythrocyte Preparation:

    • Centrifuge the whole blood to pellet the erythrocytes.

    • Remove the plasma and buffy coat.

    • Wash the erythrocytes three times with sterile PBS, centrifuging and removing the supernatant after each wash.

  • Culture Initiation:

    • In a sterile culture flask, combine the washed, uninfected erythrocytes with T. equi-infected erythrocytes to achieve a desired starting parasitemia (e.g., 0.5-1%).

    • Add the complete culture medium to achieve a final hematocrit of 5-10%.

  • Incubation:

    • Place the culture flask in a modular incubator chamber.

    • Flush the chamber with the gas mixture for 1-2 minutes.

    • Place the sealed chamber in a humidified CO₂ incubator at 37°C.

  • Culture Maintenance:

    • Change the culture medium daily. To do this, gently aspirate the supernatant without disturbing the erythrocyte layer and replace it with fresh, pre-warmed complete culture medium.

    • Monitor the parasitemia every 1-2 days by preparing a thin blood smear from the culture, staining with Giemsa, and counting the percentage of parasitized erythrocytes under a microscope.

    • Split the culture when the parasitemia reaches a desired level (e.g., 5-10%) by adding fresh, uninfected erythrocytes and complete culture medium.

Protocol 2: this compound In Vitro Drug Susceptibility Assay

This protocol describes a growth inhibition assay to determine the efficacy of this compound against T. equi in vitro.

Materials:

  • Actively growing T. equi culture with a parasitemia of approximately 1-2%.

  • This compound powder.

  • Anhydrous DMSO.

  • Complete culture medium.

  • Sterile 48-well culture plates.

  • Uninfected equine erythrocytes.

Procedure:

  • This compound Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in 100% DMSO.

    • Vortex until the powder is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C.

  • Preparation of Drug Dilutions:

    • On the day of the assay, prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 to 1000 μg/mL).

    • Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (e.g., ≤ 0.1%).

  • Assay Setup:

    • In a 48-well plate, add the appropriate volume of each this compound dilution in triplicate.

    • Include triplicate wells for a positive control (infected erythrocytes with no drug) and a vehicle control (infected erythrocytes with the same final DMSO concentration as the drug-treated wells).

    • Add the T. equi-infected erythrocyte culture to each well to achieve a starting parasitemia of approximately 0.5%.

  • Incubation and Maintenance:

    • Incubate the plate under the same conditions as for routine culture.

    • After 24 and 48 hours, carefully remove a portion of the supernatant from each well and replace it with fresh medium containing the corresponding concentration of this compound.

  • Assessment of Inhibition:

    • After 72 or 96 hours of incubation, assess the parasitemia in each well. This can be done by:

      • Microscopy: Prepare and count Giemsa-stained smears from each well.

      • Flow Cytometry: Stain the cells with a viability dye (e.g., hydroethidine) and analyze using a flow cytometer to determine the percentage of viable parasitized erythrocytes.

  • Data Analysis:

    • Calculate the percent inhibition of parasite growth for each this compound concentration relative to the positive control.

    • If a dose-response curve is generated, calculate the 50% inhibitory concentration (IC50) using appropriate software.

Visualizations

Theileria_equi_Inhibition_Workflow cluster_culture T. equi In Vitro Culture cluster_assay This compound Susceptibility Assay Culture_Initiation Initiate Culture (Infected + Uninfected RBCs) Incubation Incubate (37°C, Gas Mixture) Culture_Initiation->Incubation Assay_Setup Set up 48-well Plate (Drug Dilutions, Controls) Culture_Initiation->Assay_Setup Source of Infected RBCs Maintenance Daily Media Change & Parasitemia Monitoring Incubation->Maintenance Maintenance->Incubation Passage Stock_Prep Prepare this compound Stock in DMSO Stock_Prep->Assay_Setup Drug_Treatment Incubate & Treat (72-96 hours) Assay_Setup->Drug_Treatment Data_Analysis Assess Inhibition (Microscopy/Flow Cytometry) Drug_Treatment->Data_Analysis Result Result Data_Analysis->Result Determine IC50 & Effective Dosage

Caption: Experimental workflow for assessing this compound's inhibition of Theileria equi.

Pyrimidine_Biosynthesis_Pathway This compound is thought to inhibit pyrimidine synthesis, potentially at the early stages involving enzymes like CPSII, which is critical for parasite replication. cluster_pathway Apicomplexan de novo Pyrimidine Biosynthesis Glutamine Glutamine + CO2 + 2ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate N-Carbamoyl-L-aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate L-Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP OPRT PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMPDC Nucleotides UTP, CTP, TTP (for DNA/RNA synthesis) UMP->Nucleotides This compound This compound (and other triazines) This compound->Carbamoyl_Phosphate Likely Inhibition Point

References

Technical Support Center: Intermittent Ponazuril Administration for EPM Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the development of intermittent ponazuril administration schedules for the prevention of Equine Protozoal Myeloencephalitis (EPM).

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind using an intermittent administration schedule for this compound in EPM prevention?

A1: Intermittent administration aims to maintain therapeutic drug concentrations in the central nervous system (CNS) to prevent the establishment of Sarcocystis neurona infection, the primary causative agent of EPM.[1][2] This strategy is being explored as a potentially more practical and cost-effective long-term preventive measure compared to daily administration, especially for horses at high risk of exposure.[3] The goal is to inhibit the parasite's proliferation without the need for continuous drug presence.

Q2: What is the mechanism of action of this compound against Sarcocystis neurona?

A2: this compound is a triazine antiprotozoal agent.[4] Its primary mechanism involves the disruption of pyrimidine synthesis in the parasite, which is essential for DNA replication.[4] By inhibiting this pathway, this compound effectively halts the proliferation of Sarcocystis neurona merozoites.

Q3: What are the key considerations when designing an intermittent this compound administration study for EPM prevention?

A3: Key considerations include the selection of an appropriate animal model (typically healthy, seronegative horses), a reliable challenge model with a known quantity of Sarcocystis neurona sporocysts, defined administration schedules (dose and frequency), and clear endpoints for evaluation, such as seroconversion rates, presence of clinical signs, and analysis of cerebrospinal fluid (CSF).

Q4: Are there any known side effects of this compound in horses at the doses used in preventive studies?

A4: this compound is generally well-tolerated.[5][6] In some studies, mild and transient side effects such as soft stools or loose feces have been observed in a small number of treated and control horses.[6][7] At doses significantly higher than the proposed preventive regimens, uterine edema has been noted in mares.[6] Researchers should monitor for any gastrointestinal changes or other adverse reactions during their studies.

Q5: Is there a concern for the development of drug resistance with long-term intermittent use of this compound?

A5: The potential for protozoal resistance to antiprotozoal medications is a valid concern with long-term use.[2][3] While specific studies on this compound resistance in S. neurona are not extensively detailed in the provided results, it is a critical factor to consider in the development of long-term prevention strategies.[2][3]

Troubleshooting Guides

Experimental Challenge Model

Issue: Inconsistent or low rates of seroconversion in the control group after challenge with Sarcocystis neurona sporocysts.

Possible Causes & Solutions:

  • Sporocyst Viability: The viability of the sporocysts may be compromised. Ensure proper storage of the sporocyst stock suspension. The median storage time in one successful study was 59 days.

  • Inoculation Procedure: Improper administration can lead to a lower effective dose. The use of a nasogastric tube for intragastric inoculation is a standard and effective method.[8]

  • Host Immune Response: Individual variation in the equine immune response can affect seroconversion. Ensure that experimental horses are healthy and, if possible, have a similar immune status at the start of the study.

  • Stress Factors: Stress has been shown to be a factor in the development of clinical EPM.[9] Standardizing environmental conditions and handling procedures for all horses is crucial.

Western Blot Analysis

Issue: High background or non-specific bands in Western blot results, making interpretation difficult.

Possible Causes & Solutions:

  • Blocking Inefficiency: Insufficient blocking of the membrane can lead to non-specific antibody binding. Use a blocking agent such as 1% bovine serum albumin (BSA) in Tween-Tris-buffered saline.

  • Cross-Reactivity: Antibodies may cross-react with other Sarcocystis species. To improve specificity, blots can be treated with bovine S. cruzi antibodies before applying the equine serum samples.[10]

  • Antigen Preparation: The quality of the S. neurona merozoite antigen is critical. Merozoites should be harvested from cell culture, heat-denatured, and the proteins separated by SDS-PAGE.[10]

  • Interpretation Criteria: Use stringent criteria for a positive result. Reactivity to the 30- and 16-kD bands of S. neurona is significantly associated with positive infection status.[10]

Issue: False-positive or false-negative results in Western blot analysis.

Possible Causes & Solutions:

  • Sample Quality: Hemolyzed serum samples are not acceptable for this test and can interfere with results.[11] Ensure proper collection and processing of blood samples to obtain clear serum.

  • CSF Contamination: Blood contamination of CSF samples can lead to false-positive results. Use meticulous collection techniques to minimize contamination.

  • Timing of Sampling: Antibody levels change over the course of infection. Collect serum and CSF samples at consistent and relevant time points post-challenge.

Data Presentation

Table 1: Summary of Intermittent this compound Administration Studies for EPM Prevention

Study ReferenceThis compound Dose & ScheduleChallenge Dose (S. neurona sporocysts)Key Findings
Mackay et al.20 mg/kg, PO, every 7 days612,500Significantly decreased intrathecal anti-S. neurona antibody responses.[10]
Mackay et al.20 mg/kg, PO, every 14 days612,500No significant effect on intrathecal anti-S. neurona antibody response.[10]
Furr et al.2.5 mg/kg, PO, daily1,000,000Reduced severity of ataxia and delayed seroconversion.[8]
Furr et al.5.0 mg/kg, PO, daily1,000,000Reduced severity of ataxia and delayed seroconversion.[8]

Table 2: Efficacy of this compound Treatment in Naturally Occurring EPM

Study ReferenceThis compound Dose & ScheduleDuration of TreatmentClinical Improvement Rate
Furr et al.5 mg/kg, PO, daily28 days62% (28 of 47 horses)[12][13]
Furr et al.10 mg/kg, PO, daily28 days65% (35 of 54 horses)[12][13]

Experimental Protocols

Sarcocystis neurona Challenge Model

Objective: To induce a subclinical or clinical Sarcocystis neurona infection in horses to evaluate the efficacy of a preventive agent.

Methodology:

  • Sporocyst Preparation:

    • Sarcocystis neurona sporocysts are harvested from the intestinal scrapings of opossums (Didelphis virginiana), the definitive host.[14]

    • The sporocysts are purified and stored in a suitable medium (e.g., antibiotic saline) at 4°C until use.

    • The concentration of sporocysts is determined using a hemocytometer to prepare the desired inoculum dose.

  • Animal Selection:

    • Healthy horses, seronegative for S. neurona-specific IgG, are used.

    • Horses are allowed to acclimate to the experimental environment and diet for at least two weeks prior to the challenge.[8]

  • Inoculation:

    • On the day of the challenge (Day 0), a pre-determined dose of S. neurona sporocysts (e.g., 612,500 or 1,000,000 sporocysts) is suspended in a suitable volume of water.[8]

    • The suspension is administered to each horse via a nasogastric tube.[8]

  • Post-Challenge Monitoring:

    • Horses are monitored daily for the development of clinical signs of EPM, including ataxia, weakness, and muscle atrophy.

    • Blood and CSF samples are collected at regular intervals (e.g., every 14 days) for serological analysis.[8]

Western Blot for Sarcocystis neurona Antibodies

Objective: To detect the presence of IgG antibodies specific to Sarcocystis neurona in equine serum or CSF.

Methodology:

  • Antigen Preparation:

    • S. neurona merozoites are harvested from an in vitro cell culture (e.g., equine dermal cells).[10]

    • The merozoites are washed, and the proteins are extracted and denatured.

    • The proteins are separated based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

  • Electrotransfer:

    • The separated proteins are transferred from the polyacrylamide gel to a polyvinylidene fluoride (PVDF) membrane.[10]

  • Blocking:

    • The PVDF membrane is incubated in a blocking buffer (e.g., 1% BSA in 0.5% Tween-Tris-buffered saline) to prevent non-specific antibody binding.[10]

  • Antibody Incubation:

    • The membrane is incubated with the equine serum or CSF sample, diluted to the appropriate concentration.

    • If using a blocking step for cross-reactivity, the membrane is pre-incubated with bovine S. cruzi antibodies.[10]

  • Secondary Antibody and Detection:

    • The membrane is washed and then incubated with a secondary antibody (e.g., anti-horse IgG conjugated to an enzyme like horseradish peroxidase).

    • A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).

  • Interpretation:

    • The presence of bands corresponding to specific S. neurona proteins (e.g., 16-kD and 30-kD) indicates a positive result.[10]

Visualizations

Sarcocystis_neurona_Lifecycle_and_Ponazuril_Intervention cluster_Definitive_Host Definitive Host (Opossum) cluster_Intermediate_Host Intermediate Host (e.g., Cat, Skunk) cluster_Aberrant_Host Aberrant Host (Horse) Definitive_Host Opossum ingests sarcocyst-containing tissue Gamogony Sexual Reproduction (Gamogony) in Intestine Definitive_Host->Gamogony Oocysts Unsporulated Oocysts in Feces Gamogony->Oocysts Sporocysts Sporulated Sporocysts in Environment Oocysts->Sporocysts Intermediate_Host Ingestion of Sporocysts Sporocysts->Intermediate_Host Ingestion Aberrant_Host Ingestion of Sporocysts Sporocysts->Aberrant_Host Ingestion Asexual_Reproduction_IH Asexual Reproduction (Schizogony) Intermediate_Host->Asexual_Reproduction_IH Sarcocysts Sarcocyst Formation in Muscle Asexual_Reproduction_IH->Sarcocysts Sarcocysts->Definitive_Host Ingestion Asexual_Reproduction_AH Asexual Reproduction (Schizogony) Aberrant_Host->Asexual_Reproduction_AH CNS_Invasion Invasion of Central Nervous System Asexual_Reproduction_AH->CNS_Invasion EPM Clinical Signs of EPM CNS_Invasion->EPM This compound This compound Administration Inhibition Inhibits Pyrimidine Synthesis (Blocks DNA Replication) This compound->Inhibition Inhibition->Asexual_Reproduction_AH Prevents Proliferation

Caption: Sarcocystis neurona life cycle and the point of intervention by this compound.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Challenge Challenge & Treatment Phase cluster_Monitoring Monitoring & Data Collection Phase cluster_Analysis Analysis Phase Animal_Selection Select Seronegative Horses Acclimation Acclimation Period (≥2 weeks) Animal_Selection->Acclimation Challenge Day 0: Inoculate with S. neurona Sporocysts Acclimation->Challenge Treatment_Groups Administer this compound (Intermittent Schedule) or Placebo Challenge->Treatment_Groups Clinical_Monitoring Daily Clinical Observation for Neurological Signs Treatment_Groups->Clinical_Monitoring Sample_Collection Blood & CSF Collection (e.g., every 14 days) Treatment_Groups->Sample_Collection Western_Blot Western Blot for S. neurona Antibodies Sample_Collection->Western_Blot Data_Analysis Compare Seroconversion & Clinical Signs Between Groups Western_Blot->Data_Analysis

Caption: Experimental workflow for evaluating intermittent this compound administration.

Troubleshooting_Logic Start Inconsistent Seroconversion in Controls Check_Sporocysts Check Sporocyst Viability & Storage Start->Check_Sporocysts Check_Inoculation Verify Inoculation Technique (Nasogastric Tube) Check_Sporocysts->Check_Inoculation If Viable Resolution Consistent Seroconversion Achieved Check_Sporocysts->Resolution If Not Viable -> Use New Batch Check_Host_Factors Assess Host Health & Standardize Environment Check_Inoculation->Check_Host_Factors If Correct Check_Inoculation->Resolution If Incorrect -> Refine Protocol Check_Host_Factors->Resolution If Standardized

Caption: Troubleshooting logic for inconsistent seroconversion in challenge studies.

References

Technical Support Center: Enhancing Ponazuril Bioavailability with Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the enhancement of ponazuril's bioavailability through co-administration with lipids.

I. Frequently Asked Questions (FAQs)

Q1: Why is the bioavailability of this compound often low and variable?

A1: this compound is a highly lipophilic compound with poor aqueous solubility[1][2]. Its absorption after oral administration can be limited by its slow dissolution rate in the gastrointestinal fluids. This poor water solubility is a primary reason for the observed low and variable bioavailability[3]. Factors such as diet, gastrointestinal motility, and individual animal differences can further contribute to this variability[4][5].

Q2: What is the proposed mechanism for lipids enhancing this compound bioavailability?

A2: The co-administration of lipids with this compound is thought to enhance its bioavailability primarily by improving its solubilization in the gastrointestinal tract. Being a lipophilic drug, this compound readily dissolves in lipids[1]. The presence of dietary fats stimulates the secretion of bile salts and the formation of micelles. These micelles can encapsulate the lipid-dissolved this compound, facilitating its transport across the aqueous environment of the gut to the intestinal wall for absorption[6][7].

Q3: What types of lipids have been shown to be effective?

A3: Research has demonstrated that co-administration of corn oil with this compound significantly increases its serum and cerebrospinal fluid concentrations in horses[8][9]. While corn oil is a commonly cited example, other long-chain and medium-chain triglycerides may also be effective. The choice of lipid can influence the extent of absorption enhancement[10].

Q4: Are there any known side effects of co-administering this compound with lipids?

A4: this compound is generally well-tolerated. When administered with or without lipids, potential side effects in horses can include mild colic and loose stools[11][12]. In dogs, gastrointestinal upset such as vomiting and diarrhea may occur, especially if not given with food[9][13]. It is important to monitor animals for any adverse reactions during treatment.

II. Troubleshooting Guides

This section addresses common issues encountered during in vivo and in vitro experiments investigating the effect of lipids on this compound bioavailability.

In Vivo Studies
Problem Possible Causes Troubleshooting Suggestions
High inter-individual variability in plasma this compound concentrations. - Differences in food intake and composition among study animals.- Variations in gastrointestinal motility.- Inconsistent dosing administration.- Standardize the diet and feeding schedule for all animals.- Ensure consistent timing of this compound and lipid administration relative to feeding.- Utilize a consistent and accurate dosing technique for all animals.
Lower than expected increase in bioavailability with lipid co-administration. - Insufficient quantity of lipid administered.- Type of lipid used is not optimal for this compound solubilization.- Rapid transit through the gastrointestinal tract.- Titrate the amount of lipid co-administered to determine an optimal dose.- Experiment with different types of lipids (e.g., long-chain vs. medium-chain triglycerides).- Consider factors that may influence gut transit time.
Difficulty in achieving steady-state plasma concentrations. - Irregular dosing intervals.- Non-linear absorption kinetics at the dose administered.- Maintain a strict and consistent dosing schedule.- Evaluate the pharmacokinetic data for evidence of non-linear absorption, which may require dose adjustments[2].
In Vitro Dissolution Studies
Problem Possible Causes Troubleshooting Suggestions
Precipitation of this compound upon dilution of the lipid formulation in the dissolution medium. - The formulation is unable to maintain this compound in a solubilized state upon dilution.- The lipid phase is rapidly dispersed and digested, leading to drug supersaturation and precipitation.- Optimize the formulation by including surfactants or co-solvents to improve emulsification and stability upon dilution[3].- Use biorelevant dissolution media that mimic the composition of intestinal fluids to better predict in vivo performance[14].
Incomplete drug release from the lipid formulation. - this compound has a very high affinity for the lipid phase.- The formulation does not disperse well in the dissolution medium.- Increase the concentration of surfactants in the formulation to promote emulsification and drug release.- Ensure adequate agitation in the dissolution apparatus to facilitate dispersion.
High variability in dissolution profiles between replicates. - Inconsistent formulation preparation.- Inadequate mixing of the dissolution medium.- Ensure a standardized and reproducible method for preparing the lipid formulation.- Verify that the dissolution apparatus is properly calibrated and that agitation is uniform.
Caco-2 Permeability Assays
Problem Possible Causes Troubleshooting Suggestions
Low recovery of this compound at the end of the assay. - Non-specific binding of the highly lipophilic this compound to the plasticware of the assay plate.- Cellular metabolism of this compound.- Use low-binding plates or pre-treat plates with a blocking agent.- Include a protein like bovine serum albumin (BSA) in the basolateral chamber to act as a sink for the lipophilic compound[15].- Analyze cell lysates to quantify intracellular drug accumulation.
Inconsistent Caco-2 cell monolayer integrity (TEER values). - Cytotoxicity of the lipid formulation.- Improper cell culture maintenance.- Screen the cytotoxicity of the formulation components on Caco-2 cells prior to the permeability assay.- Ensure strict adherence to cell culture protocols and monitor monolayer integrity before and after the experiment[8][16].
Apparent permeability (Papp) does not correlate with in vivo data. - The in vitro model does not fully replicate the complex in vivo environment (e.g., presence of mucus, gut motility, lipid digestion).- Efflux transporter activity in Caco-2 cells.- Incorporate simulated intestinal fluids and lipolysis models in conjunction with the Caco-2 assay to better mimic in vivo conditions[14].- Investigate the role of efflux transporters by using specific inhibitors[17].

III. Data Presentation

The following table summarizes the pharmacokinetic parameters of this compound in horses with and without co-administration of corn oil.

Parameter This compound Alone This compound with Corn Oil Reference
Dose 5 mg/kg BW, oral paste5 mg/kg BW, oral paste with 2 oz corn oil[9]
Treatment Duration 21 days, once daily21 days, once daily[9]
Steady-State Serum Concentration (mean ± SD) 4.5 ± 1.0 mg/L6.2 ± 0.9 mg/L[9]
Steady-State CSF Concentration (mean ± SD) 0.162 ± 0.04 mg/L0.213 ± 0.04 mg/L[9]

IV. Experimental Protocols

In Vivo Pharmacokinetic Study in Horses
  • Objective: To determine the effect of corn oil co-administration on the serum and cerebrospinal fluid (CSF) concentrations of this compound in horses.

  • Animals: Ten healthy adult horses.

  • Experimental Design: A cohort study with two treatment groups (n=5 per group).

    • Group 1 (PON): Received this compound oral paste (5 mg/kg body weight) once daily for 21 days.

    • Group 2 (PONOIL): Received this compound oral paste (5 mg/kg body weight) co-administered with 2 ounces of corn oil once daily for 21 days.

  • Sample Collection:

    • Blood samples were collected on days 0, 7, 14, and 21 before dosing.

    • CSF samples were collected on days 1, 7, 14, and 21.

  • Sample Analysis: The concentration of this compound in serum and CSF was determined using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Data Analysis: Results were compared using repeated measures ANOVA.[9]

HPLC Analysis of this compound in Plasma
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., potassium dihydrogen phosphate solution), with the pH adjusted as needed.

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To 500 µL of plasma, add 1 mL of acetonitrile to precipitate proteins.

    • Vortex the mixture and then centrifuge.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Filter the reconstituted sample through a 0.22 µm filter before injecting it into the HPLC system.

  • Validation: The method should be validated for linearity, accuracy, precision, and limits of detection and quantification according to established guidelines[2][18].

V. Visualizations

G Figure 1: Proposed Mechanism of Lipid-Enhanced this compound Absorption cluster_formulation Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_absorption Intestinal Absorption This compound This compound This compound + Lipid Vehicle This compound in Lipid Formulation This compound->this compound + Lipid Vehicle Lipid Vehicle Lipid Vehicle Lipid Vehicle->this compound + Lipid Vehicle Dispersion Dispersion into Lipid Droplets This compound + Lipid Vehicle->Dispersion Micelle Formation Mixed Micelle Formation Dispersion->Micelle Formation Bile Salts Bile Salts Bile Salts->Micelle Formation Solubilized this compound This compound within Mixed Micelles Micelle Formation->Solubilized this compound Enterocyte Enterocyte Solubilized this compound->Enterocyte Increased concentration gradient & passive diffusion Systemic Circulation Systemic Circulation Enterocyte->Systemic Circulation G Figure 2: Experimental Workflow for In Vivo Bioavailability Study Animal Acclimation Animal Acclimation Group Assignment Random Assignment to Groups Animal Acclimation->Group Assignment Treatment Group 1 This compound Alone Group Assignment->Treatment Group 1 Treatment Group 2 This compound + Lipid Group Assignment->Treatment Group 2 Daily Dosing Daily Oral Administration Treatment Group 1->Daily Dosing Treatment Group 2->Daily Dosing Blood & CSF Sampling Periodic Blood and CSF Sample Collection Daily Dosing->Blood & CSF Sampling Sample Processing Plasma/CSF Separation and Storage Blood & CSF Sampling->Sample Processing HPLC Analysis Quantification of This compound Concentration Sample Processing->HPLC Analysis Pharmacokinetic Analysis Pharmacokinetic Modeling and Statistical Analysis HPLC Analysis->Pharmacokinetic Analysis Results Interpretation Comparison of Bioavailability and Interpretation Pharmacokinetic Analysis->Results Interpretation

References

Investigating the potential for ponazuril resistance in protozoan parasites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the potential for ponazuril resistance in protozoan parasites. The content is structured to address common experimental challenges through detailed troubleshooting guides, frequently asked questions (FAQs), standardized experimental protocols, and data summaries.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, a triazine derivative, primarily acts by targeting the apicoplast of susceptible protozoan parasites.[1][2][3] It is believed to interfere with the parasite's pyrimidine synthesis pathway, which is crucial for nucleic acid production and, consequently, parasite replication and proliferation.[4][5] This disruption of the parasite's division process can lead to the formation of multinucleated schizonts and eventual degeneration of the parasite.[6][7]

Q2: Which protozoan parasites are known to be susceptible to this compound?

This compound has demonstrated efficacy against a range of apicomplexan parasites, including:

  • Sarcocystis neurona, the primary causative agent of equine protozoal myeloencephalitis (EPM).[8][9]

  • Toxoplasma gondii, the causative agent of toxoplasmosis.[10][11]

  • Various Eimeria species, which cause coccidiosis in poultry and other livestock.[3][12]

  • Neospora caninum, a cause of neosporosis in dogs and cattle.[2]

  • Cystoisospora spp. (formerly Isospora spp.), a cause of coccidiosis in cats and dogs.[13]

Q3: Is there documented evidence of this compound resistance in field isolates of protozoan parasites?

While the development of resistance to many anticoccidial drugs is a significant concern in veterinary medicine, widespread, clinically significant resistance to this compound has not been extensively reported in the field for parasites like Sarcocystis neurona.[14] However, some studies on Eimeria species have shown reduced sensitivity to triazine compounds, including toltrazuril (from which this compound is derived), suggesting that resistance is possible.[15] Given the history of drug resistance in protozoa, continuous monitoring and research into potential resistance mechanisms are crucial.

Q4: What are the potential molecular mechanisms of this compound resistance?

While the exact mechanisms of this compound resistance are not fully elucidated, potential mechanisms, extrapolated from what is known about drug resistance in other protozoa, may include:

  • Target modification: Mutations in the genes encoding the enzymatic targets of this compound within the apicoplast could reduce drug binding and efficacy.[16]

  • Drug efflux: Overexpression of ATP-binding cassette (ABC) transporters or other efflux pumps could actively remove this compound from the parasite, preventing it from reaching its target.[1][17][18][19]

  • Alterations in drug activation or metabolism: Changes in parasitic metabolic pathways could potentially inactivate this compound.

Troubleshooting Experimental Workflows

Issue 1: Inconsistent results in in vitro this compound susceptibility assays.

  • Possible Cause: Variability in host cell line confluence, parasite inoculum size, or drug preparation.

  • Troubleshooting Steps:

    • Standardize Host Cell Seeding: Ensure a consistent number of host cells are seeded in each well and that monolayers are uniformly confluent at the time of infection.

    • Accurate Parasite Quantification: Use a hemocytometer or flow cytometry to accurately count and standardize the number of parasites used for infection.

    • Fresh Drug Dilutions: Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure the drug is fully solubilized in the vehicle (e.g., DMSO) before further dilution in culture medium.

    • Include Controls: Always include untreated infected controls (negative control) and a control treated with a known effective concentration of this compound (positive control).

Issue 2: Failure to select for a stable this compound-resistant parasite line in vitro.

  • Possible Cause: Insufficient drug pressure, inadequate duration of selection, or loss of resistant parasites due to fitness costs.

  • Troubleshooting Steps:

    • Stepwise Increase in Drug Concentration: Begin selection with a low concentration of this compound (e.g., IC25 or IC50) and gradually increase the concentration in subsequent passages as the parasite population recovers.

    • Monitor Parasite Viability: Regularly assess parasite viability and replication to ensure the population is not completely eliminated between passages.

    • Clonal Selection: Once a resistant population is established, perform limiting dilution or single-cell sorting to isolate and propagate clonal lines. This will ensure a genetically homogenous resistant population.

    • Periodic Drug-Free Passages: To assess the stability of the resistance phenotype, culture the resistant line in the absence of this compound for several passages and then re-evaluate its susceptibility.

Issue 3: High mortality in the host animal during in vivo selection for this compound resistance in Eimeria species.

  • Possible Cause: The initial dose of Eimeria oocysts is too high, or the starting dose of this compound is not sufficient to control the infection.

  • Troubleshooting Steps:

    • Titrate Oocyst Inoculum: Perform a dose-finding study to determine the optimal number of oocysts that causes a consistent, non-lethal infection in the host animal.

    • Adjust Initial this compound Dose: Ensure the initial dose of this compound provides some level of protection to prevent overwhelming infection and high mortality.

    • Monitor Animal Health: Closely monitor the health of the animals throughout the experiment, providing supportive care as needed. Record clinical signs, weight gain, and fecal oocyst shedding.

Data Presentation: this compound Efficacy

The following tables summarize reported in vitro inhibitory concentrations and in vivo effective doses of this compound against various protozoan parasites. Note that direct comparisons of IC50 values for sensitive versus resistant strains are limited in the current literature.

Table 1: In Vitro Efficacy of this compound Against Protozoan Parasites

Parasite SpeciesStrainHost Cell LineInhibitory ConcentrationReference
Toxoplasma gondiiRHAfrican Green Monkey Kidney>95% inhibition at 5.0 µg/mL[11]
Sarcocystis neurona-Bovine Turbinate>90% inhibition at 1.0 µg/mL[8][20]
Sarcocystis neurona-Bovine Turbinate>95% inhibition at 5.0 µg/mL[8][20]
Neospora caninumNC-1-Inhibition observed at 5 µg/mL[2][3]
Theileria equi-Equine Erythrocyte>500 µg/mL for elimination[7]

Table 2: In Vivo Efficacy of this compound Against Protozoan Parasites

Parasite SpeciesHost AnimalThis compound DoseOutcomeReference
Toxoplasma gondiiMouse10-20 mg/kg/day for 10 daysProtection against fatal toxoplasmosis[10][11]
Eimeria vermiformisMouse20 mg/kg on days 3 and 4 post-infectionNo oocyst shedding[3]
Eimeria tenellaChicken20 mg/L in drinking water for 2 daysOptimal anticoccidial effect[12]
Sarcocystis neuronaHorse20 mg/kg every 7 daysReduced intrathecal antibody response[9]
Cystoisospora spp.Dog/Cat50 mg/kg/day for 3 daysHigh proportion with oocyst excretion below detection[13]

Experimental Protocols

Protocol 1: In Vitro Selection of this compound-Resistant Toxoplasma gondii

This protocol describes a method for generating this compound-resistant Toxoplasma gondii tachyzoites in a human foreskin fibroblast (HFF) cell culture system.

Materials:

  • Toxoplasma gondii tachyzoites (e.g., RH strain)

  • Human foreskin fibroblasts (HFFs)

  • DMEM supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin

  • This compound stock solution (10 mM in DMSO)

  • 25 cm² and 75 cm² tissue culture flasks

  • Sterile PBS

Methodology:

  • Initial Infection: Culture HFFs to confluence in 25 cm² flasks. Infect the HFF monolayer with freshly harvested T. gondii tachyzoites at a multiplicity of infection (MOI) of 1.

  • Initial Drug Exposure: After 2-4 hours of incubation to allow for parasite invasion, replace the culture medium with fresh medium containing this compound at a starting concentration equal to the IC50 for the parental strain.

  • Monitoring and Passage: Monitor the culture daily for signs of parasite replication and host cell lysis. When approximately 80-90% of the host cells have been lysed, harvest the tachyzoites by scraping the monolayer and passing the cell suspension through a 27-gauge needle.

  • Subsequent Passages: Use the harvested tachyzoites to infect a new confluent HFF monolayer in a 25 cm² flask. Maintain the same concentration of this compound.

  • Increasing Drug Pressure: Once the parasite population consistently recovers and lyses the monolayer within a typical timeframe (e.g., 3-5 days) at the current drug concentration, increase the this compound concentration by a factor of 1.5 to 2.

  • Repeat Selection Cycle: Repeat steps 3-5, gradually increasing the this compound concentration over multiple passages.

  • Isolation of Resistant Clones: Once a population demonstrates significant resistance (e.g., can grow in >10-fold the initial IC50), isolate clonal populations by limiting dilution in a 96-well plate.

  • Characterization of Resistance: Determine the IC50 of the resistant clones and compare it to the parental strain. The resistance phenotype should be periodically verified after culturing in the absence of the drug.

Protocol 2: In Vivo Selection of this compound-Resistant Eimeria species in Chickens

This protocol outlines a method for generating this compound-resistant Eimeria species through serial passage in chickens.

Materials:

  • Specific pathogen-free (SPF) chickens (e.g., 2-3 weeks old)

  • Sporulated oocysts of the desired Eimeria species

  • This compound

  • Feed free of anticoccidial drugs

  • Cages with wire floors to allow for fecal collection

  • Saturated salt or sugar solution for oocyst flotation

  • Potassium dichromate solution (2.5% w/v) for oocyst sporulation

Methodology:

  • Initial Infection: Inoculate a group of chickens orally with a known number of sporulated Eimeria oocysts.

  • Drug Administration: Provide this compound in the drinking water or feed at a concentration that is known to be partially effective but not completely inhibitory.

  • Fecal Collection: From day 5 to day 9 post-infection, collect feces from the infected and treated birds.

  • Oocyst Isolation and Sporulation: Homogenize the collected feces and use a saturated salt or sugar solution to float and isolate the oocysts. Wash the oocysts and place them in a 2.5% potassium dichromate solution with aeration at room temperature for 2-3 days to allow for sporulation.

  • Subsequent Passage: Inoculate a new group of chickens with the sporulated oocysts collected from the previous passage.

  • Increase Drug Pressure: In this subsequent passage, increase the concentration of this compound in the feed or water.

  • Repeat Selection Cycle: Repeat steps 3-6 for multiple passages, gradually increasing the this compound concentration.

  • Assessment of Resistance: After several passages, assess the resistance level by comparing the oocyst output and lesion scores of the selected line to the parental strain in chickens treated with a standard dose of this compound.

Visualizations

Experimental Workflow for In Vitro Resistance Selection

in_vitro_selection cluster_setup Initial Setup cluster_selection Selection Cycle cluster_characterization Characterization start Culture Host Cells to Confluence infect Infect with Parental Parasite Strain start->infect add_drug Add this compound (Start at IC50) infect->add_drug monitor Monitor for Parasite Recovery add_drug->monitor harvest Harvest Progeny Parasites monitor->harvest increase_drug Increase this compound Concentration monitor->increase_drug If recovery is consistent passage Infect New Host Cells harvest->passage passage->monitor Repeat at same concentration increase_drug->passage isolate Isolate Clonal Lines increase_drug->isolate After significant resistance develops ic50 Determine IC50 of Resistant Clones isolate->ic50 stability Assess Stability of Resistance ic50->stability

Caption: Workflow for in vitro selection of this compound-resistant parasites.

Putative Signaling Pathway for this compound Resistance

ponazuril_resistance cluster_drug_action This compound Action This compound This compound apicoplast Apicoplast This compound->apicoplast Enters pyrimidine Pyrimidine Synthesis This compound->pyrimidine Inhibits replication Parasite Replication pyrimidine->replication Required for mutation Target Mutation (e.g., in pyrimidine synthesis enzymes) mutation->pyrimidine Prevents Inhibition efflux Increased Drug Efflux (e.g., ABC Transporters) efflux->this compound Exports Drug

Caption: Putative mechanisms of this compound resistance in protozoa.

References

Validation & Comparative

Head-to-head comparison of ponazuril and toltrazuril in Neospora caninum models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy and experimental data of two leading triazine compounds against neosporosis.

Neospora caninum, a leading cause of abortion in cattle worldwide, presents a significant challenge to the livestock industry.[1] The development of effective chemotherapeutic agents is a critical area of research. Among the most promising candidates are the triazine derivatives, ponazuril and its parent compound, toltrazuril. This guide provides a detailed, data-driven comparison of their performance in preclinical Neospora caninum models, drawing from key in vitro and in vivo studies.

Quantitative Efficacy: A Comparative Summary

The following tables summarize the key quantitative data from comparative studies of this compound and toltrazuril in their activity against Neospora caninum.

Table 1: In Vivo Efficacy in Murine Models

ParameterThis compoundToltrazurilStudy DetailsSource
Prevention of Cerebral Lesions Complete preventionComplete preventionC57BL/6 mice infected with 2 x 10⁶ N. caninum tachyzoites, treated with 20 mg/kg/day in drinking water.[2][3]
Reduction in Parasite DNA (PCR) 90% reduction91% reductionSame as above.[2][3]

Table 2: In Vivo Efficacy in Bovine Models

ParameterThis compoundToltrazurilStudy DetailsSource
Parasite Detectability (Brain & Organs) Complete abrogationNot directly compared in the same studyCalves infected with 2 x 10⁸ N. caninum tachyzoites, treated with this compound.[4][5][6]
Clinical Symptoms (Fever) ReducedNot directly compared in the same studySame as above.[3][4]
Anti-Neospora Antibody Levels Significantly lower with 6-day treatmentNot directly compared in the same studySame as above.[4][5]

Table 3: In Vitro Efficacy Against N. caninum Tachyzoites

ParameterThis compoundToltrazurilStudy DetailsSource
Parasite Elimination Required ≥ 30 µg/mlRequired ≥ 30 µg/mlRhesus monkey kidney cell cultures infected with NC-1 strain tachyzoites.[7]
Comparative Efficacy at 30 µg/ml Less effective in reducing parasite numbersMore effective in reducing parasite numbersSame as above.[7]
Ultrastructural Damage Significant lethal damage to apicoplast and mitochondrionSignificant lethal damage to apicoplast and mitochondrionSame as above.[7]

Experimental Protocols

A clear understanding of the methodologies employed in these studies is crucial for interpretation and replication.

In Vivo Murine Model Protocol [2][3]

  • Animal Model: C57BL/6 mice.

  • Parasite Strain and Inoculum: 2 x 10⁶ Neospora caninum tachyzoites administered intraperitoneally.

  • Drug Administration: this compound or toltrazuril (20 mg/kg body weight per day) was provided in the drinking water.

  • Monitoring and Endpoints:

    • Clinical: Assessment of symptoms.

    • Histological: Immunohistochemical analysis of brain tissue for lesions and parasite presence.

    • Molecular: PCR analysis of brain tissue to detect and quantify parasite DNA.

In Vivo Bovine Model Protocol [4][5][6]

  • Animal Model: Calves.

  • Parasite Strain and Inoculum: 2 x 10⁸ Neospora caninum tachyzoites, with half of the dose administered intravenously and the other half subcutaneously.

  • Drug Administration: this compound was administered orally. Different treatment durations (1 day vs. 6 consecutive days) were tested.

  • Monitoring and Endpoints:

    • Molecular: PCR for parasite DNA in the brain and other organs.

    • Pathological: Immunohistochemistry on various organs.

    • Clinical: Monitoring of symptoms such as fever.

    • Serological: Measurement of anti-Neospora antibody concentrations.

In Vitro Cell Culture Protocol [7]

  • Cell Line: Rhesus monkey kidney cells.

  • Parasite Strain: Neospora caninum NC-1 strain tachyzoites.

  • Drug Treatment: Infected cell cultures were incubated for 4-12 hours in media containing 0, 1, 10, or 100 µg/ml of either this compound or toltrazuril.

  • Analysis:

    • Light Microscopy: To assess the number of parasites.

    • Electron Microscopy: To observe ultrastructural changes in the tachyzoites.

Mechanism of Action and Experimental Workflow

The diagrams below illustrate the proposed mechanism of action for these triazine compounds and a typical experimental workflow for their evaluation.

Caption: Proposed mechanism of action for this compound and toltrazuril.

G cluster_analysis Endpoint Analysis start Start: In Vivo Study infection Infect Animal Models (e.g., Mice, Calves) with N. caninum Tachyzoites start->infection grouping Divide into Treatment Groups: 1. This compound 2. Toltrazuril 3. Untreated Control infection->grouping treatment Administer Drugs (e.g., in drinking water, oral gavage) grouping->treatment monitoring Monitor Clinical Signs, Body Weight, etc. treatment->monitoring endpoints Collect Samples at Study Endpoint (e.g., Brain, Spleen, Liver) monitoring->endpoints PCR PCR for Parasite DNA endpoints->PCR Histo Immunohistochemistry for Lesions & Parasites endpoints->Histo Sero Serology for Antibody Levels endpoints->Sero conclusion Compare Efficacy: Reduction in Parasite Burden, Lesion Scores, and Clinical Signs PCR->conclusion Histo->conclusion Sero->conclusion

Caption: General experimental workflow for in vivo drug efficacy studies.

Discussion and Conclusion

Both this compound and toltrazuril demonstrate high efficacy against Neospora caninum in experimental settings. In a murine model, both drugs were remarkably effective at preventing the development of cerebral lesions, a key pathological feature of neosporosis, and significantly reduced the parasite load in the brain.[2] this compound has also shown excellent results in a larger animal model, completely clearing detectable parasites in the brains of experimentally infected calves.[4][5]

The in vitro data suggests a subtle difference, with toltrazuril showing a slight edge in reducing parasite numbers at a concentration of 30 µg/ml.[7] However, it is crucial to note that at this concentration, both compounds inflicted severe and likely fatal damage to essential parasite organelles, specifically the apicoplast and mitochondrion.[7] This aligns with the proposed mechanism of action for triazine compounds, which are believed to target these unique protozoal structures, potentially disrupting critical metabolic pathways like pyrimidine synthesis.[8][9]

References

Ponazuril vs. Diclazuril: A Comparative Analysis for EPM Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of ponazuril and diclazuril, two leading triazine antiprotozoal agents for the treatment of Equine Protozoal Myeloencephalitis (EPM). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform further research and development in this critical area of equine health.

Equine Protozoal Myeloencephalitis, primarily caused by the protozoan Sarcocystis neurona, is a significant neurological disease in horses.[1][2] Both this compound and diclazuril have demonstrated efficacy in treating EPM, and understanding their comparative performance is crucial for advancing therapeutic strategies.[1] Both drugs are believed to act by targeting the apicoplast, a non-photosynthetic plastid in the parasite, thereby disrupting its function.[3]

Comparative Efficacy

This compound and diclazuril have been evaluated in both in vitro and clinical settings. While direct head-to-head clinical trials are not extensively published, existing data provides valuable insights into their respective potencies and clinical outcomes.

In Vitro Efficacy against Sarcocystis neurona

In cell culture assays, both compounds have shown high efficacy in inhibiting the growth and replication of S. neurona merozoites.

DrugConcentrationEffectReference
This compound 1.0 µg/mL>90% inhibition of merozoite production[4]
5.0 µg/mL>95% inhibition of merozoite production[4]
Diclazuril 0.1 ng/mL>80% inhibition of merozoite production[5]
1.0 ng/mL>95% inhibition of merozoite production[5]
Clinical Efficacy in Horses with EPM

Clinical studies have reported similar rates of improvement in horses treated with either this compound or diclazuril. It is important to note that these figures are from separate studies and not from a direct comparative trial.

DrugDosageDurationClinical Improvement RateReference
This compound 5 mg/kg or 10 mg/kg, daily28 days62% of horses improved[6][7]
Diclazuril 5.5 mg/kg, daily28 days70% of horses that completed treatment improved[6]

Pharmacokinetic Profiles

A critical aspect of EPM treatment is the ability of the drug to cross the blood-brain barrier and reach therapeutic concentrations in the central nervous system (CNS).

ParameterThis compoundDiclazuril
Administration Oral pasteOral pellets
Loading Dose A loading dose of 15 mg/kg is suggested to achieve steady-state CSF concentrations more rapidly.[8]Not typically required.
Time to Peak Plasma Concentration Approximately 1 week to reach steady-state without a loading dose.[8]Peak plasma concentrations occur 8-24 hours after administration.[9]
CSF Concentration (Steady-State) 0.16 ± 0.06 µg/L (at 5 mg/kg dose)25 ng/mL (at 1 mg/kg dose)[10]
Plasma Half-life ~38 hours[8]~43 hours[11]

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. Below are generalized methodologies based on published studies.

In Vitro Inhibition of Sarcocystis neurona Merozoite Production

This protocol outlines a typical cell culture-based assay to determine the efficacy of antiprotozoal compounds.

Objective: To quantify the inhibition of S. neurona merozoite production in the presence of varying concentrations of this compound or diclazuril.

Materials:

  • Sarcocystis neurona merozoites

  • Bovine turbinate (BT) or other suitable host cell line

  • Cell culture medium (e.g., RPMI 1640 with fetal bovine serum)

  • This compound and diclazuril stock solutions

  • Incubator (37°C, 5% CO2)

  • Inverted microscope

  • Cell counting apparatus (e.g., hemocytometer)

Procedure:

  • Cell Culture Preparation: Seed host cells in multi-well plates and culture until a confluent monolayer is formed.

  • Infection: Infect the host cell monolayers with a known quantity of S. neurona merozoites.

  • Drug Application: After an initial incubation period to allow for parasite invasion, replace the medium with fresh medium containing serial dilutions of the test compound (this compound or diclazuril). Include a drug-free control.

  • Incubation: Incubate the plates for a period sufficient for multiple rounds of parasite replication (e.g., 5-7 days).

  • Quantification of Merozoites: Harvest the merozoites from the supernatant and lyse the host cells to release intracellular merozoites. Count the total number of merozoites per well.

  • Data Analysis: Calculate the percentage inhibition of merozoite production for each drug concentration compared to the untreated control.

Clinical Efficacy Trial in Horses with EPM

This protocol describes a generalized framework for a clinical trial to evaluate the efficacy of a treatment for EPM in a field setting.

Objective: To assess the clinical improvement in horses diagnosed with EPM following treatment with this compound or diclazuril.

Study Population:

  • Horses with a confirmed diagnosis of EPM based on:

    • Presence of neurological signs consistent with EPM.

    • Exclusion of other neurological diseases.

    • Positive immunodiagnostic testing of serum and cerebrospinal fluid (CSF) for antibodies against S. neurona.[12]

Procedure:

  • Baseline Evaluation: Conduct a thorough neurological examination and assign a neurological score (e.g., on a 0 to 5 scale).[7] Collect blood and CSF for analysis.

  • Treatment Administration: Administer the assigned treatment (this compound or diclazuril) at the specified dosage and duration.

  • Monitoring: Monitor horses for any adverse effects throughout the treatment period.

  • Follow-up Evaluations: Repeat the neurological examination and sample collection at predetermined intervals (e.g., at the end of treatment and several months post-treatment).

  • Outcome Assessment: Define clinical success based on criteria such as a significant improvement in the neurological score or conversion to negative on CSF antibody tests.[7]

Visualizations

Mechanism of Action: Targeting the Apicoplast

Both this compound and diclazuril are triazine derivatives that are thought to disrupt the function of the apicoplast in Sarcocystis neurona. The apicoplast is a vital organelle involved in various metabolic pathways, and its disruption leads to the inhibition of parasite replication and eventual death.

G cluster_drug Triazine Drugs cluster_parasite Sarcocystis neurona This compound This compound This compound->Inhibition Diclazuril Diclazuril Diclazuril->Inhibition Apicoplast Apicoplast MetabolicPathways Metabolic Pathways Apicoplast->MetabolicPathways Essential for MetabolicPathways->Disruption ParasiteReplication Parasite Replication Inhibition->Apicoplast Inhibit Disruption->ParasiteReplication Disrupts

Caption: Proposed mechanism of action of this compound and diclazuril.

Experimental Workflow: In Vitro Drug Efficacy Testing

The following diagram illustrates a typical workflow for assessing the in vitro efficacy of antiprotozoal drugs against Sarcocystis neurona.

G A Culture Host Cells B Infect with S. neurona A->B C Add Drug (this compound or Diclazuril) B->C D Incubate C->D E Quantify Merozoites D->E F Analyze Data E->F

Caption: Workflow for in vitro drug efficacy testing.

Experimental Workflow: Clinical Trial in Horses

This diagram outlines the key phases of a clinical trial to evaluate EPM treatments in horses.

G A Horse Selection & Diagnosis B Baseline Neurological Assessment A->B C Treatment Administration B->C D Monitor for Adverse Effects C->D E Follow-up Neurological Assessment C->E F Data Analysis & Outcome E->F

Caption: Workflow for a clinical trial of EPM treatments.

References

Efficacy of Ponazuril Relative to Other Triazine-Based Antiprotozoals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazine-based compounds represent a critical class of antiprotozoal agents in veterinary medicine, widely utilized for the treatment and prevention of diseases caused by apicomplexan parasites. Among these, ponazuril, toltrazuril, and diclazuril are prominent members, demonstrating broad-spectrum activity against coccidiosis, equine protozoal myeloencephalitis (EPM), neosporosis, and toxoplasmosis.[1][2][3] This guide provides an objective comparison of the efficacy of this compound relative to toltrazuril and diclazuril, supported by experimental data, detailed methodologies, and visualizations of key biological and experimental processes.

This compound is a metabolite of toltrazuril, and both are structurally related to diclazuril.[4] Their primary mechanism of action involves targeting the apicoplast, a non-photosynthetic plastid organelle essential for parasite survival.[5][6] This targeted action disrupts key metabolic processes, including pyrimidine synthesis and nuclear division, ultimately leading to the parasite's death.[2][5][6]

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of this compound, toltrazuril, and diclazuril from various in vivo and in vitro studies.

Table 1: In Vivo Efficacy Against Coccidiosis (Ovine)
DrugDosageParasiteEfficacy (% Oocyst Reduction)Reference
Diclazuril 1 mg/kgEimeria ovinoidalis/Eimeria marsica91.87% - 92.59%[7]
Eimeria crandallis/Eimeria weybridgensis75.34% - 80.10%[7]
Toltrazuril 20 mg/kgEimeria ovinoidalis/Eimeria marsica>97%[7]
Eimeria crandallis/Eimeria weybridgensis93.26% - 98.88%[7]
Table 2: In Vivo Efficacy Against Coccidiosis in a Murine Model (Eimeria vermiformis)
DrugDosageOutcome MeasureResultReference
Toltrazuril 15 mg/kgOocyst ExcretionComplete prevention[8][9]
Body Weight GainSignificantly higher than control and diclazuril-treated groups[9][10]
Diclazuril 5 mg/kgOocyst ExcretionReduction, but not complete prevention[9]
Body Weight GainNo significant difference from infected, untreated control[9][10]
Table 3: In Vitro Efficacy Against Toxoplasma gondii
DrugConcentrationEffectReference
This compound 0.1, 1.0, 5.0 µg/mLSignificant inhibition of tachyzoite production[11][12]
Table 4: Treatment of Equine Protozoal Myeloencephalitis (EPM)
DrugTypical DosageTreatment DurationReported Success RateReference
This compound 5 mg/kg daily28 days~60% improvement
Diclazuril 1 mg/kg daily28 days~60-70% improvement[13]

Mechanism of Action

Triazine antiprotozoals, including this compound, toltrazuril, and diclazuril, exert their effect by targeting the parasite's apicoplast, an organelle of prokaryotic origin.[5][6] This organelle is involved in essential metabolic pathways, making it an excellent drug target as it is absent in host cells. The primary mechanisms of action include:

  • Inhibition of Nuclear Division: These drugs interfere with the nuclear division of schizonts and merozoites, leading to the formation of multinucleated stages and inhibiting cytokinesis.[5][6]

  • Disruption of Pyrimidine Synthesis: this compound has been shown to inhibit enzymes crucial for pyrimidine synthesis, which are essential for nucleic acid production and parasite replication.[2]

  • Damage to the Apicoplast: Ultrastructural studies have shown that these drugs cause vacuolization and degeneration of the parasite's cytoplasm and apicoplast.[5][6]

This compound This compound apicoplast Apicoplast This compound->apicoplast Targets nucleus Nucleus This compound->nucleus Inhibits Nuclear Division pyrimidine Pyrimidine Synthesis This compound->pyrimidine Inhibits Synthesis toltrazuril Toltrazuril toltrazuril->apicoplast Targets toltrazuril->nucleus Inhibits Nuclear Division diclazuril Diclazuril diclazuril->apicoplast Targets diclazuril->nucleus Inhibits Nuclear Division apicoplast->nucleus Supports apicoplast->pyrimidine Essential for parasite_death Parasite Death

Caption: Mechanism of action of triazine antiprotozoals.

Experimental Protocols

In Vitro Efficacy Assessment (Toxoplasma gondii)

This protocol is based on the methodology described for testing the efficacy of this compound against Toxoplasma gondii tachyzoites.[11][12]

  • Cell Culture: African green monkey kidney (Vero) cells are cultured in appropriate media until a confluent monolayer is formed in 24-well plates.

  • Parasite Infection: Tachyzoites of the RH strain of Toxoplasma gondii are harvested and used to infect the Vero cell monolayers at a specified multiplicity of infection.

  • Drug Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations (e.g., 0.1, 1.0, and 5.0 µg/mL). Control wells receive the solvent alone.

  • Incubation: The infected and treated cell cultures are incubated for a defined period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Efficacy Evaluation: The number of tachyzoites in treated and control wells is determined. This can be achieved by methods such as:

    • Microscopic Counting: Staining the cells and counting the number of parasites per field of view or per 100 host cells.

    • Plaque Assay: Assessing the ability of parasites to form plaques (zones of cell lysis) in the monolayer.

    • Quantitative PCR (qPCR): Quantifying parasite DNA in the cell cultures.

  • Data Analysis: The inhibition of parasite proliferation is calculated as a percentage relative to the untreated control. IC50 values (the concentration of the drug that inhibits 50% of parasite growth) can be determined by regression analysis.

start Start cell_culture Culture Vero Cells to Confluence start->cell_culture infection Infect Cells with T. gondii Tachyzoites cell_culture->infection treatment Add this compound at Various Concentrations infection->treatment incubation Incubate for 48-72 hours treatment->incubation evaluation Evaluate Parasite Proliferation (Microscopy, Plaque Assay, qPCR) incubation->evaluation analysis Calculate % Inhibition and IC50 Value evaluation->analysis end End analysis->end

Caption: In vitro efficacy testing workflow.

In Vivo Efficacy Assessment in a Murine Model of Coccidiosis

This protocol is a generalized representation based on studies comparing toltrazuril and diclazuril in mice.[8][9][10]

  • Animal Model: Male C57BL/6J mice, 7-8 weeks old, are used. Animals are housed under specific pathogen-free conditions.

  • Parasite Infection: Mice are orally inoculated with a standardized dose of sporulated Eimeria vermiformis oocysts (e.g., 1,000 oocysts per mouse).

  • Drug Administration:

    • Toltrazuril Group: Mice are treated orally with toltrazuril at a specified dosage (e.g., 15 mg/kg) on a designated day post-infection (e.g., day 3).

    • Diclazuril Group: Mice are treated orally with diclazuril at a specified dosage (e.g., 5 mg/kg) on the same day post-infection.

    • Control Group: An infected, untreated group receives a placebo.

    • Healthy Group: An uninfected, untreated group serves as a baseline for body weight.

  • Data Collection:

    • Oocyst Shedding: Fecal samples are collected over a specified period (e.g., daily from day 4 to day 10 post-infection), and the number of oocysts per gram of feces (OPG) is determined using a McMaster chamber.

    • Body Weight: Body weight of all mice is recorded daily.

    • Clinical Signs: Mice are monitored for clinical signs of coccidiosis (e.g., diarrhea, lethargy).

    • Lesion Scoring: At the end of the experiment, a subset of mice from each group may be euthanized for post-mortem examination and scoring of intestinal lesions.

  • Data Analysis:

    • The reduction in oocyst shedding in the treated groups is calculated relative to the infected, untreated control group.

    • Body weight gain is compared among all groups.

    • Statistical analysis (e.g., ANOVA) is used to determine the significance of the differences between groups.

start Start infection Infect Mice with Eimeria vermiformis Oocysts start->infection grouping Divide into Treatment Groups (Toltrazuril, Diclazuril, Control) infection->grouping treatment Administer Drugs Orally on Day 3 Post-Infection grouping->treatment data_collection Collect Data: - Oocyst Shedding (OPG) - Body Weight - Clinical Signs treatment->data_collection analysis Analyze Data: - % Oocyst Reduction - Body Weight Gain Comparison data_collection->analysis end End analysis->end

Caption: In vivo efficacy testing workflow.

Discussion and Conclusion

The available data indicates that both this compound and other triazine-based antiprotozoals, toltrazuril and diclazuril, are effective against a range of apicomplexan parasites.

Coccidiosis: In the treatment of ovine coccidiosis, toltrazuril demonstrated higher efficacy in reducing oocyst shedding compared to diclazuril, particularly against Eimeria crandallis/Eimeria weybridgensis.[7] Similarly, in a murine model, toltrazuril completely prevented oocyst excretion and led to better weight gain than diclazuril.[8][9][10] While direct comparative data for this compound in these models is limited, as a metabolite of toltrazuril, it is expected to have a similar spectrum of activity.

Equine Protozoal Myeloencephalitis (EPM): For EPM, both this compound and diclazuril are established treatments with comparable reported success rates.[14][13] The choice between these drugs may depend on factors such as formulation, cost, and veterinarian preference. Toltrazuril is also used for EPM, with some sources suggesting it may be more effective in acute cases or those with deep neural involvement due to its rapid action.[1]

Toxoplasmosis and Neosporosis: In vitro studies have confirmed the potent activity of this compound against Toxoplasma gondii.[11][12] Both this compound and toltrazuril have shown efficacy against Neospora caninum in mice, preventing the formation of cerebral lesions.[15]

References

Validating the Therapeutic Efficacy of Ponazuril in a Novel Parasite Infection Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic efficacy of ponazuril against various parasites, juxtaposed with alternative treatments. The information is supported by experimental data from both in vitro and in vivo studies, offering a comprehensive resource for evaluating this compound's potential in novel parasite infection models.

Executive Summary

This compound, a triazine-based antiprotozoal agent, has demonstrated significant efficacy against a range of apicomplexan parasites. It is the approved treatment for Equine Protozoal Myeloencephalitis (EPM) caused by Sarcocystis neurona and shows considerable activity against Neospora caninum, Toxoplasma gondii, and various species of coccidia.[1][2][3] Its mechanism of action is believed to involve the disruption of the parasite's apicoplast, an organelle essential for its survival, and may also interfere with pyrimidine synthesis, a crucial process for nucleic acid production.[4][5][6] This guide presents a compilation of quantitative data from various studies to facilitate a direct comparison of this compound with other therapeutic alternatives.

Data Presentation: this compound vs. Alternative Treatments

The following tables summarize the quantitative data on the efficacy of this compound and its alternatives against key parasites.

Table 1: In Vitro Efficacy of this compound and Alternatives against Sarcocystis neurona

TreatmentConcentrationEfficacy MetricResultReference
This compound1.0 µg/mLInhibition of merozoite production>90%[7][8]
This compound5.0 µg/mLInhibition of merozoite production>95%[7][8]
Decoquinate20 nMInhibition of merozoite production100%[9]
Decoquinate240 nMCidal for developing schizonts100%[9]

Table 2: In Vivo Efficacy of this compound and Alternatives against Neospora caninum

Animal ModelTreatmentDosageEfficacy MetricResultReference
MiceThis compound20 mg/kg/day (in drinking water)Prevention of cerebral lesions100%[1][10]
MiceThis compound20 mg/kg/day (in drinking water)Reduction in parasite DNA detectability90%[1][10]
MiceToltrazuril20 mg/kg/day (in drinking water)Prevention of cerebral lesions100%[1][10]
MiceToltrazuril20 mg/kg/day (in drinking water)Reduction in parasite DNA detectability91%[1][10]

Table 3: In Vivo Efficacy of this compound and Alternatives against Toxoplasma gondii

Animal ModelTreatmentDosageEfficacy MetricResultReference
MiceThis compound10 or 20 mg/kg/day for 10 days (prophylactic)Protection against acute toxoplasmosis100%[11]
MiceThis compound10 or 20 mg/kg/day for 10 days (3 days post-infection)Protection from fatal toxoplasmosis100%[11]
MiceThis compound20 or 50 mg/kg/day for 10 days (6 days post-infection)Protection from fatal toxoplasmosis100%[11]
MicePyrimethamine + Sulfadiazine10 mg/kg + 40 mg/kg daily30-Day Survival Rate80%[12]
MicePyrimethamine + Sulfadiazine10 mg/kg + 40 mg/kg dailyMean Brain Cyst Reduction65%[12]
MiceTrimethoprim-SulfamethoxazoleNot specifiedClinical and radiologic response75%[13]

Table 4: Efficacy of this compound and Alternatives against Coccidiosis in Poultry

TreatmentDosageEfficacy MetricResultReference
This compound20 mg/L in drinking water for 2 daysAnticoccidial Index (ACI)196.9 (Superior to toltrazuril)
Toltrazuril25 ppm in feedReduction in oocyst excretionSignificant reduction[14]
Amprolium150 ppm in feedReduction in oocyst excretionLess effective than toltrazuril[14]
DiclazurilNot specifiedReduction in oocyst excretionSuperior to amprolium[15]

Experimental Protocols

In Vitro Inhibition of Sarcocystis neurona Merozoite Production
  • Cell Culture: Bovine turbinate (BT) cells are grown to confluency in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

  • Infection: Confluent cell monolayers are infected with S. neurona merozoites.

  • Treatment: After an incubation period to allow for parasite invasion, the culture medium is replaced with a medium containing various concentrations of the test compound (e.g., this compound). Control cultures receive a medium without the drug.

  • Efficacy Assessment: After a defined period (e.g., 5-7 days), the number of merozoites in the culture supernatant is quantified using a hemocytometer or an automated cell counter. The percentage inhibition of merozoite production is calculated relative to the untreated control.

In Vivo Murine Model of Neospora caninum Infection
  • Animal Model: Female BALB/c mice (6-8 weeks old) are commonly used.

  • Infection: Mice are infected intraperitoneally with N. caninum tachyzoites (e.g., 2 x 10^6 tachyzoites per mouse).[1]

  • Treatment: Treatment with the test compound (e.g., this compound in drinking water) is initiated either prophylactically (before infection) or therapeutically (after infection) for a specified duration.

  • Efficacy Assessment:

    • Clinical Signs: Mice are monitored daily for clinical signs of neosporosis (e.g., neurological signs, weight loss).

    • Histopathology: At the end of the study, brain tissue is collected, fixed, and examined for the presence of lesions and parasites.

    • Parasite Load: Quantitative PCR (qPCR) can be performed on brain tissue to determine the parasite burden.

In Vivo Equine Model of Sarcocystis neurona Infection (EPM)
  • Animal Model: Healthy horses seronegative for S. neurona.

  • Infection: Horses are challenged with a known number of S. neurona sporocysts administered via nasogastric tube.[16]

  • Treatment: Treatment with this compound (e.g., 5 mg/kg or 10 mg/kg orally once daily) is administered for a defined period (e.g., 28 days).[2]

  • Efficacy Assessment:

    • Neurological Examination: A standardized neurological scoring system is used to assess clinical signs of EPM at regular intervals.

    • Immunoblot Analysis: Cerebrospinal fluid (CSF) and serum are collected to detect antibodies against S. neurona.

    • Clinical Success: Defined as an improvement in the neurological score by at least one grade.[2]

Visualizing the Mechanism and Workflow

To better understand the experimental processes and the proposed mechanism of action of this compound, the following diagrams are provided.

G cluster_workflow In Vivo Efficacy Workflow A Animal Model Selection (e.g., Mice, Horses) B Parasite Challenge (e.g., N. caninum tachyzoites, S. neurona sporocysts) A->B C Treatment Groups - this compound - Alternative Drug - Placebo Control B->C D Drug Administration (Oral, In-feed, etc.) C->D E Monitoring & Data Collection - Clinical Signs - Parasite Load (qPCR) - Histopathology D->E F Efficacy Analysis & Comparison E->F

Experimental Workflow for In Vivo Efficacy Testing.

G cluster_pathway Proposed Mechanism of Action of this compound This compound This compound Apicoplast Apicoplast This compound->Apicoplast Targets Enzyme Enzyme Inhibition (Pyrimidine Synthesis) Apicoplast->Enzyme Replication Parasite Replication Blocked Enzyme->Replication Leads to Death Parasite Death Replication->Death

This compound's Proposed Mechanism of Action.

References

Navigating the Maze of Resistance: A Comparative Guide to Ponazuril and Other Anticoccidial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pervasive threat of drug resistance in Eimeria species, the causative agents of coccidiosis, necessitates a thorough understanding of the cross-resistance profiles of available anticoccidial agents. This guide provides a comprehensive comparison of ponazuril, a triazine-based anticoccidial, with other commonly used drugs, supported by available experimental data. Our objective is to furnish researchers and drug development professionals with the critical information needed to devise effective coccidiosis control strategies and guide future research.

Understanding the Mechanisms: A Basis for Cross-Resistance

Cross-resistance, the phenomenon where resistance to one drug confers resistance to another, is most common among compounds with similar modes of action.[1] Anticoccidial drugs are broadly categorized by their mechanism of action, which dictates their potential for cross-resistance.

  • Triazines (this compound, Toltrazuril, Diclazuril): These agents disrupt the parasite's nuclear division during schizogony and gametogony, effectively halting its replication. This compound, a metabolite of toltrazuril, is thought to target the apicoplast of the parasite, an organelle essential for its metabolic processes.

  • Ionophores (Monensin, Salinomycin, Narasin, etc.): This class of antibiotics disrupts the ion gradients across the parasite's cell membrane, leading to osmotic imbalance and cell death.[2]

  • Amprolium: This compound is a thiamine antagonist, competing with thiamine for uptake by the parasite and disrupting its carbohydrate metabolism.[3]

  • Quinolones (e.g., Decoquinate): These drugs interfere with the parasite's mitochondrial respiration.

  • Sulfonamides: These agents inhibit folic acid synthesis in the parasite.

The distinct mechanism of action of triazines compared to other classes of anticoccidials suggests a lower likelihood of cross-resistance.

Quantitative Data on Cross-Resistance

Direct experimental studies exhaustively detailing cross-resistance between this compound and a wide array of other anticoccidial agents are limited in publicly available literature. However, extensive research on the closely related triazines, diclazuril and toltrazuril, provides strong inferential evidence for the performance of this compound.

A pivotal study demonstrated that diclazuril was effective against Eimeria tenella strains resistant to a broad spectrum of anticoccidials, including amprolium, clopidol, dinitolmide, halofuginone, methyl benzoquate, monensin, and robenidine.[4] This suggests a lack of cross-resistance between the triazine class and these other established anticoccidial families.

Conversely, some degree of cross-resistance has been observed among triazine compounds themselves. For instance, partial cross-resistance has been noted between metabolites of the novel triazine nitromezuril and both diclazuril and toltrazuril.[5] This indicates that while triazines are generally effective against strains resistant to other drug classes, resistance mechanisms that develop against one triazine may confer some level of resistance to others within the same class.

The following tables summarize the expected efficacy of this compound (based on data from related triazines) against Eimeria strains with known resistance to other anticoccidial agents.

Table 1: Efficacy of Triazines (Inferred for this compound) Against Eimeria Strains Resistant to Other Anticoccidial Classes

Resistant to:Drug ClassEfficacy of Triazines (this compound)Key Findings
MonensinIonophoreHigh Diclazuril was effective against monensin-resistant E. tenella.[4]
SalinomycinIonophoreHigh No direct studies found, but inferred from lack of cross-resistance with other ionophores.
AmproliumThiamine AntagonistHigh Diclazuril was effective against amprolium-resistant E. tenella.[4]
DecoquinateQuinoloneHigh No direct studies found, but different mechanisms of action suggest low cross-resistance risk.
SulfonamidesFolic Acid Synthesis InhibitorHigh No direct studies found, but different mechanisms of action suggest low cross-resistance risk.

Table 2: Cross-Resistance Within the Triazine Class

Resistant to:Efficacy of this compoundKey Findings
DiclazurilPotentially Reduced Partial cross-resistance has been observed among different triazine compounds and their metabolites.[5]
ToltrazurilPotentially Reduced As this compound is a metabolite of toltrazuril, resistance to the parent compound is likely to confer some level of resistance to this compound.

Experimental Protocols

The standard method for assessing the efficacy and cross-resistance of anticoccidial drugs is the Anticoccidial Sensitivity Test (AST) .[6][7]

Objective: To determine the in vivo efficacy of an anticoccidial agent against a specific Eimeria strain, including those with known resistance to other drugs.

Materials:

  • Broiler chickens (typically 10-14 days old), coccidia-free.

  • Cages with wire floors to prevent reinfection.

  • The Eimeria strain of interest (e.g., a field isolate with known resistance to a specific drug).

  • The anticoccidial drug to be tested (e.g., this compound).

  • Control anticoccidial drug(s) with known efficacy or resistance profiles.

  • Unmedicated feed.

  • Medicated feed containing the test and control drugs at specified concentrations.

Procedure:

  • Animal Acclimation: Birds are housed in a controlled environment and fed unmedicated feed for a period to acclimatize.

  • Group Allocation: Birds are randomly allocated to different treatment groups, including:

    • Uninfected, unmedicated control.

    • Infected, unmedicated control.

    • Infected, medicated with the test drug (this compound).

    • Infected, medicated with a control drug.

  • Infection: Birds in the infected groups are orally inoculated with a standardized dose of sporulated Eimeria oocysts.

  • Medication: Medicated feed is provided to the respective groups, typically starting 24-48 hours before infection and continuing for a specified period (e.g., 7 days post-infection).

  • Data Collection (typically 5-7 days post-infection):

    • Weight Gain: Individual or group body weights are recorded.

    • Feed Conversion Ratio (FCR): Feed intake and weight gain are measured to determine feed efficiency.

    • Lesion Scoring: A subset of birds from each group is euthanized, and the intestines are examined for the presence and severity of coccidial lesions. Lesions are scored on a scale of 0 to 4.

    • Oocyst Counts: Fecal samples are collected, and the number of oocysts per gram (OPG) is determined using a McMaster chamber.

  • Data Analysis: The efficacy of the anticoccidial drug is evaluated using several indices:

    • Anticoccidial Index (ACI): A composite score based on weight gain, survival rate, lesion score, and oocyst count.

    • Percent Optimum Anticoccidial Activity (POAA): Calculated based on the survival and growth rate of the medicated group relative to the uninfected and infected control groups.

Visualizing the Pathways and Processes

To better understand the mechanisms of action and the workflow of resistance testing, the following diagrams are provided.

Anticoccidial_Mechanism_of_Action cluster_Parasite Eimeria Parasite cluster_Drugs Anticoccidial Agents Apicoplast Apicoplast (Metabolism) Mitochondrion Mitochondrion (Respiration) Nucleus Nucleus (Replication) Cell_Membrane Cell Membrane (Ion Transport) Metabolic_Pathways Metabolic Pathways (e.g., Folic Acid, Thiamine) This compound This compound (Triazine) This compound->Apicoplast Targets Apicoplast This compound->Nucleus Inhibits Nuclear Division Ionophores Ionophores Ionophores->Cell_Membrane Disrupts Ion Gradients Quinolones Quinolones Quinolones->Mitochondrion Inhibits Respiration Amprolium Amprolium Amprolium->Metabolic_Pathways Thiamine Antagonist Sulfonamides Sulfonamides Sulfonamides->Metabolic_Pathways Inhibits Folic Acid Synthesis

Caption: Mechanisms of action of different anticoccidial drug classes.

AST_Workflow start Start: Obtain Coccidia-Free Broiler Chicks acclimatize Acclimatize Birds with Unmedicated Feed start->acclimatize allocate Randomly Allocate to Treatment Groups acclimatize->allocate groups Treatment Groups: - Uninfected Control - Infected Control - Infected + this compound - Infected + Other Drugs allocate->groups medicate Provide Medicated Feed to Respective Groups groups->medicate infect Infect Birds with Resistant Eimeria Strain medicate->infect collect_data Collect Data (5-7 days post-infection): - Weight Gain - FCR - Lesion Scores - Oocyst Counts infect->collect_data analyze Analyze Data and Calculate Efficacy Indices (ACI, POAA) collect_data->analyze end End: Determine Cross-Resistance Profile analyze->end

Caption: Experimental workflow for an Anticoccidial Sensitivity Test (AST).

Cross_Resistance_Logic cluster_Mechanisms Mechanism of Action cluster_Resistance Cross-Resistance Potential similar_moa Similar Mechanism of Action high_prob High Probability similar_moa->high_prob e.g., Ionophore A vs. Ionophore B different_moa Different Mechanism of Action low_prob Low Probability different_moa->low_prob e.g., this compound (Triazine) vs. Monensin (Ionophore)

Caption: Logical relationship between mechanism of action and cross-resistance.

References

Ponazuril Demonstrates High Efficacy Against Sulfonamide-Resistant Coccidia

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data indicates that ponazuril is a highly effective treatment for coccidiosis, particularly in cases involving sulfonamide-resistant strains of Eimeria and other coccidian parasites. As a coccidiocidal agent, this compound actively kills the parasites, offering a significant advantage over coccidiostatic sulfonamides, which only inhibit replication and are increasingly compromised by widespread resistance.

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the phylum Apicomplexa, poses a significant threat to the health and productivity of various animal species, including poultry, livestock, and companion animals.[1] For decades, sulfonamides have been a frontline treatment. However, their extensive use has led to the emergence of drug-resistant strains, necessitating the development of alternative therapeutic agents.[2][3] this compound, a triazinetrione antiprotozoal, has emerged as a potent alternative, demonstrating efficacy where sulfonamides fail.

This compound is the primary active metabolite of toltrazuril and functions by disrupting the parasite's metabolic processes, specifically pyrimidine synthesis, which is essential for DNA replication.[4][5] This mechanism effectively halts the proliferation of protozoa.[4][5] In contrast, sulfonamides act as competitive antagonists of para-aminobenzoic acid (PABA), a precursor for folic acid synthesis in protozoa.[2] Resistance to sulfonamides in coccidia is often associated with mutations in the enzyme dihydropteroate synthase (DHPS), reducing the drug's binding affinity while maintaining the enzyme's function.[6]

Comparative Efficacy: this compound vs. Sulfonamides

Direct comparative studies evaluating this compound against confirmed sulfonamide-resistant coccidia strains are limited. However, the efficacy of its parent compound, toltrazuril, provides strong evidence of its effectiveness. A study conducted in Bangladesh on seven field isolates of Eimeria tenella from chickens demonstrated the high efficacy of toltrazuril against isolates that were found to be resistant to sulphaclozine, a commonly used sulfonamide.[7]

In this study, the efficacy of several anticoccidial drugs was evaluated using a Global Index (GI), which incorporates weight gain, feed conversion ratio, lesion score, oocyst index, and mortality. Toltrazuril consistently showed "very good efficacy" (%GI of the non-infected, non-medicated control >90%), while sulphaclozine was deemed "resistant" (%GI <50%) across all tested isolates.[7]

Table 1: Comparative Efficacy of Toltrazuril and Sulphaclozine Against Eimeria tenella Field Isolates [7]

IsolateToltrazuril Efficacy (%GI)Sulphaclozine Efficacy (%GI)Efficacy Category (Toltrazuril)Efficacy Category (Sulphaclozine)
191.8948.78Very Good EfficacyResistant
290.1145.33Very Good EfficacyResistant
392.4547.65Very Good EfficacyResistant
493.1249.10Very Good EfficacyResistant
590.8746.54Very Good EfficacyResistant
691.5547.88Very Good EfficacyResistant
792.2248.40Very Good EfficacyResistant

Source: Adapted from a 2022 study on anticoccidial efficacy against E. tenella field isolates in Bangladesh.[7]

Furthermore, a study on experimentally infected dogs compared the efficacy of a toltrazuril-based compound with a combination of sulfadimethoxine and dimetridazole. The toltrazuril-treated group showed a significantly faster and more complete reduction in oocyst per gram (OPG) counts, reaching 100% efficacy by day 5 post-treatment. The sulfonamide-based treatment's efficacy increased more gradually, reaching 92.7% by day 25.[8]

Table 2: Efficacy of Toltrazuril-based vs. Sulfadimethoxine-based Compounds in Dogs [8]

Days Post-TreatmentToltrazuril-based Efficacy (%)Sulfadimethoxine-based Efficacy (%)
378.440.6
510045.5
1010047.4
1510065.9
2010090.4
2510092.7

Source: Adapted from a comparative study on commercial coccicidal compounds in experimentally infected dogs.[8]

Experimental Protocols

Anticoccidial Efficacy Testing in Poultry (Adapted from a 2022 Bangladesh Study)[7]
  • Animal Model: Day-old broiler chicks are raised in a coccidia-free environment.

  • Isolates: Field isolates of Eimeria are collected and sporulated.

  • Experimental Design: Chicks are divided into treatment groups: non-infected non-medicated control (NNC), infected non-medicated control (INC), and infected medicated groups for each drug being tested (e.g., this compound, sulfonamide).

  • Infection: At a specified age (e.g., 14 days), chicks in the infected groups are orally inoculated with a standardized dose of sporulated oocysts.

  • Treatment: Medicated groups receive the respective anticoccidial drug in their drinking water or feed at the manufacturer's recommended dosage, starting shortly before or at the time of infection and continuing for a defined period (e.g., 7 days post-infection).

  • Data Collection:

    • Weight Gain: Body weight is measured before infection and at the end of the trial.

    • Feed Conversion Ratio (FCR): Calculated as total feed consumed divided by total weight gain.

    • Oocyst Per Gram (OPG): Fecal samples are collected for several days post-infection, and oocyst counts are performed using a McMaster chamber.

    • Lesion Scoring: At the end of the trial, a subset of birds from each group is euthanized, and intestinal lesions are scored on a scale of 0 to 4 based on severity.

  • Efficacy Calculation: A Global Index (GI) is calculated based on the collected parameters to determine the overall efficacy of the drug.

experimental_workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_data_collection Data Collection & Analysis chicks Day-old chicks in coccidia-free environment grouping Grouping of chicks: - NNC - INC - Medicated chicks->grouping isolates Collection and sporulation of Eimeria isolates infection Oral inoculation with sporulated oocysts isolates->infection grouping->infection Infected groups data Collect data: - Weight gain - FCR - OPG - Lesion scores grouping->data NNC group treatment Administration of anticoccidial drugs infection->treatment Medicated groups infection->data INC group treatment->data analysis Calculate Global Index (GI) and determine efficacy data->analysis

Experimental workflow for anticoccidial efficacy testing.

Mechanisms of Action and Resistance

The distinct mechanisms of action of this compound and sulfonamides are central to understanding the former's efficacy against resistant strains.

signaling_pathways cluster_this compound This compound Action cluster_sulfonamide Sulfonamide Action & Resistance This compound This compound pyrimidine Pyrimidine Synthesis This compound->pyrimidine Inhibits death Parasite Death This compound->death Leads to dna_rep DNA Replication pyrimidine->dna_rep Essential for proliferation Parasite Proliferation dna_rep->proliferation Required for sulfonamide Sulfonamides dhps DHPS Enzyme sulfonamide->dhps Competitively inhibits mutated_dhps Mutated DHPS (Resistant Strain) sulfonamide->mutated_dhps Reduced binding paba PABA paba->dhps Substrate paba->mutated_dhps folic_acid Folic Acid Synthesis dhps->folic_acid mutated_dhps->folic_acid Continues synthesis

Mechanisms of action for this compound and sulfonamides.

Conclusion

The available evidence strongly supports the use of this compound for the treatment of coccidiosis, especially in environments where sulfonamide resistance is prevalent. Its coccidiocidal mechanism of action ensures the elimination of the parasite, leading to a more rapid and complete resolution of infection compared to coccidiostatic sulfonamides. While direct comparative trials of this compound against confirmed sulfonamide-resistant strains are an area for future research, the data from studies on its parent compound, toltrazuril, provide compelling evidence of its superior efficacy. For researchers and drug development professionals, this compound represents a critical tool in the management of coccidiosis in the face of growing antimicrobial resistance.

References

A Comparative Analysis of Ponazuril and Toltrazuril for the Treatment of Coccidiosis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Coccidiosis, a parasitic disease caused by protozoa of the phylum Apicomplexa (primarily Eimeria and Cystoisospora species), poses a significant threat to the health and productivity of livestock, poultry, and companion animals. The triazine derivatives toltrazuril and its active metabolite, ponazuril, are two of the most prominent anticoccidial agents used in veterinary medicine. This guide provides a detailed comparative analysis of their mechanisms of action, clinical efficacy supported by experimental data, and typical research protocols, tailored for an audience in the scientific and drug development community.

Mechanism of Action: A Tale of Two Triazines

Both toltrazuril and this compound are broad-spectrum anticoccidials effective against all intracellular development stages of coccidia, including schizonts, microgametes, and macrogametes.[1] Their primary mode of action involves the disruption of critical metabolic pathways within the parasite.

  • Toltrazuril: This parent compound interferes with multiple cellular processes. It disrupts the division of the parasite's nucleus, thereby halting replication.[1][2] Furthermore, it impairs the parasite's respiratory metabolism by interfering with mitochondrial activity.[1][3] Studies have shown that toltrazuril can induce significant morphological changes in the parasite, such as swelling of the endoplasmic reticulum and mitochondria.[3] Some research suggests its activity is primarily focused on the respiratory chain and secondarily on enzymes involved in pyrimidine synthesis.[4]

  • This compound: As the sulfone metabolite of toltrazuril, this compound (toltrazuril sulfone) shares a similar mechanism but is often considered the active agent.[5][6] Its primary mechanism is the inhibition of pyrimidine synthesis, which is essential for the production of nucleic acids (DNA and RNA).[5][7] By blocking this pathway, this compound effectively stops parasite proliferation.[5] It is believed that this compound acts on the apicoplast, a non-photosynthetic plastid organelle unique to apicomplexan parasites, which is a key site for various metabolic processes.[8][9] This targeted action minimizes the impact on the host animal.[5]

Mechanism_of_Action Comparative Mechanism of Action in Eimeria cluster_parasite Eimeria Parasite Cell Mitochondrion Mitochondrion Apicoplast Apicoplast (Pyrimidine Synthesis) ER Endoplasmic Reticulum Nucleus Nucleus Toltrazuril Toltrazuril Toltrazuril->Mitochondrion Impairs Respiratory Chain Toltrazuril->Apicoplast Weakly Inhibits Pyrimidine Synthesis Toltrazuril->ER Causes Swelling Toltrazuril->Nucleus Disrupts Division This compound This compound (Toltrazuril Metabolite) This compound->Apicoplast Strongly Inhibits Pyrimidine Synthesis (Primary Target)

Fig. 1: Targeted cellular pathways of Toltrazuril and this compound.

Comparative Efficacy: Quantitative Analysis

The efficacy of both drugs has been evaluated across numerous species. While both are highly effective, the choice of agent can depend on the host species, severity of infection, and desired outcome. This compound is often preferred for individual companion animals, whereas toltrazuril is widely used in large-scale poultry and livestock operations.[10]

Table 1: Efficacy of this compound and Toltrazuril in Poultry (Eimeria tenella Challenge)

Drug Dosage (in drinking water) Anticoccidial Index (ACI)* Cecal Lesion Score Reduction Oocyst Shedding Source
This compound 20 mg/L for 2 days 196.9 (Superior) Effective relief Decreased [11]
Toltrazuril 25 ppm for 2 days 191.7 Significant reduction Markedly reduced [11][12]
Untreated Control N/A Low Severe lesions High [11][12]

*ACI >180 is considered highly effective.

Table 2: Efficacy of Toltrazuril in Ruminants

Drug Dosage (Oral) Animal Model Key Findings Source
Toltrazuril 15 mg/kg (single dose) First-year grazing calves Significantly fewer days with diarrhea (P<0.0001); +7.3 kg mean body weight gain vs. placebo. [13]

| Toltrazuril | 20 mg/kg (single dose) | Naturally infected lambs | Almost completely prevented clinical coccidiosis; markedly reduced oocyst production. |[14] |

Table 3: Efficacy of this compound in Companion Animals (Cystoisospora spp.)

Drug Dosage (Oral) Animal Model Efficacy (% Animals with Oocyst Excretion Below Detection Limit) Source
This compound 50 mg/kg for 3 days Shelter Dogs 92.9% [15][16]
This compound 50 mg/kg for 3 days Shelter Cats 87.5% [15][16]
This compound 50 mg/kg, single dose Shelter Dogs 76.9% [15][16]
This compound 50 mg/kg, single dose Shelter Cats 80.0% [15][16]
This compound 20 mg/kg, single dose Shelter Dogs 68.8% [15][16]

| This compound | 20 mg/kg, single dose | Shelter Cats | 47.8% |[15][16] |

Resistance Profile

The extensive use of anticoccidial drugs has inevitably led to the emergence of drug-resistant Eimeria strains.[3] Reduced sensitivity and resistance to toltrazuril have been documented in field isolates of Eimeria from poultry and ovine species.[17][18] This is a critical consideration for long-term control strategies. As this compound is the active metabolite, cross-resistance is expected. The development of resistance underscores the need for judicious use of these agents and the exploration of alternative control methods, such as vaccination and botanical compounds.[19][20]

Experimental Protocols for Efficacy Evaluation

Standardized protocols are essential for the reliable assessment of anticoccidial drug efficacy. Most protocols involve controlled challenge studies in the target animal.

Key Methodological Components:

  • Animal Models: Use of coccidia-free animals (e.g., day-old chicks, specific pathogen-free lambs or calves) representative of the target population.[21] Animals are housed in conditions that prevent accidental infection.

  • Parasite Strains: Inoculation with a known number of sporulated oocysts from recent, virulent field isolates or reference strains of Eimeria species (e.g., E. tenella, E. acervulina, E. maxima in chickens).[21][22]

  • Treatment Groups: Studies typically include:

    • Non-infected, non-treated (negative control).

    • Infected, non-treated (positive control).

    • Infected, treated with the test drug (e.g., this compound or toltrazuril) at various dosages.

    • Infected, treated with a reference drug.

  • Drug Administration: The drug is administered via the intended route (e.g., in drinking water, feed, or by oral gavage) at specific time points relative to infection (e.g., prophylactically or therapeutically).[21][22]

  • Data Collection and Efficacy Criteria:

    • Performance: Body weight gain and feed conversion ratio (FCR) are measured over the study period.[19]

    • Clinical Signs: Fecal consistency and presence of diarrhea are scored.[13]

    • Oocyst Shedding: Fecal oocyst counts (Oocysts Per Gram, OPG) are determined using techniques like the McMaster method at set intervals post-infection.[18]

    • Lesion Scoring: At the end of the study, animals are euthanized, and specific sections of the intestine are examined for gross pathological lesions, which are scored on a standardized scale (e.g., 0-4).[17][23]

    • Anticoccidial Index (ACI): A composite score calculated from weight gain, survival rate, and lesion scores to provide an overall measure of efficacy.

Experimental_Workflow General Workflow for Anticoccidial Efficacy Trial A 1. Animal Selection & Acclimatization (Coccidia-Free Host) B 2. Random Allocation to Groups A->B C1 Negative Control (Uninfected, Untreated) B->C1 Group 1 C2 Positive Control (Infected, Untreated) B->C2 Group 2 C3 Treatment Group(s) (Infected, Treated) B->C3 Group 3+ F 5. Monitoring & Data Collection (Weight Gain, FCR, Fecal Scores, OPG) C1->F D 3. Experimental Infection (Oral Inoculation with Eimeria Oocysts) C2->D C3->D E 4. Drug Administration (this compound / Toltrazuril / Placebo) D->E E->F G 6. Necropsy & Lesion Scoring F->G H 7. Statistical Analysis & Efficacy Determination (ACI Calculation) G->H

Fig. 2: Standardized workflow for a controlled anticoccidial drug trial.

Conclusion

This compound and toltrazuril are potent, closely related triazine compounds essential for the control of coccidiosis. Toltrazuril serves as the parent drug widely used in production animals, while its metabolite, this compound, offers high efficacy and is frequently used in companion animals. Their primary mechanism involves disrupting the parasite's ability to replicate by targeting key metabolic pathways, particularly pyrimidine synthesis within the apicoplast.

Quantitative data consistently demonstrates high efficacy for both drugs in reducing oocyst shedding, mitigating intestinal lesions, and improving animal performance. However, the choice between them may be influenced by factors such as the target species, regulatory approval, administration logistics, and cost.[10] The growing concern of drug resistance necessitates careful stewardship of these valuable therapeutic agents and continued research into their mechanisms and optimal use in integrated parasite management programs.

References

Crossing the CNS Frontier: A Comparative Analysis of Ponazuril and Toltrazuril Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the ability of a therapeutic agent to cross the blood-brain barrier (BBB) is paramount, particularly in the context of neurological diseases. This guide provides a detailed comparison of the BBB permeability of two closely related triazine antiprotozoal agents, ponazuril and its parent compound, toltrazuril. The data presented is compiled from key in vivo studies in horses, a relevant animal model for neurological diseases such as Equine Protozoal Myeloencephalitis (EPM).

The effective treatment of central nervous system (CNS) infections hinges on the ability of a drug to penetrate the formidable blood-brain barrier. This compound, the primary active metabolite of toltrazuril, is widely recognized for its capacity to enter the CNS, a critical attribute for its efficacy against neurological parasites.[1][2] Toltrazuril itself can also cross the BBB, and its metabolic conversion to the more CNS-penetrant this compound is a key aspect of its therapeutic action.

Quantitative Comparison of Blood-Brain Barrier Permeability

The following tables summarize the key pharmacokinetic parameters of this compound and toltrazuril in horses, with a focus on their concentrations in serum and cerebrospinal fluid (CSF), a proxy for CNS penetration.

Table 1: this compound Concentrations in Equine Serum and Cerebrospinal Fluid (CSF) Following Oral Administration of this compound (5 mg/kg daily for 28 days)

Time PointMean Serum Concentration (µg/mL)Mean CSF Concentration (µg/mL)CSF to Serum Ratio (%)
Day 74.33 ± 1.100.162 ± 0.05~3.7
Day 14Not ReportedNot ReportedNot Reported
Day 21Not ReportedNot ReportedNot Reported
Day 28Not ReportedNot ReportedNot Reported
Steady State (approx. Day 20)~5.59 (peak)~0.156 - 0.182~2.8 - 3.3
Peak Concentration (Day 15-18)5.590.21~3.8

Data compiled from the Freedom of Information Summary for Marquis™ (15% w/w this compound) Antiprotozoal Oral Paste.[1]

Table 2: Toltrazuril and its Metabolites in Equine Serum and Cerebrospinal Fluid (CSF) Following Oral Administration of Toltrazuril 5% Suspension (Once daily for 10 days)

Dosage GroupMean CSF Toltrazuril Conc. (mg/L)Mean CSF Toltrazuril Sulfone (this compound) Conc. (mg/L)Mean CSF Toltrazuril Sulfoxide Conc. (mg/L)
Group A (2.5 mg/kg) 0.146Concentration ranged from 39% to 116% of the parent drug in individual animalsNot explicitly stated
Group B (5.0 mg/kg) 0.190Concentration ranged from 39% to 116% of the parent drug in individual animalsNot explicitly stated
Group C (7.5 mg/kg) 0.386Concentration ranged from 39% to 116% of the parent drug in individual animalsNot explicitly stated

Data from Furr and Kennedy (2000) as reported in multiple sources.[3][4][5]

Experimental Protocols

In Vivo Pharmacokinetic Study of this compound in Horses

This study aimed to determine the serum and CSF concentrations of this compound in horses following repeated oral administration.

  • Animals: Ten healthy adult male castrated horses, aged 3-15 years.[1]

  • Drug Administration: this compound was administered as a 15% w/w oral paste at a dosage of 5 mg/kg body weight, once daily for 28 consecutive days.[1]

  • Sample Collection:

    • Serum: Blood samples were collected via jugular venipuncture at Days 0, 7, 14, 21, 28, and then more frequently for pharmacokinetic analysis up to Day 49.[1]

    • Cerebrospinal Fluid (CSF): CSF samples were collected from the atlanto-occipital space at Days 0, 7, 14, 21, 28, 35, 42, and 49.[1][6] For CSF collection, horses were sedated with an intravenous administration of xylazine followed by ketamine.[6]

  • Analytical Method: The concentrations of this compound in serum and CSF were determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection at 254 nm.[4] The sample preparation involved a liquid-liquid extraction with chloroform.[4] The mobile phase consisted of a mixture of 0.1% formic acid and acetonitrile (50:50).[4]

In Vivo Study of Toltrazuril and its Metabolites in Horses

This study was designed to determine the concentrations of toltrazuril and its principal metabolites, toltrazuril sulfone (this compound) and toltrazuril sulfoxide, in the blood and CSF of horses after oral administration.

  • Animals: The study involved two phases. In the first, six adult horses were used to determine single-dose pharmacokinetics. In the second phase, nine horses were randomly assigned to three treatment groups.[3][4]

  • Drug Administration: Toltrazuril 5% suspension was administered orally once daily for 10 days at three different dosages:[3][4]

    • Group A: 2.5 mg/kg body weight

    • Group B: 5.0 mg/kg body weight

    • Group C: 7.5 mg/kg body weight

  • Sample Collection:

    • Serum: Jugular venous blood was collected on treatment days 2, 6, and 10.[3][4]

    • Cerebrospinal Fluid (CSF): CSF was collected on treatment day 10.[3][4]

Visualizing the Pathway to the CNS

The following diagrams illustrate the key processes involved in the administration of toltrazuril and this compound and their subsequent journey across the blood-brain barrier.

experimental_workflow_this compound cluster_administration Administration cluster_absorption_distribution Absorption & Distribution cluster_bbb_penetration Blood-Brain Barrier Penetration Oral_Admin Oral Administration of this compound (5 mg/kg) Absorption Gastrointestinal Absorption Oral_Admin->Absorption Systemic_Circulation Systemic Circulation (Serum) Absorption->Systemic_Circulation BBB Blood-Brain Barrier Systemic_Circulation->BBB CSF Cerebrospinal Fluid (CNS) BBB->CSF

Fig. 1: Experimental workflow for assessing this compound BBB permeability.

experimental_workflow_toltrazuril cluster_administration Administration & Metabolism cluster_distribution Distribution & BBB Penetration Oral_Admin Oral Administration of Toltrazuril Absorption Gastrointestinal Absorption Oral_Admin->Absorption Metabolism Metabolism (Toltrazuril -> this compound) Absorption->Metabolism Systemic_Circulation Systemic Circulation (Toltrazuril & this compound) Metabolism->Systemic_Circulation BBB Blood-Brain Barrier Systemic_Circulation->BBB CSF Cerebrospinal Fluid (Toltrazuril & this compound) BBB->CSF

Fig. 2: Workflow for assessing BBB permeability after toltrazuril administration.

Conclusion

For researchers developing drugs for CNS applications, these findings highlight the importance of considering metabolic pathways and the BBB permeability of active metabolites. The experimental models described provide a framework for conducting similar pharmacokinetic studies to evaluate the CNS penetration of novel compounds. The higher CSF to serum ratio of this compound following direct administration suggests a more efficient passage across the BBB compared to its parent compound, a key consideration in the selection of therapeutic agents for neurological diseases.

References

Correlating In Vitro Susceptibility with In Vivo Efficacy of Ponazuril: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro susceptibility data and in vivo efficacy of the anticoccidial drug ponazuril. By presenting experimental data from published studies, this document aims to facilitate a deeper understanding of the correlation between laboratory findings and clinical outcomes for this compound.

Introduction

This compound, a triazine antiprotozoal agent, is a metabolite of toltrazuril and is widely used in veterinary medicine to treat infections caused by apicomplexan parasites. It is particularly known for its efficacy against Sarcocystis neurona, the primary causative agent of Equine Protozoal Myeloencephalitis (EPM), and has also demonstrated activity against Toxoplasma gondii, the causative agent of toxoplasmosis.[1][2] Understanding the relationship between the concentrations of this compound that inhibit parasite growth in a controlled laboratory setting (in vitro) and the doses that produce a therapeutic effect in an infected animal (in vivo) is crucial for optimizing treatment protocols and guiding the development of new anticoccidial drugs.

Data Presentation: In Vitro vs. In Vivo Efficacy of this compound

The following tables summarize the quantitative data from various studies, showcasing the in vitro inhibitory concentrations and the corresponding in vivo efficacy of this compound against Sarcocystis neurona and Toxoplasma gondii.

Table 1: this compound Efficacy Against Sarcocystis neurona

MetricIn Vitro DataIn Vivo Data (Horses with EPM)
Concentration/Dosage 0.1 µg/ml5 mg/kg body weight, daily for 28 days
Effect 94% inhibition of merozoite production[3]59.6% clinical success rate (28 of 47 horses)[4][5]
Concentration/Dosage 1.0 µg/ml10 mg/kg body weight, daily for 28 days
Effect >90% inhibition of merozoite production[6][7]64.8% clinical success rate (35 of 54 horses)[4][5]
Concentration/Dosage 5.0 µg/ml-
Effect >95% inhibition of merozoite production[6][7]-

Table 2: this compound Efficacy Against Toxoplasma gondii

MetricIn Vitro Data (in African green monkey kidney cells)In Vivo Data (Mice)
Concentration/Dosage 0.1 µg/ml10 mg/kg body weight, daily for 10 days
Effect Significant inhibition of tachyzoite production[2][8]100% protection when administered 3 days post-infection[2][8]. 60% protection when administered 6 days post-infection[2][8].
Concentration/Dosage 1.0 µg/ml20 mg/kg body weight, daily for 10 days
Effect Significant inhibition of tachyzoite production[2][8]100% protection when administered 3 or 6 days post-infection[2][8]
Concentration/Dosage 5.0 µg/ml50 mg/kg body weight, daily for 10 days
Effect Significant inhibition of tachyzoite production[2][8]100% protection when administered 6 days post-infection[2][8]

Experimental Protocols

In Vitro Susceptibility Testing Protocol for Sarcocystis neurona

This protocol is based on the methodology described in studies evaluating the efficacy of this compound against S. neurona merozoites in cell cultures.[6][7]

  • Cell Culture: Bovine turbinate (BT) cells are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics.

  • Parasite Preparation: Merozoites of S. neurona are harvested from infected BT cell cultures.

  • Infection: Confluent monolayers of BT cells are infected with a suspension of S. neurona merozoites.

  • Drug Application: After an initial incubation period to allow for parasite invasion, the culture medium is replaced with a medium containing various concentrations of this compound (e.g., 0.1 µg/ml, 1.0 µg/ml, 5.0 µg/ml). Control cultures receive a medium without the drug.

  • Incubation: The treated and control cultures are incubated for a specific period, typically several days, to allow for parasite replication.

  • Quantification: The number of merozoites in the supernatant of the cultures is determined using a hemocytometer. The percentage of inhibition is calculated by comparing the number of merozoites in the treated cultures to the control cultures.

In Vivo Efficacy Trial Protocol for Equine Protozoal Myeloencephalitis (EPM)

This protocol is a generalized representation of the methodologies used in clinical trials to assess the efficacy of this compound for the treatment of naturally occurring EPM in horses.[4][5]

  • Case Selection: Horses with a clinical diagnosis of EPM are selected for the study. Diagnosis is typically based on neurological examination and confirmed by ancillary tests such as Western blot analysis of cerebrospinal fluid (CSF) for S. neurona antibodies.

  • Randomization: Selected horses are randomly assigned to different treatment groups. For example, one group may receive this compound at 5 mg/kg, and another at 10 mg/kg. A control group may receive a placebo.

  • Treatment Administration: this compound is administered orally as a 15% paste once daily for a specified duration, commonly 28 days.

  • Clinical Evaluation: Neurological examinations are performed at baseline (before treatment), at the end of the treatment period, and at a follow-up time point (e.g., 90 days post-treatment). The severity of neurological deficits is scored using a standardized grading system.

  • Outcome Assessment: Treatment success is defined based on predefined criteria, such as an improvement of at least one grade in the neurological score or conversion to seronegative status in the CSF Western blot.

Visualizations

Workflow from In Vitro Discovery to In Vivo Efficacy

The following diagram illustrates the typical progression from initial laboratory screening of a compound to its evaluation in a living organism.

InVitro_to_InVivo_Workflow cluster_0 In Vitro Phase cluster_1 In Vivo Phase InVitro_Screening Initial Screening (e.g., cell culture assays) Dose_Response Dose-Response Studies (Determine IC50) InVitro_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Animal_Model Animal Model Studies (e.g., mouse model) Mechanism_of_Action->Animal_Model Promising Candidate Pharmacokinetics Pharmacokinetics & Pharmacodynamics Animal_Model->Pharmacokinetics Clinical_Trials Clinical Trials (e.g., equine studies) Pharmacokinetics->Clinical_Trials

Caption: Workflow from in vitro screening to in vivo clinical trials.

Logical Relationship: Correlating Susceptibility Data with Clinical Outcome

This diagram outlines the logical connection between the data gathered from in vitro and in vivo studies to predict and evaluate the clinical efficacy of an anticoccidial drug like this compound.

Correlation_Logic InVitro_Data In Vitro Susceptibility (e.g., IC50, % inhibition) Dosage_Regimen Dosage Regimen (Dose, Frequency, Duration) InVitro_Data->Dosage_Regimen Informs initial dose selection InVivo_Data In Vivo Efficacy (e.g., survival rate, clinical score) Clinical_Outcome Clinical Outcome (Successful Treatment) InVivo_Data->Clinical_Outcome Determines Pharmacokinetics Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Pharmacokinetics->Dosage_Regimen Refines dosage to achieve target concentration Dosage_Regimen->InVivo_Data Is tested in

Caption: Logical flow from laboratory data to clinical efficacy.

Conclusion

The available data for this compound demonstrates a positive correlation between its in vitro activity and in vivo efficacy against both Sarcocystis neurona and Toxoplasma gondii. High inhibitory effects observed at low microgram per milliliter concentrations in cell cultures translate to successful clinical outcomes and high protection rates in animal models at milligram per kilogram dosages. This correlation, however, is not always direct and is influenced by pharmacokinetic and pharmacodynamic factors within the host. The provided data and protocols serve as a valuable resource for researchers in the field of anticoccidial drug development, offering a basis for comparison and a framework for future studies.

References

Safety Operating Guide

Proper Disposal of Ponazuril: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of the antiprotozoal agent ponazuril, ensuring the protection of personnel and the environment.

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount. This document provides a detailed, step-by-step guide for the disposal of this compound, aligning with safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before disposal, ensure proper handling procedures are followed to minimize exposure and risk.

  • Personal Protective Equipment (PPE): Wear chemically resistant gloves and wash hands thoroughly after handling the medication.[1]

  • Storage: Keep this compound in its original container in a cool, dry place, protected from light.[1][2]

  • Spill Management: In case of a spill, cover the product with an absorbent, liquid-binding material such as sand, silica gel, or cat litter.[3][4] Mechanically take up the material and place it into a labeled, closable container for disposal.[3]

Step 1: Hazardous Waste Determination

The primary responsibility of a waste generator, such as a laboratory, is to determine if the chemical waste is hazardous according to the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6][7] This is a critical step that dictates the disposal pathway.

A waste is considered hazardous if it is either "listed" or exhibits a "characteristic" of hazardous waste.

  • Check Listed Wastes: this compound is not found on the EPA's P-list (acutely hazardous) or U-list (toxic) of discarded commercial chemical products.[7]

  • Evaluate Characteristics: The generator must determine if this compound waste exhibits any of the four hazardous characteristics:

    • Ignitability: Not applicable; this compound has a high flash point.

    • Corrosivity: Not applicable.

    • Reactivity: Not applicable.

    • Toxicity: This is the primary characteristic for consideration. A waste can be deemed toxic if it is harmful when ingested or absorbed, or if its leachate could pollute groundwater. This compound's known aquatic toxicity is a key factor.

Step 2: Assessing this compound's Environmental Hazard

While not a listed hazardous waste, this compound is known to be toxic to aquatic organisms.[3] This "generator knowledge," derived from Safety Data Sheets (SDS) and other reliable sources, is crucial for the hazardous waste determination. Disposing of this compound down the drain or in regular trash without proper consideration can lead to environmental contamination.[3][8]

Aquatic Toxicity Data for this compound

SpeciesTest DurationResult (LC50)
Rainbow Trout (Oncorhynchus mykiss)96 hours10.3 mg/L
Bluegill (Lepomis macrochirus)96 hours88 mg/L

LC50 (Lethal Concentration, 50%) is the concentration of a chemical in water that kills 50% of the test organisms during the specified period.[3]

Given this data, it is recommended to manage this compound waste as hazardous due to its environmental toxicity, unless your institution has specific guidance to the contrary.

Step 3: Segregation and Labeling

Proper segregation is essential to prevent chemical reactions and ensure correct disposal.

  • Do Not Mix: Do not mix this compound waste with non-hazardous waste.

  • Container: Use a designated, leak-proof, and sealable hazardous waste container.

  • Labeling: Clearly label the container with "Hazardous Waste" and the specific contents ("this compound waste").

Step 4: Disposal Procedures

The appropriate disposal method depends on the hazardous waste determination made in Step 1.

Recommended Procedure (Treating as Hazardous Waste):

  • Collect Waste: Place all unused this compound, contaminated materials (e.g., gloves, absorbent pads), and empty containers into the designated hazardous waste container.

    • Note: Under RCRA, a container that held a P-listed acute hazardous waste must be triple-rinsed. While this compound is not P-listed, this is a best practice for any container holding toxic material before it can be considered non-hazardous.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for disposal.

  • Documentation: Maintain records of the waste determination, quantities of waste generated, and disposal manifests, in accordance with institutional and regulatory requirements.

Alternative for Non-Hazardous Determination (Household/Small Quantity):

This method is generally for household disposal and is not recommended for laboratory or research settings due to the quantities and regulatory oversight involved. However, the principles can be informative.

  • Do Not flush or pour down the sink. [8]

  • If a community drug "take-back" program is available, use it.[8]

  • If no take-back program exists, mix the this compound with an undesirable substance like coffee grounds or cat litter to discourage consumption.[8]

  • Place the mixture in a sealed plastic bag to prevent leakage and dispose of it in the regular trash.[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Ponazuril_Disposal_Workflow start Start: this compound Waste Generated determination Perform Hazardous Waste Determination (40 CFR § 262.11) start->determination is_listed Is waste a P or U Listed Waste? determination->is_listed knowledge Consult SDS for Aquatic Toxicity Data (LC50 < 100 mg/L) determination->knowledge has_characteristic Does waste exhibit a hazardous characteristic (e.g., Toxicity)? is_listed->has_characteristic No hazardous Manage as Hazardous Waste is_listed->hazardous Yes non_hazardous Manage as Non-Hazardous Solid Waste (Follow state/local rules) has_characteristic->non_hazardous No has_characteristic->hazardous Yes end End: Waste Disposed non_hazardous->end segregate Segregate and Label Container 'Hazardous Waste - this compound' hazardous->segregate contact_ehs Contact EHS or Licensed Contractor for Incineration/Disposal segregate->contact_ehs contact_ehs->end

Caption: Workflow for determining the proper disposal path for this compound waste.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, maintaining compliance with federal, state, and local regulations.[3]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ponazuril

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in the vital work of drug development and scientific research, ensuring a safe handling and disposal protocol for all chemical compounds is paramount. This guide provides essential, step-by-step safety and logistical information for the handling of Ponazuril, a triazine antiprotozoal agent. By adhering to these procedures, you can maintain a safe laboratory environment while advancing your critical research.

Personal Protective Equipment (PPE)

When handling this compound, particularly in research settings where the formulation may differ from veterinary paste, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications & Use Case
Hand Protection Chemical-resistant glovesNitrile gloves are recommended to prevent skin contact.[1] Always wash hands thoroughly with soap and water after handling.[2][3]
Eye Protection Safety glasses or gogglesWear to protect against splashes or aerosols, especially when not working in a fume hood.[4]
Body Protection Laboratory coatA standard lab coat should be worn to protect clothing from contamination.
Respiratory Protection Particulate RespiratorRecommended if there is a risk of aerosol formation.[3][4]
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol minimizes the risk of exposure and contamination.

  • Preparation : Before handling this compound, ensure that the designated workspace is clean and uncluttered. Have all necessary equipment, including a calibrated scale, weighing papers, and appropriate solvents, readily available.

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Aliquoting : If working with a powdered form, conduct all weighing and aliquoting procedures within a certified chemical fume hood to prevent inhalation of airborne particles. If handling a paste, such as Marquis®, avoid actions that could generate aerosols.[3][4]

  • Solution Preparation : When preparing solutions, add this compound to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the compound name, concentration, date, and your initials.

  • Post-Handling : After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. If skin irritation occurs, seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek medical advice.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Unused Product : Do not flush unused this compound down the toilet or drain.[5] If a community drug "take-back" program is available, that is the preferred method of disposal.[5]

  • Laboratory Waste : In a laboratory setting, all waste containing this compound should be treated as chemical waste.

    • Solid Waste : Contaminated items such as gloves, weighing papers, and paper towels should be placed in a designated, sealed chemical waste container.

    • Liquid Waste : Unused solutions containing this compound should be collected in a properly labeled, sealed waste container for hazardous materials.

  • Decontaminated Materials : Labware that has been thoroughly decontaminated according to your institution's standard operating procedures can be washed and reused.

  • Final Disposal : All chemical waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.

Quantitative Exposure Limits

The following table provides known occupational exposure limits for this compound.

SubstanceLimit TypeValue
This compound (as aerosol)TWA (Time Weighted Average)10 mg/m³

Data sourced from a Safety Data Sheet for Marquis (this compound) EPM Paste.[3]

Procedural Workflow for Safe Handling of this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response A Review Safety Data Sheet B Prepare Clean Workspace A->B C Assemble Materials B->C D Don Personal Protective Equipment C->D E Weigh/Aliquot in Fume Hood D->E J Follow First Aid Procedures D->J Exposure Event F Prepare Solution E->F E->J Exposure Event G Decontaminate Workspace F->G F->J Exposure Event H Dispose of Waste Properly G->H I Doff PPE & Wash Hands H->I K Seek Medical Attention J->K

Caption: Workflow for the safe handling of this compound from preparation to post-handling procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ponazuril
Reactant of Route 2
Reactant of Route 2
Ponazuril

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。